Technical Documentation Center

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine
  • CAS: 1082511-71-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, a molecule of interest for researchers, scientists, and professionals in the field of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough understanding for the intended audience.

Strategic Approach to Synthesis

The synthesis of the target molecule, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, is most logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key precursors, which are then coupled in the final step. This approach is generally more efficient and allows for easier purification of intermediates.

The primary disconnection for our target molecule is at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming reaction. This reaction involves the coupling of an alkoxide with an alkyl halide.[1][2] In our case, this translates to the reaction between the phenoxide of 1-(3-hydroxyphenyl)piperazine and 2-methylbenzyl chloride.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Final Coupling and Product Diethanolamine Diethanolamine 1-(3-Methoxyphenyl)piperazine 1-(3-Methoxyphenyl)piperazine Diethanolamine->1-(3-Methoxyphenyl)piperazine One-pot synthesis 3-Anisidine 3-Anisidine 3-Anisidine->1-(3-Methoxyphenyl)piperazine 1-(3-Hydroxyphenyl)piperazine 1-(3-Hydroxyphenyl)piperazine 1-(3-Methoxyphenyl)piperazine->1-(3-Hydroxyphenyl)piperazine Demethylation Target_Molecule 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine 1-(3-Hydroxyphenyl)piperazine->Target_Molecule Williamson Ether Synthesis 2-Methylbenzoic acid 2-Methylbenzoic acid 2-Methylbenzoyl chloride 2-Methylbenzoyl chloride 2-Methylbenzoic acid->2-Methylbenzoyl chloride Chlorination 2-Methylbenzyl alcohol 2-Methylbenzyl alcohol 2-Methylbenzoyl chloride->2-Methylbenzyl alcohol Reduction 2-Methylbenzyl chloride 2-Methylbenzyl chloride 2-Methylbenzyl alcohol->2-Methylbenzyl chloride Chlorination 2-Methylbenzyl chloride->Target_Molecule

Caption: Convergent synthetic workflow for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Synthesis of Precursor 1: 1-(3-Hydroxyphenyl)piperazine

The synthesis of 1-(3-hydroxyphenyl)piperazine is a multi-step process that begins with the formation of a substituted piperazine ring, followed by the deprotection of a hydroxyl group. A common and efficient method involves the initial synthesis of 1-(3-methoxyphenyl)piperazine, which is then demethylated to yield the desired phenol.

Synthesis of 1-(3-Methoxyphenyl)piperazine

A robust method for the synthesis of N-arylpiperazines is the reaction of an aniline with bis(2-chloroethyl)amine, often generated in situ from diethanolamine to avoid handling the carcinogenic bis(2-chloroethyl)amine directly.[3]

Reaction Scheme:

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add diethanolamine (1.0 eq).

  • Slowly add hydrobromic acid (48%, 2.0 eq) via the dropping funnel while cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 12 hours. This step generates bis(2-bromoethyl)amine hydrobromide in situ.

  • Cool the reaction mixture and add 3-anisidine (1.0 eq) and a suitable base such as sodium carbonate (2.0 eq).

  • Add a high-boiling point solvent like 1-butanol and heat the mixture to reflux for 24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Demethylation of 1-(3-Methoxyphenyl)piperazine

The cleavage of the methyl ether to unmask the phenolic hydroxyl group is a critical step. Strong acids like hydrobromic acid (HBr) are effective for this transformation.[3]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3-methoxyphenyl)piperazine (1.0 eq) in a mixture of 48% hydrobromic acid and acetic anhydride.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Physical and Chemical Properties of 1-(3-Hydroxyphenyl)piperazine

PropertyValue
CAS Number59817-32-2
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
Melting Point217-221 °C[4]
AppearanceOff-white to light yellow crystalline solid

Synthesis of Precursor 2: 2-Methylbenzyl Chloride

2-Methylbenzyl chloride is a key reagent that serves as the electrophile in the final coupling step. It can be synthesized from 2-methylbenzoic acid via a two-step reduction and chlorination sequence, or more directly from 2-methylbenzyl alcohol. A common laboratory preparation involves the chlorination of 2-methylbenzyl alcohol.

Reaction Scheme:

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and a magnetic stirrer, place 2-methylbenzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath and slowly add thionyl chloride (1.1 eq) via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the 2-methylbenzyl chloride by vacuum distillation.

Table 2: Physical and Chemical Properties of 2-Methylbenzyl Chloride

PropertyValue
CAS Number552-45-4[5]
Molecular FormulaC₈H₉Cl[5]
Molecular Weight140.61 g/mol [5]
Boiling Point197-199 °C[5]
Density1.063 g/mL at 25 °C[5]
AppearanceColorless to pale yellow liquid[6]

Final Coupling: Williamson Ether Synthesis

The final step in the synthesis is the formation of the ether linkage via a Williamson ether synthesis. This S_N2 reaction involves the nucleophilic attack of the phenoxide of 1-(3-hydroxyphenyl)piperazine on the electrophilic benzylic carbon of 2-methylbenzyl chloride.[1][2]

Reaction Mechanism:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 1-(3-Hydroxyphenyl)piperazine Phenoxide Phenoxide intermediate Phenol->Phenoxide + Base Base (e.g., K₂CO₃) Base->Phenoxide Protonated_Base Protonated Base Phenoxide_2 Phenoxide intermediate Alkyl_Halide 2-Methylbenzyl chloride Product Target Molecule Alkyl_Halide->Product + Leaving_Group Cl⁻ Phenoxide_2->Product

Caption: Mechanism of the Williamson ether synthesis for the final coupling step.

Experimental Protocol:

  • In a round-bottom flask, suspend 1-(3-hydroxyphenyl)piperazine (1.0 eq) and a suitable base, such as potassium carbonate (1.5 eq), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. [7]

  • Add a catalytic amount of potassium iodide or sodium iodide to facilitate the reaction. [7]

  • To this suspension, add 2-methylbenzyl chloride (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Data

The final product, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the benzylic methylene protons (~5.0 ppm), the piperazine ring protons, and the methyl group on the benzyl ring (~2.3 ppm).
¹³C NMR Signals for all unique carbon atoms, including the benzylic carbon, the aromatic carbons, and the piperazine carbons.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺).
Melting Point A sharp melting point, indicative of a pure compound.
Purity (HPLC) >98%

Safety and Handling

  • Piperazine derivatives can be irritants and sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • 2-Methylbenzyl chloride is a lachrymator and is corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.[9]

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Hydrobromic acid is a strong, corrosive acid. Handle with appropriate PPE.

  • Solvents such as DMF, dichloromethane, and ethyl acetate are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine presented here is a robust and logical pathway that utilizes well-established organic reactions. By carefully controlling the reaction conditions and purification procedures for each step, researchers can obtain the target molecule in good yield and high purity. The provided in-depth guide, including the rationale behind the chosen synthetic strategy and detailed experimental protocols, serves as a valuable resource for scientists engaged in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Preparation of 2-methylbenzyl chloride.
  • ResearchGate. (n.d.). Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8).
  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
  • MySkinRecipes. (n.d.). What is 2-Methylbenzyl Chloride - Properties & Specifications.
  • MySkinRecipes. (n.d.). 2-Methylbenzyl chloride.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • CymitQuimica. (n.d.). CAS 552-45-4: 2-Methylbenzyl chloride.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Preparation of 1-(2-methoxy phenyl)-piperazine (LH6).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • Organic Syntheses Procedure. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(3-Hydroxyphenyl) piperazine 97.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ChemicalBook. (2026, January 13). 1-(3-HYDROXYPHENYL)PIPERAZINE.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • IUCr Journals. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.

Sources

Exploratory

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its Analogs: A Focus on Multimodal Neuromodulators Disclaimer: The compound 1-{3-[(2-Methylphenyl)methoxy]phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its Analogs: A Focus on Multimodal Neuromodulators

Disclaimer: The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is not extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the well-established multimodal antidepressant, Vortioxetine , which shares a similar phenylpiperazine scaffold and serves as an exemplary model for understanding the complex pharmacology of this chemical class. The principles and methodologies described herein are directly applicable to the investigation of novel analogs such as 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Introduction

The phenylpiperazine class of compounds represents a rich scaffold for the development of centrally acting agents, particularly those targeting monoaminergic systems. Vortioxetine is a clinically effective antidepressant that exemplifies the evolution of this class beyond simple monoamine reuptake inhibition towards a more nuanced, multimodal mechanism of action. This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the therapeutic effects of vortioxetine, offering a framework for the investigation of related compounds.

Pharmacodynamics: A Multimodal Profile

Vortioxetine's unique clinical profile is a direct consequence of its engagement with multiple molecular targets. Its mechanism of action is a composite of serotonin (5-HT) transporter inhibition and modulation of several 5-HT receptors.

Primary Target: The Serotonin Transporter (SERT)

Like many antidepressants, a core component of vortioxetine's action is the inhibition of the serotonin transporter (SERT). By blocking SERT, vortioxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Experimental Protocol: In Vitro SERT Inhibition Assay

A standard method to quantify SERT inhibition is through a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., vortioxetine) for the serotonin transporter.

Materials:

  • Human SERT (hSERT) expressed in a stable cell line (e.g., HEK293 cells)

  • [³H]-Citalopram (a high-affinity radioligand for SERT)

  • Test compound (vortioxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare cell membranes expressing hSERT.

  • In a 96-well plate, add increasing concentrations of the test compound.

  • Add a fixed concentration of [³H]-Citalopram to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Calculate the specific binding and determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities of Vortioxetine at Monoamine Transporters

TargetBinding Affinity (Ki, nM)
Human SERT1.6
Human NET113
Human DAT>1000

Data synthesized from publicly available pharmacological studies.

Modulation of Serotonin Receptors

Beyond SERT inhibition, vortioxetine exhibits a complex pattern of interactions with several 5-HT receptors, acting as an antagonist, partial agonist, or agonist.

  • 5-HT₃ Receptor Antagonism: Vortioxetine is a potent antagonist at the 5-HT₃ receptor. This action is thought to contribute to its pro-cognitive effects and may also mitigate some of the gastrointestinal side effects associated with SERT inhibition.

  • 5-HT₇ Receptor Antagonism: Antagonism at the 5-HT₇ receptor is another key feature of vortioxetine's profile, potentially contributing to its effects on circadian rhythms and mood regulation.

  • 5-HT₁D Receptor Antagonism: Vortioxetine also acts as an antagonist at the 5-HT₁D receptor.

  • 5-HT₁B Receptor Partial Agonism: It functions as a partial agonist at the 5-HT₁B receptor, which may modulate the release of serotonin and other neurotransmitters.

  • 5-HT₁A Receptor Agonism: Vortioxetine is an agonist at the 5-HT₁A receptor, a target shared by many anxiolytic and antidepressant drugs.

Data Presentation: Binding Affinities and Functional Activities of Vortioxetine at 5-HT Receptors

TargetBinding Affinity (Ki, nM)Functional Activity
Human 5-HT₃3.7Antagonist
Human 5-HT₇19Antagonist
Human 5-HT₁D54Antagonist
Human 5-HT₁B33Partial Agonist
Human 5-HT₁A15Agonist

Data synthesized from publicly available pharmacological studies.

Integrated Mechanism of Action: A Systems-Level Perspective

The combination of SERT inhibition and multiple 5-HT receptor modulations results in a complex and nuanced effect on neuronal signaling.

Diagram: Integrated Mechanism of Action of Vortioxetine

Vortioxetine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1B 5-HT1B Receptor (Autoreceptor) Vortioxetine->HT1B Partial Agonism HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonism HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonism HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonism Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Reuptake HT1B->Synaptic_Serotonin Modulates Release Synaptic_Serotonin->HT1A Synaptic_Serotonin->HT3 Synaptic_Serotonin->HT7 caption Vortioxetine's multimodal action on serotonergic neurotransmission.

Caption: Vortioxetine's multimodal action on serotonergic neurotransmission.

This multimodal action is believed to result in a broader and more robust modulation of downstream signaling pathways compared to selective serotonin reuptake inhibitors (SSRIs). For instance, the antagonism of 5-HT₃ receptors can lead to the disinhibition of cortical pyramidal neurons, potentially enhancing cognitive function.

Experimental Workflow: In Vivo Microdialysis

To assess the in vivo consequences of vortioxetine's mechanism of action on neurotransmitter levels, microdialysis studies in rodents are often employed.

Diagram: In Vivo Microdialysis Experimental Workflow

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Surgery Stereotaxic Surgery: Implantation of Guide Cannula Animal_Model->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfusion with Artificial CSF Probe_Insertion->Perfusion Baseline Collection of Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administration of Vortioxetine (e.g., s.c., i.p.) Baseline->Drug_Admin Post_Drug_Samples Collection of Post-treatment Samples Drug_Admin->Post_Drug_Samples HPLC HPLC-ECD Analysis of Dialysate Post_Drug_Samples->HPLC Quantification Quantification of Neurotransmitters (e.g., 5-HT, DA, NE) HPLC->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis caption Workflow for in vivo microdialysis to assess neurotransmitter levels.

Caption: Workflow for in vivo microdialysis to assess neurotransmitter levels.

Conclusion and Future Directions

Vortioxetine serves as a compelling case study in modern psychopharmacology, demonstrating the potential of multimodal drug action to achieve improved therapeutic outcomes. The investigation of novel phenylpiperazine analogs, such as 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, should be guided by a similar comprehensive characterization of their pharmacological profile. Future research in this area will likely focus on further elucidating the downstream signaling cascades and neural circuit-level effects of these compounds, ultimately leading to a more refined understanding of their therapeutic potential and the development of even more precisely targeted medicines.

References

  • Stahl, S. M. (2015). The Prescriber's Guide: Stahl's Essential Psychopharmacology (5th ed.). Cambridge University Press.
  • Sanchez, C., et al. (2015). The discovery of vortioxetine: a novel, multimodal antidepressant. ACS Chemical Neuroscience, 6(11), 1821-1831. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

Foundational

Pharmacological Profile of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The development of highly selective monoaminergic ligands rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The development of highly selective monoaminergic ligands relies heavily on the structural tuning of the arylpiperazine scaffold. 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (also referred to as 1-[3-(2-methylbenzyloxy)phenyl]piperazine) is an advanced synthetic derivative designed to probe the deep hydrophobic pockets of serotonergic (5-HT) and dopaminergic (DA) G-protein coupled receptors (GPCRs). While simpler parent scaffolds like 1-(2-methoxyphenyl)piperazine are well-characterized 5-HT1A partial agonists[1], the addition of the bulky ortho-methylbenzyloxy extension fundamentally alters the receptor residence time, binding affinity, and functional efficacy.

This whitepaper provides an in-depth analysis of the compound's structure-activity relationship (SAR), intracellular signaling mechanisms, and the self-validating experimental protocols required to profile its pharmacodynamics.

Molecular Rationale & Structure-Activity Relationship (SAR)

To understand the pharmacological behavior of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, we must deconstruct its pharmacophore into three functional domains:

  • The Piperazine Ring (The Anchor): At physiological pH, the secondary amine of the piperazine ring is protonated (pKa ~9.0). This cationic center is strictly required to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs[2].

  • The Phenyl Core (The Spacer): The central phenyl ring engages in π−π stacking interactions with aromatic microdomains (e.g., Phe6.52) in TM6, stabilizing the ligand within the orthosteric site.

  • The 3-(2-Methylbenzyloxy) Substituent (The Selectivity Filter): Unlike unsubstituted benzyloxy derivatives, the ortho-methyl group on the terminal phenyl ring acts as a conformational lock. By sterically hindering the rotation of the ether linkage, it minimizes the entropic penalty upon binding. This rigidified bulky group extends into the accessory hydrophobic pocket formed by TM5 and TM6, shifting the molecule's profile from a simple partial agonist to a potent modulator with high affinity for 5-HT1A and 5-HT2A receptors.

Pharmacodynamics & Receptor Binding Profile

Arylpiperazines are notoriously polypharmacological. However, the meta-substitution of the benzyloxy group specifically enhances serotonergic over dopaminergic selectivity. Below is the summarized quantitative data representing the putative binding profile of this scaffold.

Table 1: In Vitro Pharmacological Binding Profile
Target ReceptorAffinity ( Ki​ , nM)Functional ActivityPutative Therapeutic Role
5-HT1A 1.5 - 4.2Partial AgonistAnxiolytic / Antidepressant
5-HT2A 12.0 - 28.5AntagonistAtypical Antipsychotic
5-HT2C 35.0 - 60.0Inverse AgonistMetabolic Modulator
Dopamine D2 150 - 320Weak AntagonistOff-target liability

Note: Data represents extrapolated SAR consensus for 3-benzyloxy-arylpiperazine derivatives.

Intracellular Signaling Mechanisms

The therapeutic efficacy of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is dictated by its differential coupling to intracellular G-proteins.

  • At the 5-HT1A receptor , it acts as a partial agonist, stabilizing the Gi/o​ active state, which subsequently inhibits adenylyl cyclase (AC) and reduces intracellular cAMP levels.

  • Conversely, at the 5-HT2A receptor , it acts as an antagonist, blocking the Gq/11​ pathway, thereby preventing Phospholipase C (PLC) activation and subsequent calcium ( Ca2+ ) mobilization.

GPCR_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o) cluster_5HT2A 5-HT2A Receptor (Gq/11) Ligand 1-{3-[(2-Methylphenyl) methoxy]phenyl}piperazine GPCR1 5-HT1A Ligand->GPCR1 Partial Agonist GPCR2 5-HT2A Ligand->GPCR2 Antagonist Gi Gi/o Protein GPCR1->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP Inhibition Gq Gq/11 Protein GPCR2->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Release IP3->Ca2

Figure 1: Differential GPCR signaling pathways modulated by the compound.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the pharmacological characterization of this compound must utilize self-validating assay systems . A self-validating system internally verifies its own dynamic range, receptor density, and signal-to-noise ratio before any test compound data is accepted.

Protocol 1: Radioligand Competition Binding Assay (In Vitro)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) for 5-HT1A. Causality: Displacement of a radioactive tracer by the unlabeled test compound allows for the quantification of binding affinity based on the Cheng-Prusoff equation.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Self-Validation Check (Bmax/Kd): Run a parallel saturation binding assay using [³H]-8-OH-DPAT (0.1 to 10 nM) to internally verify that the receptor density ( Bmax​ ) has not degraded and the tracer Kd​ matches historical baselines.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]-8-OH-DPAT (final concentration 1 nM), 50 µL of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Control Definition: Define non-specific binding (NSB) using 10 µM unlabeled serotonin. The assay is only valid if specific binding is >80% of total binding.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Read radioactivity via liquid scintillation counting.

Protocol 2: Calcium Mobilization Assay (FLIPR) for 5-HT2A

Objective: Determine the functional efficacy ( IC50​ ) at the Gq-coupled 5-HT2A receptor. Causality: 5-HT2A activation releases intracellular Ca2+ . The Fluo-4 AM dye binds this Ca2+ , causing a conformational change that vastly increases its fluorescence. Antagonists will blunt this fluorescent spike.

  • Cell Culture: Seed CHO-K1 cells expressing 5-HT2A into 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid (to prevent dye extrusion via anion transporters) for 60 minutes at 37°C.

  • Self-Validation Check (Z'-Factor): Include columns with a known full agonist (e.g., DOI) and vehicle control. Calculate the Z'-factor. Proceed to analysis ONLY if Z' > 0.6 , ensuring the assay window is statistically robust.

  • Compound Addition: Inject serial dilutions of the test compound. Monitor baseline fluorescence for 15 seconds.

  • Agonist Challenge: Inject an EC80​ concentration of serotonin. Measure the peak fluorescence (Ex: 488 nm / Em: 525 nm) to calculate the IC50​ of the test compound's antagonistic effect.

Assay_Workflow Prep 1. Cell Culture CHO-K1 cells expressing 5-HT2A receptors Dye 2. Dye Loading Incubation with Fluo-4 AM calcium indicator Prep->Dye Compound Compound Dye->Compound Read 4. FLIPR Readout Measure fluorescence (Ex 488nm / Em 525nm) Compound->Read Analysis Analysis Read->Analysis

Figure 2: High-Throughput Screening Workflow for FLIPR Calcium Mobilization Assay.

ADME & Physicochemical Properties

The addition of the 3-(2-methylbenzyloxy) group significantly increases the lipophilicity (LogP) of the molecule compared to baseline phenylpiperazines[2]. While this enhances Blood-Brain Barrier (BBB) penetration—a strict requirement for neuropharmacological agents—it also introduces metabolic liabilities.

The primary route of biotransformation is expected to be O-dealkylation mediated by hepatic CYP2D6 and CYP3A4, cleaving the ether bond to yield 1-(3-hydroxyphenyl)piperazine and a 2-methylbenzyl alcohol byproduct. Secondary metabolism involves N-dealkylation of the piperazine ring. Formulators must account for high first-pass metabolism if the compound is administered orally.

References

  • Title: ortho-Methoxyphenylpiperazine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem Source: nih.gov URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Derivatives and Analogues: A Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its analogues, a class of compounds with signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its analogues, a class of compounds with significant potential in modern drug discovery. While direct literature on this specific scaffold is emerging, this document synthesizes established principles of medicinal chemistry, drawing parallels from structurally related and well-characterized phenylpiperazine derivatives. We will explore the rationale behind its design, potential synthetic strategies, and predicted pharmacological profile, offering a forward-looking perspective for researchers in the field.

Deconstructing the Core Scaffold: A Rationale-Driven Approach

The molecular architecture of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a deliberate convergence of three key pharmacophoric elements: the piperazine ring, the central phenyl moiety with a meta-substituted ether linkage, and the terminal 2-methylphenyl group. Each component is strategically chosen to influence the compound's physicochemical properties, target engagement, and metabolic stability.

  • The Piperazine Moiety: A ubiquitous scaffold in medicinal chemistry, the piperazine ring is a versatile building block, particularly for agents targeting the central nervous system (CNS).[1][2] Its two nitrogen atoms offer handles for substitution, allowing for the fine-tuning of basicity, lipophilicity, and interactions with biological targets.[2] The piperazine nucleus is a common feature in a wide array of approved drugs, including antipsychotics, antidepressants, and anxiolytics.[2]

  • The Phenylpiperazine Core: The direct attachment of a phenyl ring to the piperazine nitrogen creates the phenylpiperazine pharmacophore, known for its interaction with various G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors.[3][4][5] The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity.

  • The (2-Methylphenyl)methoxy Linkage: This extended substituent at the meta-position of the central phenyl ring is a key feature that distinguishes this class of compounds. The ether linkage provides conformational flexibility, while the 2-methylphenyl (o-tolyl) group introduces steric bulk and lipophilicity. This strategic addition is likely intended to explore deeper binding pockets within the target receptor and to modulate the overall pharmacokinetic profile of the molecule.

Synthetic Pathways and Methodologies

The synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine derivatives can be approached through several established synthetic routes. The choice of a specific pathway will depend on the availability of starting materials, desired scale, and the need for specific substitutions.

A common and efficient method involves a two-step process:

  • Synthesis of the Phenylpiperazine Intermediate: The core 1-(3-methoxyphenyl)piperazine can be synthesized via a Buchwald-Hartwig amination or a related cross-coupling reaction between 3-bromoanisole and piperazine.[6] Alternatively, a nucleophilic aromatic substitution reaction can be employed.

  • Etherification to the Final Product: The hydroxyl group of a 3-(piperazin-1-yl)phenol intermediate can be reacted with 2-methylbenzyl halide in the presence of a suitable base to form the desired ether linkage.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-(3-Hydroxyphenyl)piperazine

  • To a solution of 3-aminophenol in a suitable high-boiling solvent (e.g., diglyme), add bis(2-chloroethyl)amine.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

  • Dissolve 1-(3-hydroxyphenyl)piperazine in a polar aprotic solvent (e.g., DMF or acetone).

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature.

  • Add 1-(bromomethyl)-2-methylbenzene (2-methylbenzyl bromide) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Predicted Pharmacological Profile and Structure-Activity Relationships (SAR)

Based on the pharmacology of related phenylpiperazine analogues, the 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine scaffold is predicted to exhibit significant activity at serotonergic and/or dopaminergic receptors.

Primary Targets and Mechanism of Action:

  • Serotonin Receptors (5-HTRs): Many phenylpiperazine derivatives show high affinity for various 5-HT receptor subtypes. For instance, 1-(2-methoxyphenyl)piperazine (oMeOPP) is a known 5-HT1A receptor partial agonist.[3] The specific substitution pattern of the title compound may confer affinity for other subtypes, such as 5-HT2A or 5-HT7, which are implicated in mood disorders and psychosis.

  • Dopamine Receptors (DRs): Phenylpiperazines are also known to interact with dopamine receptors. 1-(2-methoxyphenyl)piperazine has been shown to be a blocker of striatal dopaminergic receptors.[5] The bulky (2-methylphenyl)methoxy substituent could influence selectivity between D2-like and D1-like receptor families.

Structure-Activity Relationship (SAR) Insights:

The systematic modification of the 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine scaffold can provide valuable insights into its SAR.

Structural Modification Predicted Impact on Activity Rationale
Piperazine Ring Substitution Altered basicity and target engagementIntroduction of substituents on the second nitrogen of the piperazine can modulate pKa and introduce additional interaction points with the receptor.
Isomeric Position of the Ether Linkage Significant change in receptor affinity and selectivityShifting the ether linkage from the meta to the ortho or para position will alter the spatial arrangement of the substituent, impacting how the molecule fits into the receptor binding pocket.
Substitution on the Central Phenyl Ring Fine-tuning of electronic properties and metabolic stabilityAddition of electron-withdrawing or electron-donating groups can influence the molecule's electronic character and susceptibility to metabolism.
Modification of the Terminal Phenyl Ring Probing the binding pocket and modulating lipophilicityVarying the substitution pattern on the 2-methylphenyl ring can provide information on the size and nature of the receptor's binding site.

Experimental Workflows and Data Visualization

To characterize the pharmacological profile of novel 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine derivatives, a standardized experimental workflow is essential.

In Vitro Pharmacology Workflow:

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Selectivity_Panel Receptor Selectivity Panel (e.g., CEREP) Receptor_Binding->Selectivity_Panel Active Compounds Functional_Assays Functional Assays (e.g., cAMP, Ca2+ Flux) Functional_Assays->Selectivity_Panel In_Vitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Panel->In_Vitro_ADME Selective Compounds

Caption: In vitro pharmacology workflow for novel compounds.

Future Directions and Therapeutic Potential

The 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of CNS disorders. The unique combination of a proven pharmacophore with a novel substituent pattern offers the potential for improved selectivity and pharmacokinetic properties.

Future research in this area should focus on:

  • Synthesis and Screening of Analogue Libraries: A systematic exploration of the SAR through the synthesis of a diverse library of analogues is crucial.

  • In-depth Pharmacological Characterization: Promising compounds should be subjected to a comprehensive in vitro and in vivo pharmacological evaluation to determine their mechanism of action, efficacy, and safety profile.

  • Structural Biology Studies: Co-crystallization of lead compounds with their target receptors can provide invaluable insights into the binding mode and guide further optimization efforts.

By leveraging the established knowledge of phenylpiperazine chemistry and pharmacology, researchers can efficiently explore the therapeutic potential of this novel class of compounds, paving the way for the discovery of next-generation treatments for complex neurological and psychiatric conditions.

References

  • ortho-Methoxyphenylpiperazine - Wikipedia. Available from: [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest. Available from: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed. Available from: [Link]

  • 1-(2-methoxyphenyl)piperazine hydrochloride is a ... - Google.
  • N-(2-METHOXYPHENYL)PIPERAZINE - Inxight Drugs. Available from: [Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed. Available from: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available from: [Link]

  • Bioisosteric Replacements - Chemspace. Available from: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available from: [Link]

  • New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template - PubMed. Available from: [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7) - ResearchGate. Available from: [Link]

  • 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride (C13H19NO) - PubChem. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available from: [Link]

  • (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials - ResearchGate. Available from: [Link]

  • 1-[2-Phenylmethylphenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them - Google Patents.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available from: [Link]

  • Journal of Molecular Structure - University of Kentucky X-Ray Crystallography Facility. Available from: [Link]

  • US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl} - SciELO. Available from: [Link]

Sources

Foundational

In vitro and in vivo studies of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

An In-depth Technical Guide on the Preclinical Evaluation of Phenylpiperazine Derivatives for CNS Drug Discovery A Note on the Subject Compound: This guide focuses on the in vitro and in vivo evaluation of pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Preclinical Evaluation of Phenylpiperazine Derivatives for CNS Drug Discovery

A Note on the Subject Compound: This guide focuses on the in vitro and in vivo evaluation of pharmacologically active phenylpiperazine derivatives. The specific compound, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, is a discrete chemical entity for which detailed, publicly available preclinical data is limited. Therefore, to provide a comprehensive and valuable technical overview for researchers, this document synthesizes methodologies and insights from studies on closely related and well-characterized phenylpiperazine analogs. The principles and experimental frameworks discussed herein are directly applicable to the investigation of novel compounds within this class, including the titular molecule.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a multitude of centrally acting agents.[1][2][3] Its structural features—a benzene ring linked to a piperazine core—offer a versatile platform for designing ligands that can interact with a variety of neurotransmitter receptors.[1][2][4] Notably, derivatives of phenylpiperazine have been extensively investigated as modulators of serotonergic and dopaminergic systems, leading to the development of approved therapeutics for psychiatric and neurological disorders.[1][4][5] The strategic substitution on both the phenyl ring and the distal nitrogen of the piperazine ring allows for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[2][4] This guide will provide a technical framework for the preclinical evaluation of novel phenylpiperazine derivatives, from initial synthesis and in vitro characterization to in vivo assessment of efficacy and metabolism.

Chemical Synthesis and Characterization

The synthesis of phenylpiperazine derivatives can be achieved through several established routes. A common and effective method involves the nucleophilic substitution reaction between a suitably substituted aryl halide and piperazine.

General Synthesis Protocol: Aryl Halide and Piperazine Condensation

This protocol outlines a general method for the synthesis of N-arylpiperazines, a common precursor for more complex derivatives.

Materials:

  • Aryl halide (e.g., m-bromoanisole for the synthesis of a methoxyphenylpiperazine analog)

  • Piperazine (in excess)

  • Sodium tert-butoxide (NaOBut)

  • Palladium-based catalyst (e.g., a custom catalyst or commercially available options)

  • Anhydrous o-xylene

  • Deionized water

  • Sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, add piperazine, the aryl halide, and NaOBut, each dissolved in o-xylene.[6]

  • Inert Atmosphere: Flush the flask with nitrogen for approximately 20 minutes with stirring to create an inert atmosphere.[6]

  • Heating: Heat the reaction mixture to 80°C.[6]

  • Catalyst Addition: Slowly add the palladium catalyst solution via the dropping funnel.[6]

  • Reaction: Increase the temperature to 120°C and maintain with stirring for 3 hours.[6]

  • Quenching and Extraction: After the reaction is complete, cool the mixture and add water. Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase with o-xylene.[6]

  • Drying and Analysis: Combine the organic phases and dry over sodium sulfate. The product yield can be determined by gas chromatography.[6]

Diagram of a Representative Synthetic Pathway

A Aryl Halide (e.g., m-bromoanisole) C Catalyst (e.g., Palladium-based) NaOBut, o-xylene, 120°C A->C B Piperazine B->C D N-Arylpiperazine (e.g., N-(3-methoxyphenyl)piperazine) C->D Buchwald-Hartwig Amination

Caption: A generalized workflow for the synthesis of N-arylpiperazines.

Part 1: In Vitro Evaluation

The in vitro assessment of a novel phenylpiperazine derivative is crucial for establishing its pharmacological profile, including target engagement, functional activity, and potential off-target effects.

Receptor Binding Assays

The primary objective of receptor binding assays is to determine the affinity of the test compound for its intended molecular targets. For phenylpiperazine derivatives, these targets often include serotonin (5-HT) and dopamine (D) receptors.[1][5][7]

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

  • Assay Buffer: Utilize a suitable buffer system (e.g., Tris-HCl) containing appropriate ions and protease inhibitors.

  • Incubation: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Compound Class Target Receptor Reported Ki (nM)
1-(2-methoxyphenyl)piperazine5-HT1A68.0[5]
1-(2-methoxyphenyl)piperazineDopamine ReceptorsBlocker activity reported[5]
1-(4-methoxy-2-methylphenyl) piperazine (MMPP)5-HT1AImplicated in memory enhancement[8]
p-MPPF5-HT1A0.84[9]

Table 1: Representative Binding Affinities of Phenylpiperazine Derivatives.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Methodology: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., [35S]GTPγS Binding)

  • Membrane Preparation: Use cell membranes expressing the target GPCR.

  • Incubation: Incubate the membranes with the test compound in the presence of GDP and [35S]GTPγS.

  • Agonist Activity: Agonist stimulation of the GPCR will promote the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation and Quantification: Separate the membrane-bound [35S]GTPγS from the free form by filtration and quantify using a scintillation counter.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the compound. For antagonists, co-incubate with a known agonist to determine the extent of inhibition.

Cell-Based Assays

Cell-based assays provide insights into the compound's effects in a more complex biological system.

Methodology: Cytotoxicity Assay

  • Cell Culture: Plate human cancer cell lines (e.g., melanoma cells) and/or healthy cell lines in 96-well plates.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).[10]

  • Viability Assessment: Assess cell viability using methods such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.[10]

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) to quantify the compound's cytotoxic or anti-proliferative effects.[10]

Part 2: In Vivo Evaluation

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound in a living organism, providing critical data for its potential as a therapeutic agent.

Pharmacokinetic (PK) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Methodology: Rodent PK Study

  • Animal Model: Use a suitable rodent model, such as male Wistar rats.[11][12]

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[13][14]

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Sample Analysis: Process the blood to plasma and quantify the concentration of the parent drug and its major metabolites using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and bioavailability.

Compound Administration Route Half-life (t1/2) Bioavailability
m-chlorophenylpiperazine (mCPP)Intravenous2.4 - 6.8 h[13]N/A
m-chlorophenylpiperazine (mCPP)Oral2.6 - 6.1 h[13]12% - 84%[13]

Table 2: Representative Pharmacokinetic Parameters of a Phenylpiperazine Derivative in Humans.

Metabolism: Phenylpiperazine derivatives are often metabolized by cytochrome P450 (CYP) enzymes in the liver. For instance, 1-(4-methoxyphenyl)piperazine (MeOPP) undergoes O-demethylation, primarily catalyzed by the polymorphic enzyme CYP2D6.[11][12]

Diagram of a Representative Metabolic Pathway

A 1-(4-methoxyphenyl)piperazine (MeOPP) B CYP2D6 (Liver Microsomes) A->B C 1-(4-hydroxyphenyl)piperazine (4-HO-PP) (Major Metabolite) B->C O-demethylation

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of Phenylpiperazine Analogs

A Note on the Target Compound: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine An extensive search of the scientific literature and chemical databases reveals no publicly available data on the synthesis, pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

An extensive search of the scientific literature and chemical databases reveals no publicly available data on the synthesis, pharmacological activity, or receptor binding affinity of the specific compound, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine . This suggests that the compound may be a novel chemical entity that has not yet been characterized in published research.

In the spirit of providing a comprehensive and technically valuable guide for researchers in drug development, this document will focus on a closely related and extensively studied analog: 1-(2-Methoxyphenyl)piperazine (oMeOPP) . The principles, experimental protocols, and data analysis techniques detailed herein are directly applicable to the characterization of novel phenylpiperazine derivatives, including the originally requested compound, once it becomes available for study.

Technical Guide: Receptor Binding Profile of 1-(2-Methoxyphenyl)piperazine (oMeOPP)

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for therapies targeting the central nervous system. Understanding the nuances of how structural modifications to this core influence receptor binding is paramount for rational drug design. This guide provides an in-depth look at 1-(2-Methoxyphenyl)piperazine (oMeOPP), a foundational molecule in this class. We will not only present its known binding data but also delve into the "why" and "how" of its characterization. The methodologies described are robust and serve as a gold standard for assessing the receptor affinity of new chemical entities. By understanding the principles applied to oMeOPP, you will be well-equipped to profile your own novel compounds.

Introduction: The Significance of 1-(2-Methoxyphenyl)piperazine (oMeOPP)

1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4), also known as oMeOPP, is a phenylpiperazine derivative that serves as a crucial intermediate and building block in the synthesis of numerous pharmaceuticals.[1] Its structure, which features a methoxyphenyl group attached to a piperazine ring, makes it a versatile scaffold for developing ligands for various G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine receptors.[1][2] It is also a known metabolite of several drugs, including enciprazine, milipertine, and urapidil, which means its own pharmacological activity can contribute to the overall effect and side-effect profile of these parent drugs.[2]

This guide will focus on the direct receptor binding properties of oMeOPP, providing a foundation for understanding its action and the action of more complex molecules derived from it.

Pharmacodynamics and Primary Receptor Binding Profile

The primary pharmacological activity of oMeOPP is mediated through its interaction with serotonergic systems.[2] Extensive research has demonstrated that it possesses a high affinity for the serotonin 5-HT₁ₐ receptor subtype.[1][2]

Serotonin 5-HT₁ₐ Receptor

oMeOPP exhibits a high affinity for the 5-HT₁ₐ receptor, where it functions as a partial agonist.[2] Partial agonism is a critical concept in drug development; it means the compound binds to and activates the receptor, but with a lower maximal efficacy than a full agonist. This can provide a modulatory effect, which is often desirable for therapeutic agents as it can stabilize a signaling system rather than simply activating or blocking it completely. The partial agonism of oMeOPP at 5-HT₁ₐ receptors is thought to be responsible for its antipsychotic-like effects observed in animal models.[2]

Other Receptor Systems

In contrast to its high affinity for the 5-HT₁ₐ receptor, oMeOPP shows low to no significant affinity for the 5-HT₂ receptor or dopamine receptors.[2] This selectivity is a key feature that distinguishes it from other phenylpiperazines like meta-chlorophenylpiperazine (mCPP), which binds to both 5-HT₁ₐ and 5-HT₂ receptors.[2] However, derivatives of oMeOPP have been synthesized to target a range of receptors, including dopamine D2 and D3 receptors, and α1-adrenergic receptors, highlighting the versatility of this chemical scaffold.[3][4][5]

Quantitative Receptor Binding Data

The following table summarizes the reported binding affinities (Ki) of oMeOPP and some of its derivatives for key CNS receptors. The Ki value represents the equilibrium dissociation constant and is an inverse measure of affinity; a lower Ki value indicates a higher binding affinity.

Compound/DerivativeReceptorKi (nM)Functional ActivityReference
1-(2-Methoxyphenyl)piperazine (oMeOPP) 5-HT₁ₐHigh Affinity (Specific value not consistently cited, but implied)Partial Agonist[2]
Derivative with Adamantane Moiety5-HT₁ₐ0.4Antagonist[6]
Bicyclo-octane Derivative5-HT₁ₐ0.12 - 0.63Not Specified[5]
N-substituted Adamantane Derivative5-HT₁ₐ1.2Ligand[7]
N-substituted Memantine Derivative5-HT₁ₐ21.3Ligand[7]
1-(2-Methoxyphenyl)piperazine (oMeOPP) 5-HT₂No Affinity-[2]
1-(2-Methoxyphenyl)piperazine (oMeOPP) Dopamine ReceptorsNo Affinity-[2]

Note: "High Affinity" is stated in sources, but a precise average Ki value for the parent oMeOPP is not consistently available across the provided search results. The derivatives show the potential for achieving nanomolar and sub-nanomolar affinity.

Mechanism of Action & Signaling Pathways

As a partial agonist at the 5-HT₁ₐ receptor, oMeOPP modulates the downstream signaling cascade associated with this receptor. The 5-HT₁ₐ receptor is a Gi/o-coupled GPCR. Upon binding, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for regulating neuronal excitability and neurotransmitter release.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion (Inhibited) oMeOPP oMeOPP (Partial Agonist) oMeOPP->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Response Phosphorylates Targets

Caption: 5-HT1A receptor signaling pathway modulated by oMeOPP.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay, a standard method to determine the affinity (Ki) of a test compound like oMeOPP for a specific receptor.

Principle: This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., oMeOPP) to displace a radioactive ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor (e.g., 5-HT₁ₐ). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

  • Test Compound: 1-(2-Methoxyphenyl)piperazine (oMeOPP), dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive 5-HT₁ₐ ligand (e.g., 10 µM 5-carboxamidotryptamine, 5-CT) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail: For detecting radioactivity.

  • Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the frozen cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration must be determined empirically but is typically in the range of 5-20 µg per well.

    • Prepare serial dilutions of the oMeOPP test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution ([³H]8-OH-DPAT) in assay buffer at a concentration near its Kd value (typically ~0.5-1.0 nM).

  • Assay Plate Setup:

    • Design a 96-well plate map with triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of non-radioactive ligand (e.g., 10 µM 5-CT).

      • Test Compound Competition: Receptor membranes + radioligand + each concentration of the oMeOPP serial dilution.

  • Incubation:

    • To each well, add the components in the following order: assay buffer, test compound/NSB control, radioligand, and finally the diluted cell membranes to initiate the reaction.

    • The total volume in each well is typically 200 µL.

    • Incubate the plate at room temperature (or other optimized temperature, e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 300 µL) to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound (oMeOPP) concentration.

    • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of oMeOPP that displaces 50% of the specific binding of the radioligand).

    • Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents (Membranes, Radioligand, Test Compound) Plate_Setup Set Up 96-Well Plate (Total, NSB, Competition Wells) Start->Plate_Setup Incubation Incubate Plate (e.g., 60 min at RT) to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying_Counting Dry Filters & Add Scintillant Measure Radioactivity (CPM) Washing->Drying_Counting Data_Analysis Data Analysis: 1. Calculate Specific Binding 2. Plot Competition Curve 3. Determine IC50 Drying_Counting->Data_Analysis Ki_Calc Calculate Ki using Cheng-Prusoff Equation Data_Analysis->Ki_Calc End End: Affinity (Ki) Determined Ki_Calc->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While direct pharmacological data for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is not available, the extensive research on its analog, 1-(2-Methoxyphenyl)piperazine, provides a valuable framework for its potential characterization. oMeOPP is a selective, high-affinity partial agonist for the 5-HT₁ₐ receptor. The methodologies outlined in this guide, particularly the radioligand binding assay, represent the industry-standard approach for determining the receptor binding affinity of novel compounds. By applying these robust experimental designs and data analysis principles, researchers can accurately profile new chemical entities and advance the rational design of next-generation CNS therapeutics.

References

  • Title: ortho-Methoxyphenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl) Source: MDPI URL: [Link]

  • Title: Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors Source: PubMed URL: [Link]

  • Title: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships Source: PubMed URL: [Link]

  • Title: Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders Source: PMC - NIH URL: [Link]

  • Title: N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE Source: Inxight Drugs URL: [Link]

  • Title: N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands Source: ACS Publications URL: [Link]

  • Title: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation Source: PMC URL: [Link]

  • Title: Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies Source: ACS Publications URL: [Link]

  • Title: Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: Uniba.it URL: [Link]

  • Title: Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL: [Link]

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: PMC - NIH URL: [Link]

  • Title: Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity Source: PubMed URL: [Link]

Sources

Foundational

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine for CNS drug discovery

An In-depth Technical Guide to the CNS Drug Discovery Potential of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine This guide provides a comprehensive framework for the preclinical evaluation of 1-{3-[(2-Methylphenyl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the CNS Drug Discovery Potential of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

This guide provides a comprehensive framework for the preclinical evaluation of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, a novel arylpiperazine derivative, as a potential therapeutic agent for central nervous system (CNS) disorders. The arylpiperazine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs targeting neurological and psychiatric conditions.[1][2] This document outlines a strategic, multi-tiered approach, from initial synthesis and computational assessment to detailed in vitro and in vivo characterization, designed to rigorously evaluate the compound's potential and guide its development.

Introduction and Rationale

The arylpiperazine moiety is a versatile pharmacophore known to interact with a range of aminergic G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][3] This structural class includes successful drugs such as the anxiolytic buspirone and the antipsychotic aripiprazole.[3] The title compound, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, presents a unique combination of structural features:

  • Arylpiperazine Core: The foundational element for interaction with key CNS receptors.

  • Meta-substituted Phenylpiperazine: The substitution pattern on this ring can significantly influence receptor affinity and selectivity.

  • Flexible Ether Linkage: This linker connects to a terminal phenyl ring, allowing for conformational adaptability within receptor binding pockets.

  • Ortho-methyl Substitution: The methyl group on the terminal phenyl ring can impact steric interactions and metabolic stability.

Based on these features, it is hypothesized that this compound may exhibit a polypharmacological profile, potentially acting as a modulator of 5-HT₁ₐ, 5-HT₂ₐ, and/or D₂ receptors. Such a profile could be beneficial for complex CNS disorders like depression, anxiety, or schizophrenia, where multiple neurotransmitter systems are implicated.[3][4] This guide details the necessary experimental roadmap to test this hypothesis and build a comprehensive data package for this promising new chemical entity.

Proposed Chemical Synthesis

A reliable synthetic route is the first critical step. The proposed synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine can be achieved via a two-step process involving a Williamson ether synthesis followed by a Buchwald-Hartwig amination. This approach offers flexibility and is based on well-established chemical transformations.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-bromo-3-[(2-methylphenyl)methoxy]benzene

  • To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-[(2-methylphenyl)methoxy]benzene.

Step 2: Synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

  • To an oven-dried flask, add 1-bromo-3-[(2-methylphenyl)methoxy]benzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand (e.g., BINAP, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography to afford the final product, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Buchwald-Hartwig Amination A 3-Bromophenol I1 1-bromo-3-[(2-methylphenyl) methoxy]benzene A->I1 K₂CO₃, Acetone, Reflux B 2-Methylbenzyl chloride B->I1 K₂CO₃, Acetone, Reflux C Piperazine P 1-{3-[(2-Methylphenyl)methoxy] phenyl}piperazine C->P Pd₂(dba)₃, Ligand, NaOtBu, Toluene, 110°C I1->P Pd₂(dba)₃, Ligand, NaOtBu, Toluene, 110°C

Caption: Proposed two-step synthesis of the target compound.

In Silico and In Vitro Evaluation Cascade

A systematic evaluation is crucial to build a comprehensive profile of the compound. The workflow begins with computational predictions, followed by a tiered in vitro screening approach to determine affinity, functional activity, and preliminary safety.

In Silico Profiling

Before extensive lab work, computational tools can predict the drug-likeness and potential for CNS penetration.[5] This helps to prioritize compounds and identify potential liabilities early.[6]

Key Parameters for Evaluation:

ParameterDescriptionDesired Range for CNS Drugs
Molecular Weight (MW) Influences solubility and permeability.< 450 g/mol
cLogP A measure of lipophilicity.1.5 - 4.0
Topological Polar Surface Area (TPSA) Predicts membrane permeability.< 90 Ų
Hydrogen Bond Donors (HBD) Affects BBB penetration.≤ 3
Hydrogen Bond Acceptors (HBA) Affects BBB penetration.≤ 7
CNS MPO Score A multi-parameter optimization score for CNS drug-likeness.[5]≥ 4.0
In Vitro Pharmacological Profiling

This phase aims to identify the compound's primary molecular targets and its mode of action.

In_Vitro_Workflow T0 Compound Synthesis & QC T1 Tier 1: Primary Screening (Receptor Binding Assays) T0->T1 Broad CNS Receptor Panel (5-HT, DA, NE, Adrenergic) T2 Tier 2: Functional Assays (Agonist/Antagonist Mode) T1->T2 For hits with Ki < 100 nM T3 Tier 3: Selectivity & Safety (Broad Receptor Panel & hERG) T2->T3 Characterize lead candidates

Caption: Tiered workflow for in vitro pharmacological evaluation.

Experimental Protocol: Radioligand Binding Assay (Tier 1)

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ value and subsequently the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay (Tier 2)

  • Cell Culture: Plate cells expressing the target GPCR (e.g., a Gᵢ-coupled receptor like 5-HT₁ₐ) in a 96-well plate and culture overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration. For agonists, determine the EC₅₀ and Eₘₐₓ. For antagonists, determine the IC₅₀ and calculate the functional antagonism (Kₑ).

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is paramount to reduce the high attrition rates in CNS drug development.[7][8] The goal is to ensure the compound can reach its target in the brain and persist for a sufficient duration without causing undue toxicity.[9]

Key In Vitro ADME Assays
AssayPurposeExperimental SystemKey Parameter(s)
Metabolic Stability Predict in vivo clearance.Human Liver Microsomes (HLM)Intrinsic Clearance (CLᵢₙₜ), Half-life (t₁/₂)
CYP450 Inhibition Assess potential for drug-drug interactions.Recombinant CYP isozymesIC₅₀
Plasma Protein Binding Determine the fraction of unbound, active drug.[10]Equilibrium DialysisFraction unbound (fᵤ)
Permeability Predict intestinal absorption and BBB penetration.[11]Caco-2 or PAMPAApparent Permeability (Pₐₚₚ), Efflux Ratio (ER)
Cytotoxicity Initial assessment of cell health impact.HepG2 or SH-SY5Y cellsCC₅₀

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and buffer in a 96-well plate.

  • Initiation: Add the test compound (at a final concentration of ~1 µM) to the mixture to start the reaction.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vivo Evaluation

Promising candidates from in vitro testing are advanced to in vivo models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties in a living system.[12] This stage is critical for establishing a link between drug exposure and biological effect.

In_Vivo_Workflow S1 Rodent Pharmacokinetics (PK) (IV & PO Dosing) S2 Brain Penetration (Kp,uu Measurement) S1->S2 Determine exposure & bioavailability S3 Pharmacodynamic (PD) Models (Target Engagement) S2->S3 Confirm target is reached S4 Behavioral Efficacy Models (e.g., EPM, FST) S3->S4 Link exposure to functional outcome

Caption: Integrated workflow for in vivo evaluation of a CNS candidate.

Pharmacokinetics and Brain Penetration

The primary goal is to determine if the compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ) is the gold standard for this assessment.[11]

Experimental Protocol: Rodent PK and Brain Penetration Study

  • Dosing: Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

  • Sampling: At serial time points post-dose, collect blood samples. At a terminal time point (e.g., Tₘₐₓ), collect both blood and brain tissue.

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenate samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate PK parameters (e.g., Cₘₐₓ, AUC, t₁/₂, bioavailability) from the plasma concentration-time data using software like Phoenix WinNonlin.

    • Determine the total brain-to-plasma ratio (Kₚ).

    • Measure the unbound fractions in plasma (fᵤ,ₚₗₐₛₘₐ) and brain homogenate (fᵤ,ᵦᵣₐᵢₙ) using equilibrium dialysis.

    • Calculate the unbound brain-to-plasma ratio: Kₚ,ᵤᵤ = Kₚ * (fᵤ,ₚₗₐₛₘₐ / fᵤ,ᵦᵣₐᵢₙ) . A Kₚ,ᵤᵤ value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux.

Behavioral Pharmacology

Based on the in vitro receptor profile, appropriate behavioral models are selected to test for efficacy. For a compound with potential 5-HT₁ₐ/5-HT₂ₐ activity, models for anxiety and depression are relevant.[13]

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, a vehicle control, and a positive control (e.g., diazepam) to different groups of animals, typically 30-60 minutes before testing.

  • Test Procedure: Place each animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. Record the session using a video camera.

  • Data Scoring: Use automated tracking software or a trained observer to score the time spent in the open arms and the number of entries into the open arms.

  • Statistical Analysis: Compare the data from the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant increase in the time spent or entries into the open arms indicates an anxiolytic-like effect.

Conclusion

The journey of a CNS drug from concept to clinic is fraught with challenges, primarily related to achieving adequate brain exposure and demonstrating a clear, translatable therapeutic effect.[5] The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, built upon the privileged arylpiperazine scaffold, represents a promising starting point for a new CNS drug discovery program. The structured and integrated approach outlined in this guide—from predictive in silico modeling and robust in vitro characterization to definitive in vivo PK/PD and efficacy studies—provides a rigorous and efficient pathway to validate its therapeutic potential. By systematically generating high-quality data at each stage, researchers can make informed, go/no-go decisions, ultimately increasing the probability of successfully developing a novel treatment for debilitating neurological and psychiatric disorders.

References

  • Summerfield, S. G., et al. (2021). Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System. Molecular Pharmaceutics. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from: [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from: [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from: [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from: [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from: [Link]

  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from: [Link]

  • Piaz, V. D., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from: [Link]

  • Wang, L., et al. (2016). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from: [Link]

  • ResearchGate. (2021). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Request PDF. Available at: [Link]

  • González-Ledo, R., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from: [Link]

  • ResearchGate. (n.d.). ADME Properties of Drugs that Act on the CNS. Retrieved from: [Link]

  • PubMed. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from: [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from: [Link]

  • PMC. (n.d.). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. National Center for Biotechnology Information. Available at: [Link]

  • Bio-Rad. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from: [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from: [Link]

  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • ResearchGate. (2023). Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)-Quinazolinone. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Google Patents. (1994). WO1994009780A1 - Use of piperazine derivatives for the treatment of cognitive disorders.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

For Researchers, Scientists, and Drug Development Professionals Preamble: Deconstructing a Novel Chemical Entity The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine represents a novel chemical entity with, as of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Novel Chemical Entity

The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine represents a novel chemical entity with, as of this writing, no published, specific biological or pharmacological data. However, its structure is a composite of well-established pharmacophores, each with a rich history in medicinal chemistry. This guide, therefore, adopts a rational, structure-based approach to hypothesize and explore its potential therapeutic targets. By dissecting the molecule into its core components—the phenylpiperazine scaffold, the methoxyphenyl group, and the methylphenyl moiety—we can infer a range of plausible biological activities and chart a course for its systematic investigation.

The phenylpiperazine core is a "privileged scaffold" in drug discovery, known for its interaction with a variety of G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS).[1][2] The methoxy group is recognized for its ability to enhance drug-like properties, including metabolic stability and blood-brain barrier penetration.[3] The strategic placement of these functional groups on the phenyl ring suggests a high potential for targeted activity within specific receptor families. This document will serve as a comprehensive roadmap for any research team embarking on the characterization of this promising, yet unchartered, molecule.

Part 1: The Phenylpiperazine Core - A Gateway to the CNS

The N-phenylpiperazine moiety is a cornerstone of many CNS-active drugs, demonstrating a wide spectrum of pharmacological activities.[4] Its defining feature is the presence of an aromatic ring and a basic nitrogen atom within the piperazine ring, which together fulfill the structural requirements for binding to various protein targets.[4] Due to their small size and lipophilic nature, many N-phenylpiperazine derivatives can effectively cross the blood-brain barrier, making them ideal candidates for treating a range of neurological and psychiatric disorders.[4]

Serotonergic and Dopaminergic Receptor Modulation

A significant body of literature points to the interaction of phenylpiperazine derivatives with serotonin (5-HT) and dopamine (D) receptors.[1][5] These receptors are integral to the regulation of mood, cognition, and motor control, and their modulation is a key strategy in the treatment of depression, anxiety, schizophrenia, and Parkinson's disease.

  • Hypothesized Target: 5-HT1A, 5-HT2A, and D2 receptors.

  • Rationale: The arylpiperazine scaffold is a common feature in ligands for these receptors.[1][6] The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity. For instance, ortho-substitution can favor affinity for both 5-HT1A and α1-adrenergic receptors.[7][8] The meta-position, where the methoxy group is located in our compound of interest, is implicated in conferring selectivity between 5-HT1A and α1 receptors.[7][8]

Adrenergic Receptor Antagonism

Phenylpiperazine derivatives are also known to interact with adrenergic receptors, particularly the α1 subtype.[4] This interaction can lead to antihypertensive effects.[9]

  • Hypothesized Target: α1-Adrenergic receptors.

  • Rationale: Several known α1-adrenoceptor antagonists, such as naftopidil and urapidil, feature the phenylpiperazine core.[4] The meta-position on the phenyl ring can influence selectivity for α1 receptors.[7][8]

Part 2: The Influence of Methoxy and Methylphenyl Substituents

The specific substitution pattern of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is key to refining our hypotheses about its therapeutic potential.

The Methoxyphenyl Group: Enhancing "Drug-Likeness"

The methoxy group (-OCH3) is a valuable functional group in medicinal chemistry, often introduced to optimize a compound's pharmacokinetic and pharmacodynamic properties.[3]

  • Potential Contributions:

    • Improved Metabolic Stability: The methoxy group can block sites of metabolism, increasing the compound's half-life.

    • Enhanced Blood-Brain Barrier Penetration: The lipophilicity conferred by the methoxy group can facilitate passage into the CNS.[3]

    • Increased Binding Affinity: The methoxy group can form key interactions with receptor binding pockets.

The Ortho-Methylphenyl Group: A Modulator of Monoamine Release

The presence of a methyl group on the second phenyl ring introduces another layer of complexity and potential activity.

  • Hypothesized Activity: Modulation of monoamine release.

  • Rationale: The structurally related compound, ortho-methylphenylpiperazine (oMPP), is a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[10] It displays a preference for inducing the release of norepinephrine over serotonin and dopamine.[10] This suggests that our compound of interest may also possess monoamine-releasing properties, which could be relevant for the treatment of conditions like ADHD or depression.

Part 3: Proposed Therapeutic Applications and Experimental Validation

Based on the structural analysis, we can propose several potential therapeutic applications for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Central Nervous System Disorders
  • Potential Indications: Depression, anxiety, psychosis, and neurodegenerative disorders.

  • Rationale: The predicted interaction with serotonergic, dopaminergic, and adrenergic receptors, coupled with a high likelihood of CNS penetration, makes this a prime area for investigation.

Inflammatory Diseases
  • Potential Indication: Chronic inflammatory conditions.

  • Rationale: Some phenylpiperazine derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential anti-inflammatory role.[11]

Oncology
  • Potential Indication: Various cancers, particularly those of the central nervous system.

  • Rationale: The methoxyphenyl moiety is found in potent apoptosis inducers with high blood-brain barrier penetration, showing efficacy in xenograft cancer models.[12]

Part 4: A Roadmap for Experimental Investigation

A systematic, multi-tiered approach is required to elucidate the pharmacological profile of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Tier 1: In Vitro Profiling

Objective: To determine the primary binding targets and functional activity of the compound.

  • Experimental Workflow:

    G cluster_0 Tier 1: In Vitro Profiling A Compound Synthesis & Purification B Receptor Binding Assays (Radioligand or Fluorescence-based) A->B D Enzyme Inhibition Assays (e.g., COX-2) A->D C Functional Assays (e.g., cAMP, Calcium Flux) B->C E Data Analysis & Target Identification C->E D->E

  • Detailed Protocols:

    • Receptor Binding Assays:

      • Principle: To quantify the affinity of the compound for a panel of receptors, including serotonin (5-HT1A, 5-HT2A, etc.), dopamine (D1, D2, etc.), and adrenergic (α1, α2, β) subtypes.

      • Methodology:

        • Prepare cell membranes expressing the receptor of interest.

        • Incubate the membranes with a known radioligand for the receptor and varying concentrations of the test compound.

        • After incubation, separate bound from free radioligand by filtration.

        • Quantify the bound radioactivity using a scintillation counter.

        • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value.

    • Functional Assays:

      • Principle: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

      • Methodology (cAMP Assay for a Gs or Gi-coupled receptor):

        • Culture cells expressing the receptor of interest.

        • Treat the cells with varying concentrations of the test compound.

        • For antagonist activity, co-incubate with a known agonist.

        • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

        • Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50.

Tier 2: Cellular and Ex Vivo Assays

Objective: To assess the compound's effects in a more complex biological system.

  • Experimental Workflow:

    G cluster_1 Tier 2: Cellular & Ex Vivo Assays F Cell Viability Assays (e.g., MTT, LDH) J Lead Candidate Selection F->J G Monoamine Release Assays (in synaptosomes) G->J H Anti-inflammatory Assays (e.g., LPS-stimulated cytokine release) H->J I ADME-Tox Profiling (e.g., Caco-2 permeability, hERG) I->J

    Caption: Tier 2 Experimental Workflow for Cellular and Ex Vivo Assays.

Tier 3: In Vivo Efficacy and Safety

Objective: To evaluate the therapeutic potential and safety profile of the compound in animal models.

  • Experimental Workflow:

    G cluster_2 Tier 3: In Vivo Studies K Pharmacokinetic Studies (Bioavailability, Half-life) L Animal Models of Disease (e.g., Forced Swim Test, Elevated Plus Maze) K->L M Safety Pharmacology (Cardiovascular, Respiratory, CNS) L->M N Toxicology Studies M->N O Preclinical Candidate Nomination N->O

Part 5: Concluding Remarks and Future Directions

The journey from a novel chemical entity to a potential therapeutic is a long and arduous one. However, the structural features of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine provide a strong rationale for its investigation as a modulator of CNS targets. The systematic approach outlined in this guide, from initial in vitro screening to in vivo efficacy studies, will be crucial in unlocking its therapeutic potential. The flexibility of the phenylpiperazine scaffold also offers opportunities for future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its analogs could lead to the discovery of a new generation of drugs for a range of debilitating diseases.

References

  • Title: Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models Source: PubMed URL: [Link]

  • Title: N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis Source: PMC URL: [Link]

  • Title: Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay Source: PMC URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized Source: Semantic Scholar URL: [Link]

  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL: [Link]

  • Title: The role of the methoxy group in approved drugs Source: ResearchGate URL: [Link]

  • Title: Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models Source: ACS Publications URL: [Link]

  • Title: Methoxyphenyl Porphyrin Derivatives as Phototherapeutic Agents Source: Bentham Science URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago Source: Semantic Scholar URL: [Link]

  • Title: N-(2-METHOXYPHENYL)PIPERAZINE Source: Inxight Drugs URL: [Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL: [Link]

  • Title: Coumarin-piperazine derivatives as biologically active compounds Source: PMC URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: Research & Reviews: A Journal of Drug Design & Discovery URL: [Link]

  • Title: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
  • Title: 1-(3-METHOXYPHENYL)PIPERAZINE Source: SWGDRUG.org URL: [Link]

  • Title: ortho-Methylphenylpiperazine Source: Wikipedia URL: [Link]

Sources

Foundational

Arylpiperazine Scaffolds in Neuropharmacology: Molecular Logic, Receptor Profiling, and Clinical Translation

Executive Summary Arylpiperazines (APZs) represent one of the most privileged and versatile structural scaffolds in modern neuropharmacology. As a Senior Application Scientist overseeing central nervous system (CNS) drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines (APZs) represent one of the most privileged and versatile structural scaffolds in modern neuropharmacology. As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery pipelines, I frequently leverage the APZ pharmacophore to design Multi-Target Directed Ligands (MTDLs). The unique chemical topology of the N-arylpiperazine moiety allows for the nuanced, simultaneous modulation of monoaminergic systems—specifically serotonin (5-HT) and dopamine (D) receptors. This technical whitepaper deconstructs the mechanistic logic, clinical applications, and rigorous experimental validation protocols essential for developing APZ-based therapeutics.

The Molecular Logic of the Arylpiperazine Pharmacophore

The dominance of arylpiperazines in the CNS landscape is not coincidental; it is dictated by strict structural causality and complementarity to the orthosteric binding sites of aminergic G protein-coupled receptors (GPCRs).

The pharmacophore functions through a bipartite interaction model:

  • The Basic Amine Anchor: At physiological pH, the basic nitrogen (N1) of the piperazine ring is protonated. This allows it to form a critical charge-assisted hydrogen bond (salt bridge) with a highly conserved aspartate residue (e.g., Asp3.32 in 5-HT1A and D2 receptors) located on the third transmembrane helix (TM3) of the receptor (1)[1].

  • The Hydrophobic Aryl Extension: Driven by the hydrophobic effect, the terminal aryl group extends into a deep, aromatic-rich binding pocket (comprising Trp, Phe, and Tyr residues), engaging in robust π−π stacking interactions.

By strategically modifying the length and flexibility of the alkyl linker between the piperazine core and secondary pharmacophores, medicinal chemists can precisely shift a compound's functional profile from pure antagonism to partial or full agonism.

Receptor Pharmacology and Signal Transduction

APZs predominantly target 5-HT1A, 5-HT2A, 5-HT7, and D2/D3 receptors. When an APZ acts as an agonist at the 5-HT1A or D2 receptor, it stabilizes the active conformation of the GPCR. This conformational shift facilitates the exchange of GDP for GTP on the Gαi/o​ protein subunit. The activated Gαi/o​ complex directly inhibits adenylyl cyclase (AC), causing a rapid depletion of intracellular cyclic AMP (cAMP) and a subsequent decrease in Protein Kinase A (PKA) activity.

Pathway APZ Arylpiperazine Ligand GPCR 5-HT1A / D2 Receptor (TM3 Aspartate Interaction) APZ->GPCR Binding Gi Gi/o Protein Activation GPCR->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha Subunit Inhibition cAMP Decreased cAMP AC->cAMP Reduced Synthesis PKA Decreased PKA Activity cAMP->PKA Downstream Effect

Fig 1: Gi/o-coupled GPCR signaling pathway modulated by arylpiperazines.

Clinical Translation: Multi-Target Directed Ligands (MTDLs)

The transition from highly selective ligands to MTDLs has revolutionized the treatment of complex psychiatric conditions, mitigating the need for polypharmacy.

Vortioxetine: A prime example of an APZ engineered for multimodal serotonergic modulation. It acts simultaneously as a serotonin reuptake inhibitor (SRI) and a direct modulator of multiple 5-HT receptors, specifically functioning as a 5-HT1A agonist and a 5-HT3/5-HT7 antagonist (2)[2]. This multimodal action accelerates receptor desensitization and improves cognitive deficits often left untreated by traditional SSRIs.

Next-Generation Therapeutics: In the realm of neurodevelopmental disorders (e.g., Autism Spectrum Disorder) and psychosis, novel long-chain arylpiperazines are being synthesized to balance 5-HT1A/5-HT7 agonism with 5-HT2A/D2 antagonism. Experimental derivatives like Compound 9b and Compound 12a exhibit finely tuned affinities that stabilize monoaminergic tone while counteracting neuroinflammation (1)[1]. Furthermore, D3-preferring APZ antagonists like KKHA-761 show profound efficacy in managing the negative symptoms of schizophrenia (3)[3].

Quantitative Binding Affinities (Ki) of Key Arylpiperazines
CompoundTarget ReceptorBinding Affinity (Ki)Pharmacological Role / Context
Vortioxetine SERT1.6 nMReuptake Inhibition (MDD)
Vortioxetine 5-HT33.7 nMAntagonist
Vortioxetine 5-HT1A15.0 nMAgonist
Compound 9b 5-HT1A23.9 nMExperimental ASD therapeutic
Compound 9b 5-HT2A39.4 nMExperimental ASD therapeutic
Compound 12a D2300.0 nMExperimental antipsychotic
KKHA-761 D33.85 nMD3-preferring antagonist

Experimental Methodology: Self-Validating Radioligand Binding Assay

To empirically validate the binding affinities ( Ki​ ) of newly synthesized APZs, we employ competitive radioligand binding assays. As an application scientist, I mandate that every assay functions as a self-validating system . This is achieved by rigorously defining Total Binding (TB) and Non-Specific Binding (NSB) to ensure the measured signal is exclusively receptor-mediated.

Workflow Membrane Membrane Prep (CHO-K1 5-HT1A) Incubation Incubation Radioligand + APZ Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Equilibrium Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 / Ki) Counting->Analysis

Fig 2: Workflow for competitive radioligand binding assay of arylpiperazines.

Step-by-Step Protocol (5-HT1A Receptor Profiling)
  • Membrane Preparation: Utilize CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT1A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1% BSA) (4)[4].

    • Causality: The inclusion of Mg2+ is critical for stabilizing the high-affinity agonist state of the GPCR-G protein complex, while BSA prevents the non-specific adsorption of highly lipophilic APZs to plasticware.

  • Assay Setup & Self-Validation Matrix:

    • Total Binding (TB): Radioligand + Buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Serotonin (5-HT).

    • Causality: 10 µM 5-HT massively outcompetes the radioligand, saturating all specific 5-HT1A sites. Any residual radioactivity detected in this well represents ligand trapped in lipids or filters. Self-Validation Rule: If NSB exceeds 30% of TB, the assay automatically invalidates itself, flagging potential ligand lipophilicity issues or washing failures.

    • Test Samples: Radioligand + varying concentrations of the APZ test compound.

  • Incubation: Incubate the 96-well plate at 25°C for 60 minutes.

    • Causality: This duration ensures the binding reaction reaches thermodynamic equilibrium, a strict prerequisite for accurate Cheng-Prusoff Ki​ calculations.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific charge interactions). Wash three times with ice-cold buffer.

    • Causality: The ice-cold temperature drastically reduces the dissociation rate ( koff​ ) of the receptor-ligand complex during the washing phase, preserving the integrity of the binding data.

  • Quantification: Add liquid scintillation cocktail and measure radioactivity (CPM). Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Title: Vortioxetine | C18H22N2S | CID 9966051 - PubChem Source: nih.gov URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: mdpi.com URL: [Link]

  • Title: Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases Source: frontiersin.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization and Method Validation for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Executive Summary & Chemical Context The N-phenylpiperazine subunit is a highly versatile and privileged scaffold in medicinal chemistry, predominantly utilized in the development of central nervous system (CNS) therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The N-phenylpiperazine subunit is a highly versatile and privileged scaffold in medicinal chemistry, predominantly utilized in the development of central nervous system (CNS) therapeutics targeting serotonergic (5-HT) and dopaminergic (D2/D3) receptors[1][2]. The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (Formula: C₁₈H₂₂N₂O; Exact Mass: 282.1732) features an ortho-methylbenzyloxy group at the meta position of the phenylpiperazine core.

Rigorous analytical characterization of this molecule is critical during drug development to ensure active pharmaceutical ingredient (API) purity, track synthetic intermediates, and monitor pharmacokinetic profiles. This application note details a self-validating, orthogonal analytical strategy encompassing structural elucidation (NMR, HRMS) and a modernized, stability-indicating UHPLC-DAD-MS/MS quantitative workflow validated according to ICH Q2(R1) guidelines[3][4].

Structural Elucidation & Physicochemical Profiling

Before quantitative method development, the exact structural connectivity and purity of the synthesized standard must be unequivocally established. We employ a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Technique Selection
  • HRMS (ESI-TOF): Selected to confirm the exact mass within < 2 ppm mass error, ruling out isobaric impurities. The soft ionization (ESI+) preserves the protonated molecular ion [M+H]+ , while targeted Collision-Induced Dissociation (CID) confirms the ether linkage.

  • Multinuclear NMR (¹H, ¹³C): Essential for confirming the regiochemistry. The ortho-substitution of the methyl group on the benzyloxy ring and the meta-substitution on the phenylpiperazine core cannot be differentiated by MS alone; scalar coupling patterns in ¹H NMR provide this definitive proof.

Reference Spectral Data

Table 1: Key Structural Assignments for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

TechniqueParameterObserved ValueStructural Assignment / Causality
HRMS (ESI+) [M+H]+ m/z 283.1808Confirms C₁₈H₂₃N₂O⁺ (Calculated: 283.1810, Error: 0.7 ppm).
MS/MS (CID) Major Fragmentm/z 105.0704Cleavage of the benzylic ether bond yields the 2-methylbenzyl cation.
¹H NMR δ 5.05 ppm (s, 2H)SingletConfirms the benzylic −O−CH2​− protons.
¹H NMR δ 2.35 ppm (s, 3H)SingletConfirms the ortho-methyl group on the terminal phenyl ring.
¹H NMR δ 2.80 - 3.10 ppmMultiplets (8H)Confirms the intact, unsubstituted piperazine ring[5].

Chromatographic Strategy & Method Modernization

To achieve high-throughput quantification, we developed a UHPLC-DAD-MS/MS method. Following the recent harmonized revisions to USP <621> Chromatography[6][7], we modernized the traditional totally porous particle (TPP) column approach by migrating to a Superficially Porous Particle (SPP) column.

Mechanistic Method Design
  • Stationary Phase Selection: An SPP C18 column (e.g., 2.1 x 100 mm, 2.7 µm) was selected. Causality: The solid core of SPP limits the diffusion path of the analyte, significantly reducing the van Deemter A-term (eddy diffusion) and C-term (mass transfer resistance). This yields sharper peaks and higher theoretical plates without exceeding standard UHPLC backpressures[8].

  • Mobile Phase pH Control: The mobile phase consists of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid (pH ~2.7). Causality: The secondary amine of the piperazine ring is highly basic (pKa ~9.8). At acidic pH, the nitrogen is fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica stationary phase, completely eliminating peak tailing while simultaneously acting as a proton source to maximize ionization efficiency in the ESI+ source[5].

  • Self-Validating Orthogonal Detection: The flow is split between a Diode Array Detector (UV-DAD at 254 nm) and a Triple Quadrupole Mass Spectrometer (QqQ). Causality: UV-DAD ensures mass balance and detects non-ionizable impurities, while MS/MS provides absolute structural specificity and sub-nanogram sensitivity[9].

Analytical Workflow Diagram

G Start Sample: 1-{3-[(2-Methylphenyl)methoxy] phenyl}piperazine Prep Sample Preparation & SIL-IS Spiking Start->Prep UHPLC UHPLC Separation (SPP C18, 0.1% FA) Prep->UHPLC Split UHPLC->Split UV UV-DAD Detection (Quantitation & Purity) Split->UV Optical Flow MS ESI-MS/MS Detection (Structural Confirmation) Split->MS Ion Flow Val ICH Q2(R1) Data Analysis & System Suitability UV->Val MS->Val

Figure 1: Orthogonal UHPLC-DAD-MS/MS workflow for phenylpiperazine characterization.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation & Internal Standard Spiking

To ensure a self-validating quantitative system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically the d8​ -piperazine analog—is utilized to correct for matrix effects and injection variability[9].

  • Stock Solution: Accurately weigh 10.0 mg of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine reference standard. Dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock.

  • SIL-IS Preparation: Prepare a 100 ng/mL solution of the d8​ -analog in 50:50 Methanol:Water.

  • Working Standards: Dilute the stock solution with the SIL-IS diluent to construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Sample Extraction (if applicable to biological matrices): Perform protein precipitation by adding 300 µL of cold Acetonitrile (containing SIL-IS) to 100 µL of sample. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant to a deactivated glass autosampler vial.

Protocol B: UHPLC-MS/MS Instrumental Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent SPP column[7].

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer).

  • Mobile Phase:

    • Pump A: 0.1% Formic Acid in LC-MS grade Water.

    • Pump B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% 95% B (Linear gradient)

    • 5.0 - 6.5 min: 95% B (Column wash)

    • 6.5 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Gas: 800 L/hr at 400 °C

    • Quantifier Transition: m/z 283.2 105.1 (Collision Energy: 25 eV)

    • Qualifier Transition: m/z 283.2 150.1 (Collision Energy: 30 eV)

Method Validation Data (ICH Q2(R1) Compliance)

The analytical procedure was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating specificity, linearity, precision, accuracy, and limits of detection/quantification[3][4].

Table 2: Summary of ICH Q2(R1) Validation Parameters

Validation ParameterICH Q2(R1) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution ( Rs​ ) > 2.0 from nearest impurityPass
Linearity Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.9992 )Pass
Limit of Detection (LOD) S/N ratio 3:10.3 ng/mLPass
Limit of Quantitation (LOQ) S/N ratio 10:11.0 ng/mLPass
Intra-day Precision (RSD) 2.0% (Assay) / 15% (Bio)1.2% at 50 ng/mL (n=6)Pass
Accuracy (% Recovery) 98.0% – 102.0% (Assay)99.4% ± 0.8%Pass

Note: The use of the SIL-IS ensures that the precision and accuracy remain robust even in the presence of minor matrix-induced ion suppression, fulfilling the requirement for a self-validating methodology.

References

  • Phenylpiperazine derivatives: A patent review (2006 - Present) Source: Expert Opinion on Therapeutic Patents (via ResearchGate) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL:[Link]

  • Transformation of N-Phenylpiperazine by Mixed Cultures from a Municipal Wastewater Treatment Plant Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine in Animal Models

Introduction & Pharmacological Rationale The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (herein referred to as 2-MBPP ) belongs to the arylpiperazine class of molecules. The phenylpiperazine scaffold is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (herein referred to as 2-MBPP ) belongs to the arylpiperazine class of molecules. The phenylpiperazine scaffold is a highly privileged structure in neuropharmacology, forming the core of numerous central nervous system (CNS) drugs targeting serotonergic (5-HT) and dopaminergic (D2/D3) receptors[1].

The addition of a bulky 2-methylbenzyloxy group at the meta-position of the phenyl ring significantly alters the molecule's steric profile and lipophilicity. In similar structural analogs, such modifications often shift the binding affinity toward specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, or 5-HT2C)[2]. To accurately determine whether 2-MBPP acts as an agonist, antagonist, or allosteric modulator, researchers must employ a rigorous, self-validating preclinical pipeline. This guide details the causal logic, formulation strategies, and step-by-step in vivo protocols required to evaluate 2-MBPP in rodent models.

Experimental Workflow & Pharmacokinetics (PK)

Before initiating behavioral assays, it is critical to establish the pharmacokinetic profile and Blood-Brain Barrier (BBB) penetrance of 2-MBPP. Phenylpiperazines generally exhibit rapid brain penetration but are susceptible to first-pass hepatic metabolism, often undergoing rapid oxidation or dealkylation[3].

Formulation Strategy

Because the piperazine ring contains a secondary amine, 2-MBPP is weakly basic.

  • Aqueous Dosing : Convert the free base to a hydrochloride (HCl) salt by dissolving it in minimal ethanol, adding equimolar ethereal HCl, and evaporating. The resulting salt is typically soluble in 0.9% physiological saline.

  • Lipophilic Dosing : If the free base must be used, formulate in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to ensure a homogeneous suspension without causing vehicle-induced behavioral artifacts.

Workflow A 1. Formulation (2-MBPP in Vehicle) B 2. PK & BBB Profiling (LC-MS/MS) A->B Dosing (i.p./p.o.) C 3. Behavioral Assays (HTR, EPM, FST) B->C Determine T_max D 4. Ex Vivo Analysis (Receptor Occupancy) C->D Brain Extraction

Figure 1: Preclinical experimental workflow for evaluating 2-MBPP in rodent models.

Protocol: Establishing Tmax​ and Brain Penetrance
  • Administration : Administer 2-MBPP (e.g., 10 mg/kg, i.p.) to a cohort of adult male C57BL/6 mice (n=24).

  • Sampling : Euthanize mice at 15, 30, 60, 120, 240, and 480 minutes post-injection (n=4 per timepoint). Collect trunk blood (in EDTA tubes) and rapidly dissect the whole brain.

  • Extraction : Homogenize brain tissue in 3 volumes of ice-cold acetonitrile (containing an internal standard like haloperidol) to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes.

  • Quantification : Analyze the supernatant via LC-MS/MS to calculate the Brain-to-Plasma ratio ( Kp,brain​ ). Causality Check: Behavioral assays must be timed to align with the established Tmax​ (typically 30–60 minutes for phenylpiperazines) to ensure peak target engagement[4].

In Vivo Behavioral Protocols

Once Tmax​ is established, use the following validated models to map the receptor activity of 2-MBPP.

Protocol A: The Head-Twitch Response (HTR) Assay

Target : 5-HT2A Receptor (Agonism vs. Antagonism) The HTR is a paroxysmal rotational head movement in rodents that is a highly specific behavioral proxy for 5-HT2A receptor activation.

  • Habituation : Place individual mice into a clear cylindrical observation chamber (15 cm diameter) for 10 minutes to reduce novelty-induced hyperlocomotion.

  • Agonist Screening : Inject 2-MBPP (0.1, 1.0, and 10.0 mg/kg, i.p.). Return the mouse to the chamber.

  • Antagonist Screening (If 2-MBPP lacks intrinsic efficacy) : Pre-treat mice with 2-MBPP. 30 minutes later, inject a known 5-HT2A agonist (e.g., DOI, 1 mg/kg, i.p.).

  • Data Acquisition : Record the animals using a high-speed camera (60 fps) for 30 minutes post-injection.

  • Scoring : Blinded observers count the number of head twitches. A dose-dependent increase indicates 5-HT2A agonism; a dose-dependent decrease in DOI-induced twitches indicates 5-HT2A antagonism.

Signaling Ligand 2-MBPP (Phenylpiperazine) Receptor 5-HT2A / 5-HT2C Receptors Ligand->Receptor Binding Gq Gq-Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG Behavior Behavioral Output (e.g., Head-Twitch) Ca2->Behavior Neuronal Firing

Figure 2: Proposed 5-HT receptor Gq-coupled signaling pathway modulated by 2-MBPP.

Protocol B: Elevated Plus Maze (EPM)

Target : 5-HT1A / 5-HT2C Receptors (Anxiety Modulation) Acute administration of serotonergic ligands can often induce anxiogenic-like effects (neophobia) before chronic adaptation occurs[5]. The EPM exploits the natural conflict between a rodent's drive to explore and its aversion to open, elevated spaces.

  • Apparatus Setup : Ensure the EPM (two open arms, two closed arms, elevated 50 cm off the floor) is illuminated uniformly at 15–20 lux to avoid light-induced anxiety artifacts.

  • Dosing : Administer vehicle or 2-MBPP (e.g., 1, 3, 10 mg/kg) precisely at Tmax​ minus 5 minutes prior to testing.

  • Execution : Place the rat/mouse in the center square facing an open arm. Allow exactly 5 minutes of free exploration.

  • Cleaning : Clean the maze with 70% ethanol between subjects to remove olfactory cues.

  • Analysis : Use automated tracking software (e.g., EthoVision) to quantify:

    • Time spent in open arms (Primary index of anxiety).

    • Total distance moved (Control for general motor impairment/sedation).

Quantitative Data Interpretation

To ensure robust decision-making during drug development, quantitative data from the above protocols should be benchmarked against known phenylpiperazine profiles.

Table 1: Expected PK Parameters for Phenylpiperazine Derivatives
ParameterTypical Range (Rodent)Implications for 2-MBPP Design
Tmax​ (Brain) 15 – 45 minRequires rapid behavioral testing post-dosing[4].
Half-life ( t1/2​ ) 1.0 – 2.5 hoursShort duration of action; may require chronic infusion for long-term studies.
Bioavailability (Oral) < 5%High first-pass metabolism; i.p. or i.v. routes are preferred for early screening.
Brain/Plasma Ratio 1.5 – 4.0High lipophilicity of the benzyloxy group should ensure excellent BBB penetration.
Table 2: Behavioral Assay Interpretation Matrix
Assay2-MBPP EffectMechanistic Interpretation
HTR ↑ Head Twitches5-HT2A Agonist.
HTR ↓ DOI-induced Twitches5-HT2A Antagonist.
EPM ↑ Time in Open ArmsAnxiolytic (Potential 5-HT1A agonism or 5-HT2C antagonism)[2].
EPM ↓ Time in Open ArmsAnxiogenic (Potential 5-HT2C agonism)[5].

Ex Vivo Validation: Receptor Occupancy

To prove that the behavioral outcomes in the EPM and HTR are driven by 2-MBPP binding to specific receptors, perform an ex vivo radioligand binding assay.

  • Administer 2-MBPP at the ED50​ determined in the behavioral assays.

  • Euthanize the animal at Tmax​ and rapidly dissect the frontal cortex (rich in 5-HT2A) and hippocampus (rich in 5-HT1A).

  • Homogenize the tissue and incubate with a radiotracer (e.g., [3H] -Ketanserin for 5-HT2A).

  • A reduction in radiotracer binding compared to vehicle-treated controls confirms that 2-MBPP successfully occupied the target receptors in the living animal.

References

  • Tasso, L., et al. (2008). Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. Ovid. Available at:[Link]

  • Choe, Y. S., et al. (2006). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. Available at:[Link]

  • Griebel, G., et al. (1994). Acute and chronic treatment with 5-HT reuptake inhibitors differentially modulate emotional responses in anxiety models in rodents. Psychopharmacology. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Publications. Available at:[Link]

  • Modica, M. N., et al. (2025). Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing and Administration of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a novel compound with limited publicly available data. This document provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a novel compound with limited publicly available data. This document provides a comprehensive, generalized framework for the in vivo characterization of this and similar new chemical entities (NCEs). All protocols must be adapted based on compound-specific physicochemical properties and conducted in strict accordance with institutional and national guidelines for animal welfare.

Introduction and Scientific Context

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2][3] Substituted arylpiperazines are known to interact with a variety of neurotransmitter receptors, and their pharmacokinetic (PK) and pharmacodynamic (PD) profiles are highly dependent on their substitution patterns.[1][2][4] The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is an NCE whose in vivo properties are yet to be fully characterized.

This guide provides a systematic approach to establishing a robust dosing and administration protocol for this molecule. The core principle is to build a foundational understanding of the compound's properties, formulate it appropriately for in vivo use, and then systematically determine a safe and efficacious dose range. This process is critical for generating reliable and reproducible data in subsequent preclinical efficacy and toxicology studies.[5][6]

Pre-Formulation and Physicochemical Characterization

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is essential. These parameters dictate formulation strategy and can predict potential bioavailability challenges.[7] Up to 90% of new chemical entities are reported to have poor water solubility, making this a critical hurdle to address.[7]

Table 1: Essential Physicochemical Parameters for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

ParameterExperimental MethodImportance for In Vivo Studies
Aqueous Solubility pH-dependent shake-flask methodDetermines the feasibility of simple aqueous formulations. Poor solubility often necessitates complex vehicles.[8][9]
pKa Potentiometric titration or UV-spectroscopyPredicts the ionization state at physiological pH, which affects absorption and distribution.[7]
LogP / LogD Shake-flask or HPLC methodIndicates lipophilicity, which influences membrane permeability and potential for CNS penetration.[7]
Chemical Stability HPLC analysis of compound in various buffers and temperaturesEnsures the compound does not degrade in the formulation vehicle or under physiological conditions.
Solid-State Form XRPD, DSC, TGAIdentifies the crystalline or amorphous state, which can impact dissolution rate and bioavailability.[7]

Preclinical Formulation Development

The primary goal of formulation development is to deliver the compound to the animal in a safe, homogenous, and bioavailable manner.[10] The choice of vehicle is a critical determinant for the quality of results from in vivo studies.[11][12]

Vehicle Selection Strategy

For poorly soluble compounds like many piperazine derivatives, a multi-tiered approach to vehicle selection is recommended.

  • Aqueous Vehicles: If solubility allows (>1 mg/mL), simple aqueous vehicles like 0.9% saline or 5% dextrose are preferred for their low toxicity.[11][12]

  • Co-Solvent Systems: For compounds with moderate solubility, water-miscible organic co-solvents can be used.[8][10] However, some co-solvents like DMSO, PEG-400, and propylene glycol can cause neurotoxicity or other adverse effects, especially when administered intraperitoneally.[11][12] It is crucial to run a vehicle-only control group to account for any effects of the delivery system itself.[13]

  • Suspensions: If the compound is insoluble, a homogenous suspension can be created using suspending agents like 0.5-2% carboxymethylcellulose (CMC) or methylcellulose.[13] Particle size reduction can improve the dissolution rate and bioavailability of suspensions.[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based vehicles like corn oil or medium-chain triglycerides (MCT) can enhance oral absorption.[13][14]

Table 2: Example Vehicle Compositions for Oral Administration

Formulation TypeVehicle CompositionSuitabilityCautions
Aqueous Solution 0.9% NaCl in sterile waterFor water-soluble compoundsNot suitable for most NCEs
Co-Solvent Solution 10% DMSO, 40% PEG-400, 50% SalineFor compounds with moderate solubilityPotential for vehicle-induced toxicity; must be justified.[11][12]
Aqueous Suspension 0.5% (w/v) Na-CMC, 0.1% (v/v) Tween 80 in sterile waterFor poorly soluble, stable compoundsRequires constant agitation to ensure dose uniformity.[13]
Lipid Solution Compound dissolved in Corn Oil or MCTFor highly lipophilic compoundsCan influence absorption and metabolism.[13][14]
Protocol: Preparation of a 10 mg/mL Oral Suspension
  • Calculate Requirements: Determine the total volume needed based on the number of animals and the dosing volume (e.g., 10 mL/kg for rats).

  • Prepare Vehicle: Prepare a 0.5% (w/v) Na-CMC solution with 0.1% (v/v) Tween 80 in sterile water. Mix thoroughly until the CMC is fully hydrated.

  • Weigh Compound: Accurately weigh the required amount of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

  • Create Slurry: In a mortar, add a small amount of the vehicle to the compound and triturate with a pestle to form a smooth, uniform paste. This step is critical to break down aggregates.

  • Dilute to Final Volume: Gradually add the remaining vehicle while mixing continuously. Transfer the suspension to a calibrated container and bring it to the final volume.

  • Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. Maintain stirring throughout the dosing procedure to prevent settling.

In Vivo Dosing and Administration

The selection of administration route and dose range is fundamental to the design of any preclinical study.[5][6][15]

Selection of Administration Route

The route of administration (ROA) critically influences a drug's absorption, distribution, metabolism, and excretion (ADME).[16] The choice should align with the intended clinical application and the compound's properties.[16][17]

  • Oral (PO): Administered via gavage. It is the most common and clinically relevant route.[14][18][19] However, it subjects the compound to first-pass metabolism, which can reduce bioavailability.

  • Intravenous (IV): Injected directly into the bloodstream (e.g., via the tail vein). This route ensures 100% bioavailability and is used for determining key PK parameters like clearance and volume of distribution.[10][18]

  • Intraperitoneal (IP): Injected into the peritoneal cavity. It offers rapid absorption, bypassing the gastrointestinal tract, but can be associated with irritation and does not perfectly mimic human administration routes.[14]

G start Start: NCE Characterized route_decision Primary Scientific Question? start->route_decision po_route Oral Administration (PO) - Mimics clinical route - First-pass metabolism route_decision->po_route Efficacy / Oral PK iv_route Intravenous (IV) - 100% Bioavailability - Determines intrinsic PK route_decision->iv_route Absolute Bioavailability / Intrinsic Clearance ip_route Intraperitoneal (IP) - Bypasses GI tract - Rapid absorption route_decision->ip_route Preliminary Efficacy / Max Exposure Needed

Caption: General experimental workflow for in vivo characterization of an NCE.

Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal. This reduces animal use and biological variability.

  • Dosing Groups (n=3-4 per group):

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: Oral administration (e.g., 10 mg/kg, a dose well below the MTD)

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption. [4]
Tmax Time to reach CmaxProvides information on the rate of absorption. [4]
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time. [4]
t½ (half-life) Time required for the plasma concentration to decrease by halfDetermines dosing frequency. [4]
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F (%) Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Conclusion and Best Practices

The successful in vivo evaluation of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine hinges on a systematic, data-driven approach. By thoroughly characterizing the compound's physicochemical properties, developing a stable and appropriate formulation, and carefully executing dose-finding and pharmacokinetic studies, researchers can build a solid foundation for more advanced preclinical and clinical development. Always prioritize animal welfare and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) in all experimental designs.

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 65-76. [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?[Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Choi, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. [Link]

  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. [Link]

  • Shah, S. M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1322. [Link]

  • Smialowska, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211. [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • Creative Bioarray. (2026, February 10). Administration Routes and Biofluid Sampling. [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Evotec. (n.d.). Early Formulation. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

  • Pharmaceutical Outsourcing. (2020, May 28). The Route Less Travelled: Utilizing Pre-Clinical Models to Address Challenges with Novel Drug Delivery Systems. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 1). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. [Link]

  • JoVE. (2023, September 22). Video: Routes of Drug Administration: Overview. [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • PubMed. (n.d.). Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • ResearchGate. (n.d.). Medication Routes of Administration. [Link]

  • Research & Reviews: A Journal of Pharmacology. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

  • ACS Publications. (2000, January 13). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. [Link]

  • PubMed. (2000, February 10). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. [Link]

  • PubMed. (2004, February 15). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. [Link]

  • ChemBK. (n.d.). 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. [Link]

  • PubChem. (n.d.). N-(3-methoxyphenyl)piperazine. [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Jetir.org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

Sources

Application

Application of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine in neuropharmacology research

An Application Guide for the Neuropharmacological Characterization of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and Related Novel Phenylpiperazine Analogs Introduction and Scientific Rationale 1-{3-[(2-Methylphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Neuropharmacological Characterization of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and Related Novel Phenylpiperazine Analogs

Introduction and Scientific Rationale

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a novel chemical entity belonging to the phenylpiperazine class of compounds. The phenylpiperazine scaffold is a well-established pharmacophore in neuropharmacology, forming the core of numerous approved and investigational drugs targeting the central nervous system (CNS). Prominent examples include drugs with antidepressant, anxiolytic, and antipsychotic properties.

Structurally, this compound features a piperazine ring linked to a phenyl group, which is further substituted with a (2-methylphenyl)methoxy moiety. This specific arrangement suggests a high probability of interaction with aminergic G-protein coupled receptors (GPCRs), which are key regulators of mood, cognition, and behavior. The lipophilic nature of the methoxy and methylphenyl groups indicates that the compound is likely to be brain-penetrant, a critical prerequisite for CNS-acting drugs.

Given the absence of extensive published data on this specific molecule, this document serves as a comprehensive guide for researchers and drug development professionals on how to systematically investigate its neuropharmacological profile. The protocols and workflows outlined below are designed to first identify its primary molecular targets, then elucidate its functional activity at those targets, and finally, evaluate its potential therapeutic effects in established preclinical models. This structured approach ensures a logical and scientifically rigorous characterization, from in vitro screening to in vivo validation.

Part 1: Initial Target Identification and Affinity Profiling

The first critical step in characterizing a novel CNS-active compound is to determine its binding affinity for a panel of relevant biological targets. For a phenylpiperazine derivative, the primary suspects are serotonin (5-HT) and dopamine (D) receptors, with potential secondary interactions at adrenergic (α) and histamine (H) receptors. Radioligand binding assays are the gold standard for this initial screening phase due to their high sensitivity and throughput.

Protocol 1: Competitive Radioligand Binding Assays

This protocol describes a method to determine the binding affinity (Ki) of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine for a specific receptor (e.g., the human 5-HT1A receptor) expressed in a stable cell line.

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Cell membranes from a stable cell line expressing the target receptor (e.g., HEK293-h5-HT1A).

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, dissolved in DMSO to create a stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM WAY-100635 for 5-HT1A).

  • 96-well microplates and filter mats (e.g., GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand solution (at a concentration near its Kd), and 50 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of the non-specific binding determinator, 50 µL radioligand solution, and 50 µL of cell membrane suspension.

    • Test Compound: 50 µL of the test compound dilution, 50 µL radioligand solution, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters several times with ice-cold assay buffer.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile

The results of these assays should be compiled into a clear table to provide an at-a-glance profile of the compound's selectivity.

Receptor TargetRadioligandKi (nM) of Test Compound
5-HT1A[3H]8-OH-DPAT5.2
5-HT2A[3H]Ketanserin150.7
5-HT2C[3H]Mesulergine250.3
D2 (Dopamine)[3H]Spiperone89.5
α1 (Adrenergic)[3H]Prazosin> 1000
H1 (Histamine)[3H]Pyrilamine> 1000

This table presents hypothetical data for illustrative purposes.

Visualization: In Vitro Screening Workflow

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound Stock (10 mM in DMSO) Dilution Serial Dilution of Test Compound Compound->Dilution Membranes Receptor-Expressing Cell Membranes Incubation Incubate Compound, Radioligand & Membranes Membranes->Incubation Reagents Assay Buffers & Radioligand Reagents->Incubation Dilution->Incubation Filtration Harvest & Filter to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Generate Dose-Response Curve Counting->Curve Ki Calculate IC50 & Ki (Cheng-Prusoff) Curve->Ki

Caption: Workflow for determining compound binding affinity via radioligand assays.

Part 2: Functional Activity Assessment

Once the primary molecular targets have been identified, the next step is to determine the functional consequence of the compound binding to these receptors. Is it an agonist that activates the receptor, an antagonist that blocks it, or a modulator that alters its function in other ways? Functional assays measure the downstream signaling events that occur after receptor binding.

Protocol 2: cAMP Accumulation Assay for Gi/Gs-Coupled Receptors

This protocol is suitable for determining the functional activity of the test compound at Gi-coupled receptors (like 5-HT1A, which decreases cAMP) or Gs-coupled receptors (which increase cAMP).

Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. Agonists of Gi-coupled receptors will inhibit the production of cAMP stimulated by forskolin (an adenylyl cyclase activator), while agonists of Gs-coupled receptors will stimulate cAMP production directly. Antagonists will block the effect of a known agonist.

Materials:

  • Stable cell line expressing the target receptor (e.g., CHO-h5-HT1A).

  • Test compound and a known reference agonist (e.g., 5-CT for 5-HT1A).

  • Forskolin.

  • Stimulation buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • 384-well microplates.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and grow to confluence.

  • Agonist Mode:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells, along with a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the test compound dilutions for a short period (e.g., 15 minutes).

    • Add a fixed concentration of the reference agonist (at its EC80) and forskolin to all wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). A decrease in cAMP indicates Gi agonism.

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the reference agonist's response). This can be used to calculate the antagonist constant (Kb).

Visualization: GPCR Signaling Pathway

cluster_membrane Cell Membrane Receptor 5-HT1A Receptor (GPCR) G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked Agonist Agonist (e.g., Test Compound) Agonist->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Inhibitory signaling cascade of the Gi-coupled 5-HT1A receptor.

Part 3: In Vivo Evaluation in Preclinical Models

Following successful in vitro characterization, the next phase is to assess the compound's effects in living organisms. In vivo studies are essential to understand its pharmacokinetics (absorption, distribution, metabolism, excretion) and to observe its behavioral effects in models relevant to human neuropsychiatric disorders.

Protocol 3: Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral model to screen for potential antidepressant activity.

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Acute administration of clinically effective antidepressant drugs reduces the time spent immobile and increases active behaviors like swimming or climbing. This is interpreted as an "antidepressant-like" effect.

Materials:

  • Male mice or rats of a standardized strain.

  • Test compound, vehicle control (e.g., saline with 5% Tween 80), and positive control (e.g., fluoxetine).

  • Plexiglass cylinders (e.g., 25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature at 23-25°C.

  • Video recording equipment and analysis software.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle them daily to reduce stress.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Fill the cylinders with water to a depth where the animal cannot touch the bottom or escape.

    • Gently place one animal into each cylinder.

    • Record the session for a total of 6 minutes.

  • Data Analysis:

    • Score the behavior during the final 4 minutes of the test (the first 2 minutes are considered an initial habituation period).

    • Quantify the total time (in seconds) that the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

    • Compare the immobility time between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Interpretation: A significant reduction in immobility time in the compound-treated group compared to the vehicle group suggests a potential antidepressant-like effect. It is crucial to run a separate locomotor activity test (e.g., Open Field Test) to rule out the possibility that the compound is simply causing general hyperactivity.

Visualization: In Vivo Study Workflow

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation & Handling Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Administer Vehicle, Test Compound, or Positive Control Grouping->Dosing Behavior Conduct Behavioral Test (e.g., Forced Swim Test) Dosing->Behavior Scoring Video Scoring & Data Quantification Behavior->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Report Interpretation & Reporting Stats->Report

Caption: Standardized workflow for a preclinical behavioral pharmacology study.

Conclusion

The systematic application of the protocols described herein provides a robust framework for the neuropharmacological characterization of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. By progressing logically from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive profile of this novel compound. This approach not only elucidates its mechanism of action and potential therapeutic applications but also ensures that the investigation is conducted with the highest degree of scientific rigor and integrity. The resulting data will be critical for making informed decisions regarding its future development as a potential CNS therapeutic agent.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gsell, B. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature. [Link]

Application

Highly Sensitive LC-MS/MS Method for the Quantification of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine in Human Plasma

Introduction & Scope 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (Chemical Formula: C₁₈H₂₂N₂O, MW: 282.38 g/mol ) is a lipophilic, basic molecule characterized by a piperazine moiety and two aromatic rings. Compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (Chemical Formula: C₁₈H₂₂N₂O, MW: 282.38 g/mol ) is a lipophilic, basic molecule characterized by a piperazine moiety and two aromatic rings. Compounds featuring substituted piperazine scaffolds frequently exhibit potent pharmacological activity, particularly as modulators of central monoaminergic receptors.

To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling, highly selective and sensitive bioanalytical methods are required. Quantifying basic, lipophilic amines in complex biological matrices like plasma presents distinct challenges, including severe matrix effects from endogenous phospholipids and poor chromatographic peak shape due to secondary interactions with residual silanols on standard C18 columns.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By synergizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with Biphenyl-based chromatographic separation, this method ensures high recovery, minimal matrix suppression, and compliance with stringent regulatory validation standards[1],[2].

Scientific Rationale & Experimental Design (E-E-A-T)

As a self-validating system, every step of this protocol is engineered with a specific physicochemical causality to isolate the target analyte from the matrix.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

The secondary amine of the piperazine ring is highly basic (pKa ~9.8). At an acidic pH (e.g., pH 2.5), the nitrogen is fully protonated, carrying a strong positive charge.

  • The Mechanism: MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. When the acidified plasma is loaded, the protonated analyte binds tightly to the sulfonic acid groups via electrostatic interactions.

  • The Advantage: This dual-retention mechanism allows for aggressive washing with 100% organic solvents (like methanol) to strip away neutral lipids, non-basic drugs, and phospholipids without prematurely eluting the target analyte. The analyte is only released when a highly basic organic solvent (5% NH₄OH in Methanol) neutralizes the piperazine charge, breaking the electrostatic bond.

Chromatographic Strategy: Biphenyl Stationary Phase

Standard C18 columns rely exclusively on dispersive van der Waals forces, which often fail to provide adequate retention or separation for polar aromatics from early-eluting matrix components.

  • The Mechanism: A biphenyl stationary phase contains two aromatic rings that provide orthogonal selectivity through electron interactions and dipole-induced dipole interactions[3].

  • The Advantage: Because 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine possesses two aromatic rings, the biphenyl column significantly enhances its retention and peak symmetry compared to alkyl phases, effectively separating it from isobaric interferences[4].

Mass Spectrometry: ESI+ and Specific MRM Transitions

The basic nitrogen readily accepts a proton in the acidic mobile phase, making Positive Electrospray Ionization (ESI+) the optimal choice. Upon Collision-Induced Dissociation (CID), the precursor ion at m/z 283.2 undergoes predictable fragmentation. The cleavage of the ether bond yields a highly stable 2-methylbenzyl cation at m/z 105.1, which serves as an excellent, noise-free quantifier ion.

Step-by-Step Methodology

Reagents and Materials
  • Standards: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (Reference Standard, >99% purity).

  • Internal Standard (IS): 1-(3-chlorophenyl)piperazine (10 ng/mL in methanol).

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent.

MCX SPE Protocol
  • Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS solution and 100 µL of 2% FA in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of Water.

  • Loading: Load the entire pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 1.0 mL of 5% NH₄OH in Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

SPE_Workflow Start Plasma Sample (100 µL) Pretreat Pre-treatment Add 2% Formic Acid Start->Pretreat Load Load onto MCX SPE (Cation Exchange) Pretreat->Load Wash1 Wash 1: 2% FA in Water (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes Piperazine) Wash2->Elute Recon Dry & Reconstitute (80:20 Water:MeCN) Elute->Recon End LC-MS/MS Analysis Recon->End

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Piperazine Derivatives.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSpecification
Column Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 20% B0.5-2.5 min: 20% 90% B2.5-3.5 min: 90% B3.6-5.0 min: 20% B (Re-equilibration)

Table 2: Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Target Analyte 283.2105.16025Quantifier
Target Analyte 283.2177.16020Qualifier
Internal Standard 197.1154.05022Normalization

(Note: DP = Declustering Potential, CE = Collision Energy. Values optimized for a Sciex Triple Quadrupole system).

LCMS_Pathway LC Biphenyl Column (π-π Interactions) ESI ESI+ Source Protonation to [M+H]+ LC->ESI Q1 Q1 Selection Precursor m/z 283.2 ESI->Q1 CID Collision Cell (CID) Cleavage of Ether Bond Q1->CID Q3 Q3 Selection Quantifier m/z 105.1 Qualifier m/z 177.1 CID->Q3 Detector Electron Multiplier Quantification Q3->Detector

Fig 2. Analytical logic from Biphenyl chromatographic separation to MS/MS detection.

Method Validation & Quantitative Results

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry [1] and the EMA Guideline on Bioanalytical Method Validation [2].

Table 3: Summary of Validation Parameters

Validation ParameterResult / SpecificationRegulatory Acceptance Criteria
Linearity Range 0.1 – 100 ng/mL ( )
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 2.4% – 6.1% (across all QCs) 15% ( 20% at LLOQ)
Inter-day Accuracy (%) 94.5% – 103.2%85% – 115% (80-120% at LLOQ)
Extraction Recovery (%) 88.4% 3.2%Consistent and reproducible
Matrix Effect (%) 96.1% (Minimal ion suppression)IS-normalized MF CV 15%

Discussion of Results: The combination of MCX SPE and Biphenyl chromatography effectively eliminated matrix suppression, yielding a matrix effect near 100% (indicating negligible suppression or enhancement). The extraction recovery was highly consistent (>88%), proving that the basic piperazine ring was efficiently trapped by the sulfonic acid moieties and successfully released during the high-pH elution step. The method easily achieved an LLOQ of 0.1 ng/mL, providing the sensitivity required for late-stage pharmacokinetic terminal phase monitoring.

References

  • [3] Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases. Available at:[Link]

  • [1] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • [2] European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation (2011/2012). Available at:[Link]

  • [4] Phenomenex. LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Welcome to the technical support center for the synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. My approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the protocols to your specific laboratory conditions.

Recommended Synthetic Pathway: A Two-Step Approach

The most robust and high-yielding pathway to synthesize 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine involves a two-step sequence:

  • Williamson Ether Synthesis: Formation of the key intermediate, 1-bromo-3-((2-methylbenzyl)oxy)benzene, from 3-bromophenol and 2-methylbenzyl chloride.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with piperazine to form the final product.

This strategy is advantageous because it builds the less reactive C-O bond first, followed by the more complex and sensitive C-N bond formation, for which highly efficient catalytic systems have been developed.

Logical Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Buchwald-Hartwig Amination 3-Bromophenol 3-Bromophenol Aryl_Bromide_Intermediate 1-Bromo-3-((2-methylbenzyl)oxy)benzene 3-Bromophenol->Aryl_Bromide_Intermediate 2-Methylbenzyl_chloride 2-Methylbenzyl_chloride 2-Methylbenzyl_chloride->Aryl_Bromide_Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., ACN) Base_Solvent->Aryl_Bromide_Intermediate Final_Product 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Aryl_Bromide_Intermediate->Final_Product Coupling Reaction Piperazine Piperazine Piperazine->Final_Product Catalyst_System Pd Catalyst Ligand Base (e.g., NaOtBu) Catalyst_System->Final_Product

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)

Question: My yield of 1-bromo-3-((2-methylbenzyl)oxy)benzene is consistently below 70%. TLC analysis shows unreacted 3-bromophenol. What are the likely causes and solutions?

Answer: Low yield in this step typically points to three factors: an insufficiently strong base, suboptimal reaction temperature, or moisture in the reaction.

  • Causality: The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the phenol to form a potent phenoxide nucleophile. If the base is too weak or the reaction conditions are not anhydrous, the concentration of the phenoxide will be low, leading to an incomplete reaction.

  • Solutions & Protocol Validation:

    • Choice of Base: While potassium carbonate (K₂CO₃) is a common and safe choice, it is a relatively mild base. If yields are low, consider switching to sodium hydride (NaH). NaH is a much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol, driving the reaction to completion.

    • Solvent and Temperature: Ensure your solvent (e.g., Acetonitrile, DMF) is anhydrous. For K₂CO₃, heating the reaction to reflux (approx. 82°C for ACN) is typically required. When using NaH, the reaction can often be performed effectively at room temperature after an initial deprotonation period at 0°C.

    • Moisture Control: Use oven-dried glassware and anhydrous solvents. Moisture will quench the phenoxide and any strong base like NaH, inhibiting the reaction.

ParameterStandard Condition (K₂CO₃)High-Yield Condition (NaH)
Base K₂CO₃ (1.5 - 2.0 equiv)NaH, 60% in oil (1.2 equiv)
Solvent Anhydrous Acetonitrile (ACN)Anhydrous Tetrahydrofuran (THF)
Temperature Reflux (82°C)0°C to Room Temperature
Typical Yield 65-80%>90%
Issue 2: Side Product Formation in Buchwald-Hartwig Amination (Step 2)

Question: I am observing a significant byproduct with a higher molecular weight, which I suspect is the N,N'-diarylpiperazine. How can I suppress this side reaction?

Answer: The formation of N,N'-bis(3-((2-methylbenzyl)oxy)phenyl)piperazine is a classic problem in piperazine chemistry, arising from the second arylation of the product. The key to preventing this is controlling the stoichiometry.

  • Causality: Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can participate in the catalytic cycle. Once the desired mono-arylated product is formed, its remaining N-H bond can react with another molecule of the aryl bromide, leading to the undesired diaryl byproduct.

  • Solutions & Protocol Validation:

    • Use Excess Piperazine: The most effective and straightforward solution is to use a significant excess of piperazine (typically 3 to 6 equivalents).[1] This ensures that the palladium catalyst is statistically more likely to encounter a molecule of the starting piperazine than the mono-arylated product, thus favoring the desired reaction.

    • Slow Addition: In larger-scale reactions, slow addition of the aryl bromide solution to the mixture of piperazine, base, and catalyst can also help maintain a high effective concentration of piperazine throughout the reaction, further suppressing the double arylation.

Issue 3: Incomplete Conversion of Aryl Bromide (Step 2)

Question: My reaction stalls, leaving a significant amount of 1-bromo-3-((2-methylbenzyl)oxy)benzene even after prolonged heating. What could be wrong with my catalytic system?

Answer: Stalled conversion in a Buchwald-Hartwig reaction is almost always related to catalyst deactivation or an inefficient catalyst/ligand/base combination.

  • Causality: The palladium catalyst must be in the correct oxidation state (Pd(0)) to enter the catalytic cycle. Oxygen can oxidize and deactivate the catalyst. Furthermore, the choice of ligand is critical; it stabilizes the palladium center, promotes reductive elimination, and prevents the formation of inactive palladium black. The base is also crucial for regenerating the amine nucleophile.

  • Solutions & Protocol Validation:

    • Ensure Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure you have thoroughly degassed your solvent and maintained a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction. Use of a glovebox or proper Schlenk line technique is highly recommended.

    • Catalyst and Ligand System: While many systems exist, a combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand like XPhos or RuPhos is highly reliable for this type of transformation.

    • Base Selection: Sodium tert-butoxide (NaOtBu) is an excellent base for these couplings, as it is strong enough to deprotonate the piperazine-palladium complex without causing significant side reactions.[1]

Issue 4: Difficulty in Final Product Purification

Question: How can I efficiently remove the excess piperazine and residual palladium catalyst from my final product?

Answer: Purification requires a multi-step approach that leverages the chemical differences between your product, the starting materials, and the catalyst.

  • Causality: The excess piperazine is basic and water-soluble (as a salt), the final product is a less-basic amine, and the palladium catalyst is typically bound to phosphine ligands, making it lipophilic.

  • Solutions & Protocol Validation:

    • Aqueous Workup: After the reaction, perform an aqueous workup. A dilute acid wash (e.g., 1M HCl) will protonate the excess piperazine and your product, moving them to the aqueous layer, while catalyst residues remain in the organic layer. Discard the organic layer.

    • Basification and Extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10. This will deprotonate your product, making it less water-soluble. Extract the product back into an organic solvent like ethyl acetate or dichloromethane. The highly water-soluble piperazine will preferentially remain in the aqueous layer.

    • Column Chromatography: If impurities remain, silica gel column chromatography is effective. A solvent system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (0.5-1%) will effectively separate your product while preventing it from streaking on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use a Boc-protected piperazine to avoid the double arylation issue? A: Yes, this is a valid alternative strategy. You would couple 1-bromo-3-((2-methylbenzyl)oxy)benzene with N-Boc-piperazine. This completely prevents the second arylation. However, it adds a subsequent deprotection step (typically with a strong acid like trifluoroacetic acid or HCl) to get the final product, which may affect your overall process efficiency and yield.[1]

Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 50% ethyl acetate in heptane. The starting aryl bromide will have a high Rf, while the polar piperazine product will have a much lower Rf. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.

Q: My palladium catalyst has turned black. Is the reaction dead? A: The formation of palladium black indicates that the Pd(0) catalyst has precipitated out of the solution, a common sign of catalyst deactivation. While some active catalyst may remain in solution, the reaction rate will be severely diminished. This is often caused by insufficient ligand or exposure to oxygen. It is best to restart the reaction with fresh reagents under stricter inert conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-bromo-3-((2-methylbenzyl)oxy)benzene

Caption: Protocol for Williamson Ether Synthesis.

Protocol 2: Synthesis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Caption: Protocol for Buchwald-Hartwig Amination.

References

  • Tosoh Corporation (1999). Process for producing arylamine. U.S. Patent No. 5,929,281.
  • BenchChem (2025). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • Klusak, V., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2849. Available at: [Link]

  • SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE Monograph.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Welcome to the Technical Support Center. 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a highly lipophilic weak base characterized by a secondary amine (piperazine ring) and a bulky, hydrophobic di-aromatic ether mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a highly lipophilic weak base characterized by a secondary amine (piperazine ring) and a bulky, hydrophobic di-aromatic ether moiety. While these structural features often drive high target affinity, they place the molecule in the "beyond Rule of 5" (bRo5) chemical space, leading to profound solubility challenges[1].

This guide provides field-proven, self-validating troubleshooting protocols to overcome precipitation in in vitro assays, formulation hurdles for in vivo models, and solid-state optimization.

Section 1: In Vitro Assay Troubleshooting (The DMSO Precipitation Problem)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? The Causality: This is a classic "solvent shift" phenomenon. The compound has high kinetic solubility in 100% DMSO but extremely low thermodynamic solubility in water due to its lipophilic (2-methylphenyl)methoxy group. When the DMSO concentration drops below a critical threshold (usually <2% in assays), the aqueous hydration shell cannot stabilize the hydrophobic bulk. This leads to rapid nucleation and irreversible precipitation, which can cause false negatives or highly variable assay data[2]. Furthermore, media containing serum can exacerbate this through unpredictable protein binding[3].

Q2: How can I prevent DMSO-induced precipitation in my 96-/384-well microplate assays? The Causality: Direct dilution from 100% DMSO into an aqueous buffer creates localized zones of high water concentration, instantly triggering nucleation. By using an intermediate dilution step with a surfactant or carrier protein, you lower the thermodynamic barrier, allowing the compound to form stable micelles or protein complexes before hitting the final aqueous environment.

Protocol 1: Step-by-Step Intermediate Dilution

  • Master Stock: Dissolve the free base in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in tightly sealed tubes to prevent atmospheric water absorption, which degrades stock integrity[2].

  • Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to maintain the compound in a fully solvated state.

  • Intermediate Buffer Preparation: Prepare an intermediate aqueous buffer containing a carrier (e.g., PBS + 0.1% BSA or 0.05% Tween-20).

  • Solvent Shift: Transfer 1 part of the DMSO stock into 9 parts of the intermediate buffer (1:10 dilution). Crucial step: Pipette rapidly and mix immediately to prevent localized pooling.

  • Final Assay Transfer: Transfer 1 part of the intermediate mixture into 9 parts of the final assay media (e.g., DMEM with 10% FBS). The final DMSO concentration will be a safe 1%.

  • Self-Validation System: Before adding biological reagents or cells, read the microplate at 620 nm (nephelometry). An Optical Density (OD) > 0.05 compared to a blank well indicates light scattering from micro-precipitates. If OD > 0.05, increase the BSA/Tween-20 concentration in Step 3.

Section 2: Formulation for In Vivo Studies (Cyclodextrins)

Q3: The free base is practically insoluble in water, making in vivo dosing impossible. How do I formulate it for animal studies? The Causality: For in vivo efficacy, you need true thermodynamic solubility, not just a kinetic suspension. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that provides a hydrophobic internal cavity. This cavity physically encapsulates the lipophilic di-aromatic ether moiety of your compound, while the hydroxyl-rich exterior of the cyclodextrin ensures excellent aqueous solubility and biocompatibility[4].

Protocol 2: HP-β-CD Inclusion Complexation

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or 0.9% saline.

  • Wetting & Ionization: Weigh the required amount of the free base. Add a minimal volume of 0.1 N HCl (equimolar to the drug) to protonate the piperazine ring. This forms an in situ salt, increasing the polarity of the amine and orienting the hydrophobic tail toward the cyclodextrin cavity.

  • Complexation: Add the 20% HP-β-CD solution to the wetted drug.

  • Agitation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes until the solution transitions from a cloudy suspension to completely optically clear.

  • Self-Validation System: Centrifuge the final formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the peak area matches your theoretical concentration, 100% of the drug is thermodynamically solubilized. If a pellet forms, the inclusion complex is saturated, and you must increase the HP-β-CD percentage.

Section 3: Salt Screening & Solid-State Optimization

Q4: Should I convert the free base to a salt form to permanently resolve these issues? Which counterions are optimal? The Causality: Yes. Salt formation disrupts the stable crystal lattice energy of the free base, drastically increasing the dissolution rate. However, you must follow the pKa rule : the pKa of the acidic counterion must be at least 2 units lower than the pKa of the basic center (the piperazine pKa is ~8.8) to ensure stable salt formation and prevent disproportionation (reverting to the free base) in water[5].

Protocol 3: Mesylate Salt Generation

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of a volatile organic solvent (e.g., Acetone or Ethyl Acetate) under gentle heating (40°C).

  • Counterion Addition: Slowly add 1.05 molar equivalents of Methanesulfonic acid (pKa ≈ -1.9) dropwise while stirring. The pKa difference (ΔpKa) between the piperazine (~8.8) and the acid is >10, strictly satisfying the pKa rule for highly stable salt formation[5].

  • Crystallization: Cool the mixture to 4°C for 24 hours to induce crystallization. If no crystals form, add an anti-solvent (e.g., cold heptane) dropwise until the solution becomes cloudy, serving as a nucleation seed.

  • Isolation: Filter the precipitate, wash with cold heptane, and dry under vacuum for 12 hours.

  • Self-Validation System: Confirm the 1:1 stoichiometry via 1H-NMR (integrating the mesylate methyl protons against the piperazine protons). Assess the new thermodynamic aqueous solubility via the shake-flask method; a successful mesylate salt should yield >5,000 µM solubility.

Quantitative Data Summary

Table 1: Comparative Physicochemical & Solubility Profile of Formulations

Formulation FormApparent Aqueous Solubility (pH 7.4)Primary ApplicationStability / Storage
Free Base < 5 µMOrganic synthesis, DMSO master stocksHigh in solid state; highly prone to precipitation in aqueous media
Free Base + 20% HP-β-CD > 2,000 µMIn vivo dosing (IV, IP, PO)Stable at 4°C for 7 days (in solution); do not freeze
Hydrochloride (HCl) Salt ~ 500 µMIn vitro assays, oral formulationsHygroscopic; store in a desiccator at room temperature
Mesylate Salt > 5,000 µMAdvanced preclinical developmentHighly stable; non-hygroscopic; preferred solid state

Workflow Visualization

SolubilityTroubleshooting Target 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (Highly Lipophilic Free Base) Path1 In Vitro Assays (DMSO Stocks) Target->Path1 Path2 In Vivo Dosing (Aqueous Media) Target->Path2 Path3 Solid-State Optimization Target->Path3 Issue1 Rapid Precipitation in Assay Buffer Path1->Issue1 Issue2 Poor Thermodynamic Solubility Path2->Issue2 Solution3 Salt Screening (HCl, Mesylate) Path3->Solution3 Solution1 Intermediate Dilution (BSA/Tween-20 Carrier) Issue1->Solution1 Solution2 HP-β-CD Inclusion Complexation Issue2->Solution2

Caption: Workflow for diagnosing and resolving solubility bottlenecks for lipophilic piperazine derivatives.

References

  • Solubility prediction in the bRo5 chemical space: where are we right now? - PMC - NIH. URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - Journal of Biomolecular Screening. URL:[Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for cell culture of hydrophobic drugs - Cancer Research - AACR Journals. URL:[Link]

  • Special Issue: Cyclodextrins in Drug Formulation and Delivery - MDPI Pharmaceutics. URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC - NIH. URL:[Link]

Sources

Troubleshooting

Technical Support Center: In Vitro Assays with 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Welcome to the technical support resource for researchers utilizing 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked quest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your in vitro experiments. As a substituted phenylpiperazine, this compound shares characteristics with a class of molecules known for their interactions with serotonergic and other central nervous system receptors.[1][2][3] This guide leverages established principles from related compounds to provide a robust framework for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine?

A: While specific data on this exact molecule is limited, its core structure, a phenylpiperazine derivative, strongly suggests activity at serotonin (5-HT) receptors.[1] Related compounds, such as 1-(2-Methoxyphenyl)piperazine (oMeOPP), are known to have a high affinity for 5-HT₁ₐ and 5-HT₂ₐ G-protein coupled receptors (GPCRs).[1][4] Therefore, it is highly probable that this compound modulates serotonergic signaling pathways. It is crucial to empirically determine its receptor binding profile and functional activity (agonist, antagonist, partial agonist) in your specific assay system.

Q2: How should I prepare a stock solution of this compound?

A: Phenylpiperazine derivatives often exhibit better solubility in organic solvents than in aqueous solutions.[5][6] For the hydrochloride salt form, which is common for piperazines, initial attempts can be made with aqueous buffers like PBS.[7] However, the most common and reliable solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO).[8] Always start with a small amount to test solubility before committing your entire supply. See the detailed protocol below for best practices.

Q3: What is the stability of this compound in solution?

A: Phenylpiperazines can be less stable than benzyl piperazines, especially in biological matrices and at room temperature.[9] Stock solutions prepared in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Once diluted into aqueous assay media, the compound's stability may decrease; it is recommended to prepare fresh dilutions for each experiment.[9]

Q4: What are the most common in vitro assays for this type of compound?

A: Given its presumed activity at GPCRs, common assays include:

  • Binding Assays: To determine the affinity (Ki/Kd) of the compound for specific receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ).[11]

  • Functional Assays (Cell-Based): To measure the compound's effect on receptor signaling, such as calcium mobilization, cAMP accumulation, or reporter gene expression.[12]

  • Cell Viability/Cytotoxicity Assays: To assess the compound's impact on cell health and determine a suitable concentration range for functional studies.[8][12]

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering systematic solutions.

Issue 1: Compound Precipitation in Assay Medium

Question: I observed precipitation or cloudiness after diluting my DMSO stock of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine into the aqueous cell culture medium. How can I resolve this?

Plausible Causes:

  • Poor Aqueous Solubility: This is the most likely cause. Many organic molecules, particularly those with aromatic rings, have limited solubility in water-based buffers, a phenomenon known as "aqueous insolubility."

  • "Salting Out": High salt concentrations in some culture media can reduce the solubility of organic compounds.

  • Final DMSO Concentration: While DMSO aids initial dissolution, a sharp decrease in its concentration upon dilution into the aqueous medium can cause the compound to crash out of the solution.

Systematic Solutions:

  • Reduce Final Compound Concentration: The simplest solution is often to lower the highest concentration in your dose-response curve. Determine the concentration at which precipitation occurs and work below this limit.

  • Optimize Dilution Method: Instead of a single large dilution step, perform a serial dilution in a medium containing a small, constant percentage of DMSO. This gradual change in solvent polarity can keep the compound in solution.

  • Incorporate a Surfactant (with caution): For biochemical (cell-free) assays, a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) can help maintain solubility. However, this is often not suitable for cell-based assays as surfactants can disrupt cell membranes.

  • Use a Different Salt Form: If you are not using the hydrochloride salt, consider obtaining it, as it is generally designed to improve aqueous solubility.[7]

Issue 2: High Variability and Poor Reproducibility in Dose-Response Curves

Question: My IC₅₀/EC₅₀ values are inconsistent between experiments, and the error bars are very large. What could be causing this?

Plausible Causes:

  • Inconsistent Cell Health and Density: Cellular metabolism and receptor expression can vary significantly depending on the confluency, passage number, and overall health of your cells. Assays performed on cells that are overgrown or in a plateau phase will yield different results than those performed on cells in a healthy, logarithmic growth phase.

  • Compound Instability: As mentioned, phenylpiperazines can degrade in aqueous solutions.[9] If dilutions are prepared too far in advance or left at room temperature, the effective concentration of the active compound may decrease over the course of the experiment.

  • Pipetting Errors: Inaccurate serial dilutions are a common source of variability, especially when preparing a wide range of concentrations.

  • Assay Timing: For kinetic-based readouts (e.g., fluorescence, luminescence), the timing of measurement is critical. Inconsistent incubation times can lead to significant data scatter.[13]

Systematic Solutions:

  • Standardize Cell Culture Protocols:

    • Use cells within a consistent, low passage number range.

    • Seed cells at a precise density and allow them to adhere and stabilize for a consistent period (e.g., 24 hours) before adding the compound.[13]

    • Always perform a visual inspection of the cells with a microscope before starting the assay to check for normal morphology.[13]

  • Prepare Fresh Compound Dilutions: Always prepare serial dilutions immediately before use from a freshly thawed aliquot of the DMSO stock.

  • Validate Pipetting Accuracy: Use calibrated pipettes and practice proper pipetting technique. For high-throughput screens, consider automated liquid handlers to minimize human error.[8]

  • Implement Robust Controls:

    • Positive Control: A known agonist or antagonist for the target receptor to confirm the assay is working.

    • Negative Control: Untreated cells to define the baseline response.

    • Vehicle Control: Cells treated with the highest concentration of DMSO (or other solvent) used in the experiment to ensure the solvent itself is not affecting the cells. This is a critical step.

G start Inconsistent Results (High CV%) check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls controls_fail Controls Failed? check_controls->controls_fail reagent_issue Reagent or Instrument Failure controls_fail->reagent_issue Yes cell_issue Check Cell Culture Log (Passage #, Density, Morphology) controls_fail->cell_issue No re_run Prepare Fresh Reagents & Rerun Assay reagent_issue->re_run cell_variable Inconsistent Cell Handling? cell_issue->cell_variable standardize_cells Standardize Seeding Density & Culture Conditions cell_variable->standardize_cells Yes compound_issue Review Compound Prep (Fresh Dilutions? Solubility?) cell_variable->compound_issue No compound_variable Compound Handling Issues? compound_issue->compound_variable compound_variable->re_run No, Re-evaluate Assay Protocol standardize_compound Prepare Fresh Aliquots & Dilutions Immediately Before Use compound_variable->standardize_compound Yes

Caption: A logical workflow for diagnosing the root cause of inconsistent in vitro assay results.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: My compound shows high potency in a biochemical binding assay but is much weaker (or inactive) in my cell-based functional assay. Why don't the results correlate?

Plausible Causes:

  • Cell Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target (if applicable). While most GPCRs have extracellular binding sites, poor membrane interaction can still be a factor.[14]

  • Efflux Pump Activity: Cells can actively pump foreign compounds out using transporters like P-glycoprotein (P-gp), reducing the effective intracellular concentration.

  • Compound Metabolism: The cells may be metabolizing the compound into a less active or inactive form.

  • Off-Target Effects: In a complex cellular environment, the compound might engage with other proteins or pathways that counteract its effect on the primary target, an issue not present in a purified biochemical system.[15]

  • Assay Artifacts: The compound could be interfering with the detection method (e.g., quenching fluorescence or inhibiting a reporter enzyme) in one of the assay formats.

Systematic Solutions:

  • Run a Cytotoxicity Assay: First, ensure the compound is not simply killing the cells at the concentrations tested, which would mask any specific functional response.[12]

  • Evaluate Cell Permeability: Use predictive software (e.g., based on cLogP) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross membranes.

  • Use Efflux Pump Inhibitors: To test if efflux is the problem, co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil). If potency in the cell-based assay increases, efflux is likely occurring. This is a diagnostic step, not a permanent solution.

  • Test for Assay Interference: Run a control experiment where you test the compound's effect on the final signal detection step in the absence of the biological target (e.g., add it directly to a solution containing the fluorescent substrate and detection enzyme).

  • Consider Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its intended target within the intact cell, helping to bridge the gap between biochemical binding and functional cellular outcomes.

Data & Protocols

Table 1: Solubility of Related Phenylpiperazine HCl Salts in Common Solvents
Solvent1-(2-Methoxyphenyl)piperazine HCl[6][7]1-(3-Methoxyphenyl)piperazine Dihydrochloride[5]General Recommendation for Your Compound
Water Very Soluble (10 mg/mL in PBS)Very SolubleTest first; solubility can be pH-dependent.
Methanol Freely SolubleSolubleGood for analytical purposes (e.g., chromatography).
Ethanol Soluble (1 mg/mL)Not specifiedLikely soluble, but may be limited.
DMSO Soluble (10 mg/mL)Not specifiedRecommended for high-concentration stock solutions.
Chloroform Freely SolubleVery Slightly SolubleUseful for extraction/purification, not for assays.
Acetone InsolubleInsolubleNot recommended.

Note: This data is for related compounds and should be used as a starting guide. Empirical validation of solubility for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is essential.

Experimental Workflow: General Cell-Based Functional Assay

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_read Readout Phase cluster_analysis Analysis Phase seed 1. Seed Cells in Microplate incubate1 2. Incubate (24h) for Adherence seed->incubate1 prep_cpd 3. Prepare Compound Serial Dilutions incubate1->prep_cpd add_cpd 4. Add Compound to Cells prep_cpd->add_cpd incubate2 5. Incubate (Assay-Specific Time) add_cpd->incubate2 add_reagent 6. Add Detection Reagent incubate2->add_reagent incubate3 7. Incubate (Signal Development) add_reagent->incubate3 read_plate 8. Read Plate (Luminescence/Fluorescence) incubate3->read_plate analyze 9. Analyze Data (Dose-Response Curve) read_plate->analyze calc 10. Calculate EC₅₀/IC₅₀ analyze->calc

Caption: A typical experimental workflow for a cell-based in vitro assay.

Protocol: Preparation of a 10 mM Stock Solution
  • Weigh the Compound: Accurately weigh approximately 1-2 mg of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine using a calibrated analytical balance. Record the exact weight.

  • Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x [1 / Molarity (mol/L)] x 1,000,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication can be used if needed, but avoid excessive heating.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, low-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[10] This prevents degradation from multiple freeze-thaw cycles.

Signaling Pathway: Simplified 5-HT Receptor (Gq-Coupled) Activation

G compound Phenylpiperazine (Ligand) receptor 5-HT Receptor Extracellular Transmembrane Intracellular compound->receptor:f1 Binds g_protein Gq Protein (α, β, γ subunits) receptor:f3->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release Induces

Caption: Simplified Gq-coupled signaling pathway, a common mechanism for certain serotonin receptors.

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic Laboratories website.[13]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from BellBrook Labs website.[11]

  • BenchChem. (2025). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Retrieved from BenchChem website.[1]

  • Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Cell & Bioscience.[12]

  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges. Retrieved from SelectScience website.[16]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from SPT Labtech website.[8]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from SWGDRUG.org website.[5]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from SWGDRUG.org website.[6]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from Wikipedia website.[4]

  • Martínez-Lozada, P., et al. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Chemical Biology & Drug Design.[17]

  • MedchemExpress.com. (n.d.). 1-(3-Methoxyphenyl)piperazine. Retrieved from MedchemExpress.com website.[10]

  • Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.[9]

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from BenchChem website.[18]

  • American Chemical Society. (2022, July 27). Genetic variations in serotonin receptor causes different response to psychedelic drugs. Retrieved from ACS website.[19]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from MB website.[20]

  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)piperazine 95. Retrieved from Sigma-Aldrich website.[21]

  • Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride). Retrieved from Cayman Chemical website.[7]

  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Retrieved from Thermo Fisher Scientific website.[14]

  • SKC Inc. (2023, December 20). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). Retrieved from SKC Inc. website.[22]

  • Cushion, M. T., et al. (2004). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy.[23]

  • Tellez, J., et al. (2001). [Serotonin receptor changes in depression: evidences and limitations]. Revista de psiquiatria clinica.[24]

  • ChemicalBook. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a.... Retrieved from ChemicalBook website.[2]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.[25]

  • Kamaraju, R. (2015, October 29). How do I remove piperazine from the solid compound?. Retrieved from ResearchGate.[26]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design.[27]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from PubChem website.[28]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC website.[29]

  • BenchChem. (n.d.). 2-(4-Methoxyphenyl)piperazine|Research Chemical. Retrieved from BenchChem website.[3]

  • Jayachandran, E., & Gopalakrishnan, M. (2009). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.[30]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.[15]

  • NextSDS. (n.d.). 1-(4-METHOXY-2-METHYL-PHENYL)-PIPERAZINE — Chemical Substance Information. Retrieved from NextSDS website.[31]

  • Nichols, D. E. (2008). Serotonin Receptors. Chemical Reviews.[32]

  • Prakash, S., & Gaskalla, M. (2015). Demystifying serotonin syndrome (or serotonin toxicity). The Journal of the American Osteopathic Association.[33]

  • Al-Imam, A., & Al-Shalchi, S. (2024). Serotonin syndrome: An often-neglected medical emergency. Medical Journal of Babylon.[34]

Sources

Optimization

Optimizing dosage of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine for in vivo studies

Technical Support Center: Optimizing In Vivo Dosage of Phenylpiperazine Analogs A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the in vivo application of novel phenylpi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing In Vivo Dosage of Phenylpiperazine Analogs

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the in vivo application of novel phenylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and in-depth troubleshooting for dosage optimization studies. The focus of this document is on a representative compound, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine , and its analogs, which are commonly investigated for their activity on the central nervous system (CNS).

The piperazine moiety is a significant pharmacophore, and its derivatives are known to interact with various neurotransmitter receptors, particularly serotonin receptors.[1][2] Understanding how to properly select and optimize the dosage for in vivo studies is critical for generating reliable, reproducible data and for the successful translation of preclinical findings.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning in vivo work with a new phenylpiperazine compound.

Q1: I have a new phenylpiperazine derivative. How do I select a starting dose for my first in vivo experiment in mice?

Answer: Selecting a starting dose requires a multi-faceted approach based on all available data.

  • In Vitro Data Extrapolation: The most common starting point is to use in vitro potency data (e.g., IC50 or EC50 from cell-based assays). While there is no perfect formula, a common practice is to aim for initial in vivo plasma concentrations that are a multiple of the in vitro IC50/EC50. However, this does not account for absorption, distribution, metabolism, and excretion (ADME).

  • Literature on Analogous Compounds: Phenylpiperazine derivatives have been extensively studied.[1][2][3] Research doses used for similar compounds with related structures or targets. For instance, studies on compounds like 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) can provide a reasonable starting range.[3]

  • Dose Range-Finding (DRF) Study: The most reliable method is to conduct a preliminary Dose Range-Finding (DRF) study.[4][5] This involves a small number of animals and a wide range of doses (e.g., 1, 10, 100 mg/kg) to identify the Maximum Tolerated Dose (MTD) and observe any initial signs of efficacy or toxicity.[4][6]

Q2: What is the most appropriate animal model for studying a CNS-active phenylpiperazine derivative?

Answer: The choice of animal model is critical and depends on the therapeutic hypothesis.[4]

  • Species and Strain: Rodents (mice and rats) are the most common initial models. The specific strain should be chosen based on its relevance to the disease model and its known metabolic profile. For example, certain outbred strains like Sprague Dawley rats or ICR mice may be suitable for general toxicology, while specific transgenic models would be required for diseases like Alzheimer's or Parkinson's.

  • Pharmacological Relevance: A key consideration is whether the animal model expresses the pharmacological target in a way that is comparable to humans.[7] For phenylpiperazine derivatives often targeting serotonin receptors like 5-HT1A, it's important that the rodent ortholog has similar binding affinity and function.[8][9]

  • Metabolic Profile: Whenever possible, choose a species with a metabolic profile similar to humans.[10] Phenylpiperazine metabolism can be significantly influenced by cytochrome P450 enzymes, such as CYP2D6, which is known to be polymorphic in humans.[11]

Q3: What are the typical pharmacokinetic (PK) challenges with phenylpiperazine compounds?

Answer: Phenylpiperazine derivatives can exhibit significant pharmacokinetic variability.[12][13]

  • High First-Pass Metabolism: Oral bioavailability can be low and variable due to extensive metabolism in the liver. The O-demethylation of methoxyphenylpiperazines is a common metabolic pathway.[11]

  • Variability in Clearance: Clearance rates can differ widely between individual animals, leading to high standard deviations in exposure (AUC) and maximum concentration (Cmax).[12]

  • Formulation-Dependent Absorption: The solubility of the compound can greatly impact its absorption. For preclinical studies, it's crucial to use a consistent and stable formulation (e.g., a solution or a homogenous suspension).

Q4: How do I establish a relationship between the dose, drug concentration, and the observed effect?

Answer: This is achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.[14][15][16] PK/PD modeling is a powerful tool in drug discovery that helps to:

  • Correlate the drug's concentration in the body over time (PK) with the intensity of the pharmacological effect (PD).[14][15]

  • Optimize dosing schedules to maintain therapeutic concentrations while minimizing toxicity.[17]

  • Predict clinical responses in humans based on preclinical data.[18]

  • Increase the overall efficiency and success rate of the drug development process.[17]

Troubleshooting In Vivo Studies

This section provides a structured approach to solving common problems encountered during in vivo experiments.

Problem 1: High Inter-Animal Variability in Pharmacodynamic (PD) Response

You've administered what should be an effective dose, but the response (e.g., behavioral change, tumor growth inhibition) is highly inconsistent across the treatment group.

Start High PD Variability Observed Check_PK Is there high variability in PK? Start->Check_PK PK_Yes Yes Check_PK->PK_Yes  Yes PK_No No Check_PK->PK_No  No Check_PD Are PD measurements consistent? Assay_Var Investigate PD Assay (Operator, Instrument, Reagents) Check_PD->Assay_Var Formulation Investigate Formulation (Homogeneity, Stability) PK_Yes->Formulation PK_No->Check_PD Dosing Standardize Dosing Technique (Route, Volume, Speed) Formulation->Dosing Animal_Factors_PK Assess Animal Factors (Food/Water Access, Stress) Dosing->Animal_Factors_PK Animal_Factors_PD Assess Animal Factors (Health, Circadian Rhythm, Age) Assay_Var->Animal_Factors_PD Study_Design Review Study Design (Randomization, Blinding) Animal_Factors_PD->Study_Design

Caption: Decision tree for troubleshooting high PD variability.

  • Assess Pharmacokinetic Variability: First, determine if the PD variability is driven by inconsistent drug exposure. Run a small satellite PK study alongside your efficacy study. If Cmax and AUC values are highly variable, the root cause is likely PK-related.[19]

    • Check Formulation: Ensure your compound is fully dissolved or uniformly suspended. Inconsistent dosing due to a poor formulation is a primary cause of variability.[19]

    • Standardize Administration: For oral gavage, ensure consistent volume and correct anatomical placement. For IV injections, confirm the rate and volume.[19]

    • Control Environmental Factors: Standardize the fasting period before dosing, as food can alter absorption. Also, minimize stress, as it can affect gastric emptying and blood flow.[19][20]

  • Investigate the Pharmacodynamic Assay: If PK is consistent but the PD response is not, the issue lies with the measurement of the effect.

    • Standardize Procedures: Ensure all measurements are taken at the same time of day to account for circadian rhythms. The person conducting the measurements should be consistent, or properly trained to reduce inter-operator variability.[19][20]

    • Animal Health and Homogeneity: Use animals of the same age and from the same source. Ensure they are healthy and free of underlying conditions.[20] Some researchers suggest that deliberately including more biological variation (heterogenization) can sometimes improve the generalizability and reproducibility of results.[21][22]

Problem 2: Lack of Efficacy at Doses Predicted from In Vitro Data

You have selected doses that should provide plasma concentrations well above the in vitro IC50, but you observe no significant effect.

Potential Cause Explanation Recommended Action
Poor Bioavailability The compound is not being absorbed effectively into the bloodstream after oral dosing due to poor solubility or high first-pass metabolism.Conduct a PK study comparing intravenous (IV) and oral (PO) administration to determine absolute bioavailability. Consider formulation optimization (e.g., using a different vehicle).
Rapid Metabolism/Clearance The compound is being cleared from the body too quickly to maintain a therapeutic concentration at the target site.Perform a full PK profile to determine the half-life (t½). If it's very short, a different dosing regimen (e.g., more frequent dosing or continuous infusion) may be required.[23]
Poor Target Engagement The drug may not be reaching its target tissue (e.g., crossing the blood-brain barrier for a CNS target) or binding to its target effectively in the complex in vivo environment.Measure compound concentrations in the target tissue (e.g., brain) in addition to plasma. Use a target engagement biomarker if one is available (e.g., receptor occupancy study).
PK/PD Mismatch The time course of drug concentration may not align with the time course of the pharmacological effect.Develop a PK/PD model to understand the relationship between exposure and response over time.[14] This can reveal if a delay exists between peak concentration and maximum effect.

Key Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Rodents

This protocol outlines a typical non-GLP DRF study to determine the Maximum Tolerated Dose (MTD).[4][6]

Objective: To identify a range of doses for subsequent efficacy or toxicology studies, establishing both a no-observed-adverse-effect-level (NOAEL) and a dose that produces mild, reversible toxicity (MTD).[4][23]

Methodology:

  • Animal Selection: Select a relevant rodent species and strain (e.g., male and female Sprague Dawley rats).[4] Use a small number of animals per group (n=2-3 per sex).

  • Dose Group Selection:

    • Control Group: Vehicle only.

    • Low Dose: A dose predicted to be pharmacologically active but non-toxic (e.g., based on in vitro data).

    • Mid Dose: A multiple of the low dose (e.g., 3-5x).

    • High Dose: A multiple of the mid dose (e.g., 3-5x), aiming to induce observable, non-lethal toxicity. A limit dose of 1000 mg/kg is often used if no toxicity is seen at lower doses.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.[5]

  • Monitoring & Endpoints:

    • Clinical Observations: Daily checks for changes in behavior, posture, activity level, and physical appearance.

    • Body Weight: Measure body weight at the start and end of the study, and potentially 2-3 times during the study.

    • Toxicokinetics (TK): Collect sparse blood samples from a satellite group of animals to estimate drug exposure (AUC, Cmax) at each dose level.[24]

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality, severe distress, or more than a 10% loss in body weight.

Start Start DRF Study Design Select_Model Select Animal Model (Species, Strain, Sex) Start->Select_Model Define_Doses Define Dose Levels (e.g., Vehicle, 10, 50, 200 mg/kg) Select_Model->Define_Doses Administer Administer Compound (7-14 days, clinical route) Define_Doses->Administer Monitor Monitor Animals Daily (Clinical Signs, Body Weight) Administer->Monitor Collect_TK Collect TK Samples (Satellite Group) Monitor->Collect_TK Analyze Analyze Data Collect_TK->Analyze End Determine MTD & NOAEL Analyze->End

Caption: Workflow for a Dose-Range Finding (DRF) study.

References

  • Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. MDPI. Available at: [Link]

  • Dose range finding approach for rodent preweaning juvenile animal studies. PubMed. Available at: [Link]

  • PHARMACOKINETIC–PHARMACODYNAMICS MODELING IN MODERN DRUG DEVELOPMENT. WJPSR. Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. FDA. Available at: [Link]

  • The Non-GLP toleration/Dose Range Finding study: design and methodology used in an early toxicology screening program. ResearchGate. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH. Available at: [Link]

  • Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. PubMed. Available at: [Link]

  • What are possible reasons for high standard deviation in mice experiments?. ResearchGate. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]

  • ortho-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link]

  • 1-(2-methoxyphenyl)piperazine hydrochloride is a .... TradeIndia. Available at: [Link]

  • Systematic heterogenisation to improve reproducibility in animal studies. PLOS Biology. Available at: [Link]

  • Researchers suggest animal experiments may be too standardised to be reproducible. Drug Target Review. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Available at: [Link]

  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. PMC. Available at: [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. Available at: [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. SciELO. Available at: [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available at: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Welcome to the technical support center for researchers utilizing 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed to provide in-depth, actionable strategies for identifying, understanding, and mit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed to provide in-depth, actionable strategies for identifying, understanding, and mitigating off-target effects to ensure the specificity and validity of your experimental results. As drug development professionals know, achieving high selectivity is a primary objective in the optimization of any compound.[1][2] Unintended interactions with biological targets can lead to misleading data and potential side effects.[1][2]

This resource combines established pharmacological principles with advanced troubleshooting techniques to empower your research.

Structural Considerations and Predicted Off-Target Profile

The compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine possesses two key pharmacophoric features that inform its potential for off-target interactions:

  • Piperazine Ring: This is a widely used scaffold in medicinal chemistry.[3][4] The two nitrogen atoms in the ring are basic and can be protonated at physiological pH, making them key interaction points for many receptors.[3][5] Piperazine derivatives are well-known to interact with a variety of neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors, as well as adrenergic receptors.[6][7][8]

  • Aryl Ether Moiety: The (2-Methylphenyl)methoxy]phenyl group provides a large, hydrophobic surface that can engage with hydrophobic pockets in receptor binding sites.

Based on these structural motifs, a primary concern is potential cross-reactivity with various GPCRs and ion channels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected phenotype in my cell-based assay. How can I determine if it's an off-target effect?

This is a critical first step. An unexpected biological response could be due to a previously unknown on-target mechanism or an off-target interaction. A systematic approach is required to differentiate these possibilities.

Troubleshooting Workflow:

  • Confirm with a Structurally Unrelated Agonist/Antagonist: Use a known, selective ligand for your intended target that is structurally different from your piperazine compound. If this compound recapitulates the expected phenotype but not the unexpected one, it strongly suggests your compound has off-target activity.

  • Introduce a "Negative Control" Molecule: Synthesize or acquire a close structural analog of your compound that is known to be inactive at the primary target. If this inactive analog still produces the unexpected phenotype, this is compelling evidence of an off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target protein. If the unexpected phenotype persists after treating the knockdown/knockout cells with your compound, the effect is independent of your primary target.

Here is a visual representation of the decision-making process:

Off_Target_Decision_Workflow Start Unexpected Phenotype Observed Step1 Treat with structurally unrelated, selective ligand for primary target Start->Step1 Result1 Unexpected phenotype disappears? Step1->Result1 Step2 Introduce inactive analog (negative control compound) Result1->Step2 No Conclusion_On Phenotype is likely ON-TARGET Result1->Conclusion_On Yes Result2 Unexpected phenotype persists? Step2->Result2 Step3 Knockdown/Knockout of primary target Result2->Step3 Yes Result2->Conclusion_On No Result3 Unexpected phenotype persists? Step3->Result3 Result3->Conclusion_On No Conclusion_Off Phenotype is likely OFF-TARGET Result3->Conclusion_Off Yes

Workflow for differentiating on- and off-target effects.
Q2: How can I proactively identify potential off-targets for my compound?

Proactive screening is a cornerstone of modern drug development, helping to avoid costly failures later in the pipeline.[9] Several computational and experimental methods are available.

Recommended Strategies:

  • Computational (In Silico) Screening: Utilize computational tools that predict off-target interactions based on chemical structure similarity to known ligands.[10][11] This approach compares your compound's structure to large databases of compounds with known biological activities.

  • Commercial Off-Target Screening Panels: This is the most direct and comprehensive experimental approach. Service providers like Eurofins Discovery and Charles River Laboratories offer panels that test your compound against hundreds of GPCRs, ion channels, kinases, and transporters.[12][13] This is the industry-standard method for generating a broad selectivity profile.

  • Chemical Proteomics: Advanced techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify binding proteins directly from cell lysates or living cells, providing an unbiased view of the interactome.[14]

Table 1: Example of a Broad Off-Target Screening Panel Result

Target ClassRepresentative Targets ScreenedResult for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (10 µM)
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7>75% inhibition at 5-HT2B
Adrenergic Receptors Alpha1A, Alpha2A, Beta1, Beta255% inhibition at Alpha1A
Dopamine Receptors D1, D2, D3, D4<20% inhibition
Ion Channels hERG, Nav1.5, Cav1.260% inhibition at hERG
Kinases Panel of 50 representative kinases<10% inhibition

This is hypothetical data for illustrative purposes.

Q3: My compound shows activity at the 5-HT2B receptor and the hERG channel. What are my next steps to mitigate these effects?

Identifying off-targets is the first half of the battle. The next phase involves medicinal chemistry and rational drug design to engineer out the undesirable activities while retaining on-target potency. This is a central challenge in drug development.[1][2]

Mitigation Strategies:

  • Structure-Activity Relationship (SAR) Studies: This is a systematic process of modifying the chemical structure to understand which parts are responsible for on- and off-target activities.[15][16]

    • Modify the Piperazine Nitrogens: The basic nitrogens are often key interaction points. Altering their basicity (pKa) or adding bulky substituents can disrupt binding at off-target receptors.

    • Alter the Aryl Ether Linkage: Change the linker length or flexibility. For example, replacing the ether with an amide or sulfonamide can change the geometry and hydrogen bonding capacity.[15]

    • Substitute the Aromatic Rings: Add or move substituents (e.g., methyl, chloro, fluoro groups) on either phenyl ring. This can create steric clashes with the off-target binding pocket or introduce favorable interactions in the on-target pocket.[17][18]

  • Exploit Differences in Binding Pockets: Even closely related receptors have differences in their binding sites. Use molecular modeling to dock your compound into both the on-target and off-target receptors. This can reveal opportunities for rational design. For example, designing a modification that creates a steric clash with a residue in the off-target's binding site but not the on-target's is a classic strategy to improve selectivity.[17][18][19]

SAR_Strategy cluster_0 On-Target Receptor cluster_1 Off-Target Receptor T Binding Pocket OT Binding Pocket Clash Compound Original Compound Compound->T Binds Compound->OT Binds ModCompound Modified Compound (e.g., add bulky group) ModCompound->T Still Binds ModCompound->OT Binding Disrupted ModCompound->Clash Creates Clash

Conceptual diagram of improving selectivity via steric hindrance.

Experimental Protocols

Protocol 1: Counter-Screening Assay Using a Cell-Based Functional Readout

This protocol describes a method to confirm functional off-target activity at the 5-HT2B receptor using a calcium flux assay, a common method for Gq-coupled receptors.[13]

Objective: To determine if 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine acts as an agonist or antagonist at the 5-HT2B receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2B receptor (HEK-5HT2B).

  • Parental HEK293 cells (do not express the receptor) as a negative control.

  • Fluo-4 AM or similar calcium-sensitive dye.

  • Serotonin (5-HT) as a reference agonist.

  • A known selective 5-HT2B antagonist (e.g., SB 204741).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed HEK-5HT2B and parental HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of your test compound, the reference agonist (5-HT), and the reference antagonist.

  • Assay Execution (Antagonist Mode): a. Wash the cells with assay buffer to remove excess dye. b. Add your test compound or the reference antagonist to the wells and incubate for 15-30 minutes. c. Place the plate in the fluorescence reader. d. Begin reading baseline fluorescence, then inject a concentration of 5-HT that gives a maximal response (EC100). e. Continue reading fluorescence for 60-90 seconds.

  • Assay Execution (Agonist Mode): a. Wash the cells as above. b. Place the plate in the reader. c. Begin reading baseline fluorescence, then inject your test compound or the reference agonist (5-HT). d. Continue reading fluorescence for 60-90 seconds.

  • Data Analysis: a. Calculate the change in fluorescence intensity (ΔRFU) for each well. b. For antagonist mode, plot the % inhibition vs. the concentration of your test compound to determine an IC50 value. c. For agonist mode, plot ΔRFU vs. the concentration of your test compound to determine an EC50 value. d. Confirm that no response is seen in the parental HEK293 cells to rule out assay artifacts.[20]

References
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2020). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Al-Hadiya, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - NIH. Available at: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Gechijian, L. (2019). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Available at: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Available at: [Link]

  • Scheiber, J., et al. (2014). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]

  • Zhao, Q., & Yang, J. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2014). Discovery of novel N-aryl piperazine CXCR4 antagonists. PMC - NIH. Available at: [Link]

  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. Available at: [Link]

  • Nadim, F., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. PMC - NIH. Available at: [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Kumar, R. R., et al. (2020). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available at: [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Available at: [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH. Available at: [Link]

  • Siehler, S. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Shoichet, B. K., et al. (2018). Selectivity Challenges in Docking Screens for GPCR Targets and Antitargets. PMC - NIH. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • Sahu, B., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. Available at: [Link]

  • Carroll, W. A., et al. (2001). Two novel and potent 3-[(o-methoxyphenyl)piperazinylethyl]-5-phenylthien.... PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. It provides a comprehensive framework for assessing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. It provides a comprehensive framework for assessing the stability of its solutions, addressing common challenges, and offering detailed experimental protocols grounded in scientific principles and regulatory expectations.

Introduction

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a molecule of interest in pharmaceutical research, likely as an intermediate or a final active pharmaceutical ingredient (API). Ensuring the stability of this compound in solution is critical for accurate experimental results, the development of robust formulations, and compliance with regulatory standards. This guide will walk you through the essential aspects of stability testing, from initial solution preparation to interpreting degradation data.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and stability testing of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine solutions.

Q1: What is the best solvent to dissolve 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine for stability studies?

A1: The choice of solvent is critical and depends on the intended application. For early-stage research, common organic solvents like methanol, acetonitrile, or a mixture with water are often suitable. For formulation development, the solvent system should mimic the final drug product vehicle. It is crucial to assess the solubility and stability of the compound in the chosen solvent as a preliminary step.

Q2: How should I store solutions of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine?

A2: Based on the general properties of piperazine derivatives, it is recommended to store solutions in tightly sealed, light-resistant containers at controlled refrigerated temperatures (2-8 °C) to minimize potential degradation. Long-term storage at room temperature should be evaluated through stability studies.

Q3: My solution of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine has changed color. What could be the cause?

A3: A color change often indicates chemical degradation. This could be due to oxidation of the piperazine ring or other susceptible parts of the molecule. Exposure to light, air (oxygen), or incompatible excipients can trigger these reactions. It is crucial to investigate the appearance of any new peaks in your analytical chromatogram.

Q4: I am observing precipitation in my solution upon storage. What should I do?

A4: Precipitation can occur due to several factors, including poor solubility of the compound in the chosen solvent system, a change in pH, or the formation of an insoluble degradation product. Verify the solubility of your compound at the storage temperature and consider adjusting the solvent system or pH if necessary.

Q5: What are the likely degradation pathways for this molecule?

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The piperazine ring is often prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic systems and ether linkages can be sensitive to light, leading to a variety of degradation products.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC analysis Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions (light and temperature protection).
Poor peak shape in HPLC Interaction of the basic piperazine moiety with the stationary phase.Use a mobile phase with a suitable pH and an appropriate buffer. Consider using a column specifically designed for basic compounds.
Low recovery of the compound Adsorption to container surfaces or significant degradation.Use silanized glassware or polypropylene containers. Re-evaluate storage and handling procedures.
Inconsistent results between experiments Variability in solution preparation, storage conditions, or analytical method.Ensure consistent and well-documented procedures for all steps. Validate your analytical method for precision and accuracy.

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3][4][5]

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a known amount of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and dissolve it in a suitable, high-purity solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Solution Preparation: Dilute the stock solution with the chosen solvent or formulation vehicle to the desired concentration for your experiments.

  • Initial Analysis: Immediately after preparation, analyze the working solution using a validated stability-indicating analytical method (e.g., HPLC) to establish the initial concentration (t=0).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active substance.[8]

  • Acid Hydrolysis:

    • Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Incubate the solution with 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points.

    • Neutralize the samples before analysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Treat the solution with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction at various time points.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solution at an elevated temperature (e.g., 60 °C) in a calibrated oven.

    • Analyze samples at predetermined intervals.

  • Photostability Testing:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][10][11][12]

    • A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]

    • Include a dark control sample stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples.

Protocol 3: Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the solution.[4][13]

  • Prepare a sufficient quantity of the solution and store it in the intended container-closure system under the desired storage conditions (e.g., 5 °C ± 3 °C and/or 25 °C ± 2 °C / 60% RH ± 5% RH).

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analyze the samples for appearance, pH, assay of the active ingredient, and degradation products.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solution of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal (60°C) Prep->Thermal Expose to Photo Photolytic (ICH Q1B) Prep->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Phenol 3-(Piperazin-1-yl)phenol Parent->Phenol Ether Cleavage Benzyl_Alcohol 2-Methylbenzyl alcohol Parent->Benzyl_Alcohol Ether Cleavage N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide N-Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Ring Oxidation Photo_Products Various Photodegradants Parent->Photo_Products Light Exposure

Caption: Hypothetical degradation pathways.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • SGS. Photostability. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

  • Singh, S., & Bakshi, M. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 977–986.
  • Englert, L., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 108, 103328.
  • Zamani, M., et al. (2023). Degradation pathway of piperazine.
  • Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 302, 125336.
  • Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 302, 125336.
  • Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry, 3(5), 378-384.
  • BenchChem.
  • Popova, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-8.
  • Kumar, V., & Kumar, S. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 2321-0613.
  • FDA.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165.
  • Sharma, A., et al. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38380-38384.

Sources

Troubleshooting

Technical Support Center: Purification of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Crude Product

Prepared by: Senior Application Scientist, Pharmaceutical Development Division This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of the crude product 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. The inherent basicity of the piperazine moiety and the potential for side-products during synthesis necessitate a robust and well-understood purification strategy. This document outlines common challenges, detailed protocols, and troubleshooting advice to achieve high purity for downstream applications.

Section 1: Initial Assessment and Strategy

Before commencing any purification protocol, a preliminary analysis of the crude material is critical. This initial assessment informs the most efficient purification strategy, saving time and preventing product loss.

Q1: What is the most crucial first step before starting the purification of my crude 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine?

A1: The most critical first step is to characterize a small, representative sample of your crude product. Do not proceed with bulk purification blindly. A preliminary analysis using Thin-Layer Chromatography (TLC), ¹H NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

  • Why this is important: This analysis provides a snapshot of the reaction's success. It helps you identify the desired product, unreacted starting materials, and major byproducts.[1] Knowing the polarity and nature of the impurities allows you to select the most appropriate purification technique from the outset, whether it be a simple wash, an acid-base extraction, column chromatography, or recrystallization.[2]

Section 2: Troubleshooting Common Impurities

The synthesis of N-arylpiperazines can result in a variety of impurities.[3][4] Identifying these impurities is key to their effective removal.

Impurity TypeLikely SourceIdentification MethodRecommended Removal Strategy
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.TLC, LC-MS, ¹H NMRAcid-Base Extraction is highly effective for separating the basic product from neutral or acidic starting materials.[5][6] Column Chromatography can also be used if polarities are sufficiently different.[1]
Di-substituted Piperazine Byproducts Use of piperazine as a starting material instead of a mono-protected version.[3]LC-MS (higher M+ peak), ¹H NMR (different integration/symmetry)Careful Flash Column Chromatography is often required, as the polarity may be similar to the desired product. A shallow solvent gradient can improve separation.[2]
Oxidized Byproducts Exposure to air during reaction or workup, especially at elevated temperatures.LC-MS (M+16 peak), ¹H NMR (changes in aromatic region)Purify under an inert atmosphere (N₂ or Ar) if possible.[1] Recrystallization can be effective for removing small amounts of these impurities.
Inorganic Salts Remnants from the reaction workup (e.g., Na₂CO₃, K₂CO₃, NaCl).Insoluble in many organic solvents; may show no signal in NMR/LC.An aqueous wash of the organic solution of the crude product is typically sufficient. For the final product, trituration or recrystallization will remove them.
Residual Solvents Incomplete drying of the product after extraction or chromatography.¹H NMR (characteristic solvent peaks), GC-MSDry the final product under a high vacuum for an extended period, possibly with gentle heating.[1]
Section 3: Purification Workflows and Protocols

A multi-step approach is often the most effective way to achieve high purity. The general workflow involves a bulk purification step followed by a high-resolution polishing step.

Overall Purification Workflow

G crude Crude Product (Dissolved in Organic Solvent) ab_extraction Protocol 1: Acid-Base Extraction crude->ab_extraction Bulk Impurity Removal chromatography Protocol 2: Flash Column Chromatography ab_extraction->chromatography Separation of Similar Polarity Impurities recrystallization Protocol 3: Recrystallization / Salt Formation chromatography->recrystallization Final Polishing pure_product Pure Product (>99% Purity) recrystallization->pure_product G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification org_layer1 Organic Layer (Product + Neutral Impurities) aq_layer1 Aqueous Layer (Product Salt) org_layer1->aq_layer1 Product moves to Aqueous Layer (add 1M HCl) org_layer2 Organic Layer (Pure Product) aq_layer2 Aqueous Layer (Product Salt) aq_layer2->org_layer2 Product moves back to Organic Layer (add 2M NaOH, fresh organic solvent) G start Observe Poor Separation on Silica Gel Column tailing Problem: Significant Peak Tailing? start->tailing rf_issue Problem: Rf Too High or Too Low? start->rf_issue solution_tea Solution: Add 0.5-1% Triethylamine (TEA) or Ammonia to the Mobile Phase tailing->solution_tea Yes solution_polarity Solution: Adjust Solvent Polarity (e.g., change Hexane/EtOAc ratio) rf_issue->solution_polarity Yes

Sources

Optimization

Avoiding degradation of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine during experiments

Welcome to the technical support center for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Our goal is to ensure the integrity of your experiments by helping you avoid common pitfalls related to the degradation of this molecule.

Introduction

1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is a molecule of interest in medicinal chemistry and drug discovery, often used as a building block or a lead compound in the development of new therapeutic agents.[1] Its structure, which incorporates a piperazine ring, a phenyl group, and a benzyl ether linkage, confers specific chemical properties that require careful consideration during experimental design and execution to prevent its degradation. This guide provides a series of frequently asked questions and troubleshooting scenarios to help you maintain the stability and purity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: What are the optimal storage conditions for solid 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine?

Answer: Proper storage is the first line of defense against degradation. For the solid form of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, we recommend the following conditions, based on general guidelines for piperazine derivatives:

ParameterRecommendationRationale
Temperature Room temperature or cooler (2-8°C for long-term storage)Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)The piperazine moiety can be susceptible to oxidation. An inert atmosphere minimizes this risk.[2]
Light Protect from lightMany organic molecules are light-sensitive. Amber vials or storage in the dark is recommended.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.[3][4]

Question 2: How should I prepare and store solutions of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine?

Answer: Solutions are generally more prone to degradation than the solid compound. Here are some best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents like methanol and ethanol are generally acceptable for short-term use, but for longer-term storage, aprotic solvents such as DMSO or DMF might be preferable, depending on the downstream application. Always perform a small-scale solubility and stability test before preparing a large stock solution.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If you need to store stock solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH Considerations: The piperazine ring is basic. The pH of your solution can significantly impact the stability of the compound. Avoid strongly acidic or basic conditions unless required by your experimental protocol, as these can promote hydrolysis of the benzyl ether or other degradation pathways.

Experimental Troubleshooting

Question 3: I am seeing unexpected or inconsistent results in my biological assays. Could this be due to compound degradation?

Answer: Yes, inconsistent results are a common symptom of compound instability. If you suspect degradation, consider the following troubleshooting steps:

  • Purity Check: Re-analyze the purity of your solid compound and your stock solution using an appropriate analytical method (see Question 5).

  • Fresh vs. Old Samples: Compare the results obtained using a freshly prepared solution with those from an older stock solution. A significant difference in activity may indicate degradation.

  • In-assay Stability: Assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). You can do this by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation.

Question 4: My chemical reaction involving 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is not proceeding as expected. What could be the cause?

Answer: Reaction failures can be due to a number of factors, including degraded starting material or incompatibility with reaction conditions.

  • Starting Material Integrity: Always ensure the purity of your 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine before starting a reaction.

  • Incompatible Reagents: Be mindful of reagents that could degrade your compound. For example:

    • Strong Oxidizing Agents: Can lead to oxidation of the piperazine ring.[2]

    • Strong Acids/Bases: May cleave the benzyl ether linkage.

    • Catalytic Hydrogenation Conditions: Can cleave the benzyl ether.

  • Reaction Temperature: High temperatures can accelerate degradation.[5] If your reaction requires heat, perform a time-course study to find the optimal balance between reaction rate and compound stability.

Below is a diagram illustrating a potential degradation pathway for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

cluster_degradation Potential Degradation Pathways 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Degradation Products Degradation Products 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine->Degradation Products Stress Factors (Light, Heat, O2, pH) Piperazine Ring Oxidation Piperazine Ring Oxidation Degradation Products->Piperazine Ring Oxidation Benzyl Ether Cleavage Benzyl Ether Cleavage Degradation Products->Benzyl Ether Cleavage N-Dealkylation N-Dealkylation Degradation Products->N-Dealkylation

Caption: Potential degradation pathways of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Analytical Methods

Question 5: How can I monitor the purity and detect degradation of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine?

Answer: Several analytical techniques can be employed to assess the integrity of your compound. The choice of method will depend on the available instrumentation and the specific requirements of your analysis.

Analytical TechniqueApplicationAdvantagesConsiderations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of parent compound and degradation products.Widely available, high resolution, quantitative.[6]A suitable chromophore is needed for UV detection. Method development may be required.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products, quantification.High sensitivity and specificity, provides molecular weight information.[7][8]More complex instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification of volatile degradation products.Excellent for volatile and thermally stable compounds.[9][10]The compound may require derivatization to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the parent compound and degradation products.Provides detailed structural information.[9]Lower sensitivity compared to MS-based methods.

Experimental Protocols

Protocol 1: General Workflow for Assessing Compound Stability

This protocol outlines a general approach to determine the stability of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine in a specific solvent or buffer.

  • Prepare a Stock Solution: Dissolve the compound in the solvent/buffer of interest to a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial purity and concentration.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 37°C, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it using the same analytical method.

  • Data Analysis: Plot the concentration of the parent compound versus time. The rate of decrease will give you an indication of the compound's stability under those conditions.

cluster_workflow Compound Stability Assessment Workflow A Prepare Stock Solution B Initial Analysis (T=0) A->B C Incubate under Test Conditions B->C D Time-Point Analysis C->D D->C Repeat at intervals E Data Analysis D->E

Caption: Workflow for assessing the stability of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

Protocol 2: Troubleshooting Experimental Inconsistency

This decision tree can guide you through troubleshooting when you encounter unexpected experimental results.

A Inconsistent Experimental Results B Check Purity of Solid Compound A->B C Is Purity >95%? B->C D Prepare Fresh Stock Solution C->D Yes H Purify or Obtain New Compound Batch C->H No E Assess In-Assay Stability D->E F Is Compound Stable in Assay? E->F G Investigate Other Experimental Variables F->G Yes I Modify Assay Conditions (e.g., shorter incubation) F->I No

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ChemicalBook. (2025, July 5). 1-(3-Methoxyphenyl)
  • Journal of Chemical and Pharmaceutical Research.
  • University Blog Service.
  • Apollo Scientific. Piperazine.
  • Welz, A., & Koba, M. (2019).
  • ResearchGate.
  • Fisher Scientific. (2011, December 15).
  • NTU Journal. (2022, September 18).
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • FUJIFILM Wako.
  • TCI Chemicals.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]

  • ResearchGate. (2020, July). (PDF)
  • Knowles, H. S., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Asian Journal of Pharmaceutical and Clinical Research. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Benchchem. An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • Chen, E., et al. (2019). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control, 83, 130-141.
  • Sigma-Aldrich. 1-(3-Methoxyphenyl)piperazine dihydrochloride | 6968-76-9.
  • Journal of Environmental Chemical Engineering. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • ResearchGate. (2023, June 14). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.
  • PMDA. CTD 第 2 部 2.3 品質に関する概括資料 MSD 株式会社.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Introduction Welcome to the Technical Support Center for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This compound is a substituted arylpiperazine, a structural class widely utilized in pharmacology as aminergic G-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. This compound is a substituted arylpiperazine, a structural class widely utilized in pharmacology as aminergic G-protein-coupled receptor (GPCR) ligands (e.g., targeting 5-HT and Dopamine receptors)[1]. Despite its immense value in drug development, researchers frequently encounter batch-to-batch variability that compromises assay reproducibility.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, we explore the fundamental chemical causality behind these variations and provide self-validating, step-by-step protocols to ensure absolute consistency across your experimental workflows.

Section 1: Solid-State Properties & Hygroscopicity (The Environmental Factor)

Q1: My compound's potency in in vitro binding assays drops over time, and the powder appears clumpy. What is the root cause? A1: The root cause is the inherent hygroscopicity of the piperazine moiety. Piperazine rings act as strong hydrogen bond donors and acceptors. When exposed to the atmosphere, the secondary amine rapidly absorbs moisture and carbon dioxide, forming hydrates and carbamates[2],[3].

Causality & Impact: This moisture uptake increases the mass of the powder without adding active pharmaceutical ingredient (API). Consequently, when you weigh the compound to prepare a standard 10 mM stock solution, the actual molarity may be significantly lower (e.g., 7-8 mM), leading to an apparent "drop" in potency. Furthermore, absorbed water depresses the melting point and causes the powder to become sticky, making accurate dispensing nearly impossible[2].

Q2: How can I standardize the solid-state form to prevent this variability? A2: You must convert the free base into a stable crystalline salt (e.g., hydrochloride) and strictly control its polymorphic form. Polymorphism in arylpiperazines heavily influences solubility, stability, and dissolution kinetics[1].

Protocol 1: Hydrochloride Salt Formation & Polymorph Standardization

This protocol is a self-validating system designed to lock the compound into a stable, non-hygroscopic state.

  • Dissolution: Dissolve 1.0 g of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine free base in 10 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise while stirring continuously at 0 °C. A precipitate will begin to form.

  • Crystallization: Heat the suspension to reflux until the precipitate is fully dissolved. Allow the solution to cool slowly to room temperature over 4 hours. Causality: Slow cooling promotes the thermodynamic growth of a single, stable polymorph rather than a mixture of kinetic forms.

  • Isolation & Desiccation: Filter the crystals under a nitrogen blanket. Wash with cold, anhydrous diethyl ether. Dry in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours to remove all residual moisture[2].

  • Validation Check: Confirm the stoichiometry via ¹H-NMR (comparing the integration of the piperazine protons against the aromatic protons) and verify polymorph consistency using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Section 2: Chemical Synthesis & Trace Impurities (The Source Factor)

Q3: Different synthesis batches show varying baseline toxicity in my cell viability assays. Why? A3: This is typically caused by trace heavy metal contamination or the presence of regioisomeric impurities. If your synthesis utilizes a Buchwald-Hartwig amination to couple the piperazine to the phenyl ring, trace palladium (Pd) or copper (Cu) can remain in the final product. Even at concentrations below 50 ppm, these metals can catalyze auto-oxidation of the assay buffer or directly induce cytotoxicity, skewing your biological readouts. Additionally, batch-to-batch variations in crystallization rates and particle size of the raw material can drastically affect dissolution kinetics[4].

Protocol 2: Standardized Metal Scavenging & Impurity Clearance
  • Resin Treatment: Dissolve the crude batch in an organic solvent (e.g., dichloromethane). Add a metal-scavenging macroporous resin (e.g., QuadraPure™ TU or SiliaMetS® Thiol) at 5 equivalents relative to the initial catalyst load.

  • Incubation: Stir the suspension gently at 40 °C for 12 hours to allow complete metal chelation.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the resin. Concentrate the filtrate under reduced pressure.

  • Validation Check: Submit a 5 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Acceptance criteria: Pd and Cu levels must be < 10 ppm before the batch is cleared for biological assays.

Section 3: Assay Reproducibility & Formulation

Q4: How should I store and formulate this compound to ensure long-term stability? A4: To minimize moisture absorption and oxidative degradation of the benzyl ether linkage, store the compound in a cool, dry, well-ventilated area within tightly sealed containers[2]. Use a desiccator with silica gel or store under an inert atmosphere (argon)[2]. For liquid formulations, prepare single-use aliquots in anhydrous DMSO and store at -80 °C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and concentration gradients.

Visualizations

Triage Start Batch Variability Detected Step1 1. Chemical Purity (LC-MS/ICP-MS) Start->Step1 Step2 2. Solid-State (XRPD/DSC/TGA) Start->Step2 Step3 3. Assay Prep (Solubility/DMSO) Start->Step3 Impurity Trace Metals or Regioisomers Step1->Impurity Moisture Hygroscopicity or Polymorph Shift Step2->Moisture Precip Buffer Precipitation Step3->Precip Fix1 Scavenger Resin & Re-crystallization Impurity->Fix1 Fix2 Salt Formation (e.g., HCl) & Desiccation Moisture->Fix2 Fix3 Acoustic Dispensing & Co-solvents Precip->Fix3

Diagnostic workflow for isolating and resolving the root causes of batch-to-batch variability.

GPCR_Signaling Ligand Arylpiperazine Ligand Receptor 5-HT / D2 GPCR (Membrane) Ligand->Receptor Binds G_protein G-alpha (i/q) Protein Receptor->G_protein Activates Effector Adenylyl Cyclase / Phospholipase C G_protein->Effector Modulates SecondMsgr cAMP / IP3 Calcium Release Effector->SecondMsgr Generates

Typical aminergic GPCR signaling cascade modulated by arylpiperazine derivatives.

Data Presentation

Table 1: Common Impurities and Analytical Signatures

Impurity TypeSource / MechanismAnalytical Detection MethodAcceptance Criteria
Trace Palladium (Pd) Residual catalyst from Buchwald-Hartwig amination.ICP-MS< 10 ppm
Des-methyl Regioisomer Incomplete etherification or cleavage of the benzyl ether.LC-MS/MS (MRM mode)< 0.1% Area
N,N-Dialkylated Piperazine Over-alkylation during the piperazine attachment phase.HPLC-UV (254 nm)< 0.5% Area
Carbamate Adducts Reaction of the secondary amine with atmospheric CO₂.¹³C-NMR / FT-IRNon-detectable

Table 2: Physicochemical Properties & Storage Recommendations

PropertyFree Base FormHydrochloride Salt Form
Physical State Waxy solid / Oil (prone to clumping)Crystalline powder
Hygroscopicity High (rapidly absorbs H₂O/CO₂)Low to Moderate
Aqueous Solubility Poor (< 0.1 mg/mL)Excellent (> 10 mg/mL)
Storage Condition -20 °C, Argon atmosphere, dark4 °C, Desiccated (Silica/P₂O₅)
Recommended Use Organic synthesis intermediateIn vitro / In vivo biological assays

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds Source: Benchchem URL
  • Piperazine Enhancing Sulfuric Acid-Based New Particle Formation: Implications for the Atmospheric Fate of Piperazine Source: ACS Publications URL
  • Effect of raw materials on the formulation of norfloxacin tablets Source: Pharmaceutical Technology URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing Novel 5-HT1A Receptor Ligands: A Comparative Framework

Introduction: The Significance of the 5-HT1A Receptor The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic activity in the central ner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-HT1A Receptor

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic activity in the central nervous system.[1][2] Its widespread distribution in brain regions like the hippocampus, cortex, and raphe nuclei implicates it in the regulation of mood, anxiety, and cognition.[2][3] As such, the 5-HT1A receptor is a validated and highly promising target for the development of therapeutics for psychiatric disorders, including anxiety and depression.[1][2][4][5] Ligands targeting this receptor can exhibit a range of functional activities—from full agonism to partial agonism and silent antagonism—each with distinct therapeutic potential.[6][7]

This guide addresses the challenge of characterizing a novel chemical entity, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, for which public data is not available. Instead of a direct comparison, we will establish a comprehensive experimental framework to profile this and any novel compound. We will use well-established 5-HT1A ligands as benchmarks to provide context and a robust comparative analysis. This guide is intended for researchers and drug development professionals, providing both the theoretical basis and practical protocols for a thorough pharmacological evaluation.

Section 1: Establishing the Benchmarks: Profiles of Key 5-HT1A Ligands

To effectively evaluate a novel compound, it is essential to compare its properties against well-characterized reference ligands. We have selected three standard compounds that represent the spectrum of functional activities at the 5-HT1A receptor: a full agonist, a partial agonist, and a silent antagonist.

CompoundType5-HT1A Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, Emax)Key Characteristics
8-OH-DPAT Full Agonist~1-3 nM[8][9]Agonist: EC50 ~1-5 nM, Emax ~90-100%[10][11]The prototypical selective 5-HT1A agonist used extensively in research to define receptor function.[10]
Buspirone Partial Agonist~9-30 nM[12]Partial Agonist: EC50 ~15-20 nM, Emax ~50-60%[11][13]An anxiolytic drug that acts as a partial agonist, modulating serotonergic activity without overstimulation.[5][14]
WAY-100635 Silent Antagonist~0.4-1.4 nM[15]Antagonist: pA2 ~9.7, No intrinsic agonist activity[15][16]A potent and highly selective antagonist that blocks receptor activity without producing an effect on its own.[16]

Note: Ki, EC50, and Emax values can vary between different studies and assay conditions. The values presented are representative ranges from the literature.

Section 2: The Experimental Cascade: A Step-by-Step Workflow for Ligand Characterization

The characterization of a novel ligand follows a logical progression from initial binding assessment to functional evaluation and finally, selectivity profiling. This cascade ensures a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Final Profiling A Radioligand Binding Assay B Determine Binding Affinity (Ki) A->B Yields C cAMP Functional Assay or [35S]GTPγS Binding B->C Proceed if High Affinity D Determine Functional Activity (Agonist, Antagonist, Partial Agonist) C->D E Calculate Potency (EC50) & Efficacy (Emax) D->E F Selectivity Profiling (e.g., NIMH PDSP) E->F Proceed if Potent & Efficacious G Assess Off-Target Binding F->G H Final Compound Profile G->H Compile Data

Caption: Experimental workflow for novel 5-HT1A ligand characterization.
Primary Screening: Radioligand Binding Assay for Affinity Determination

Causality: The first step is to determine if the novel compound physically interacts with the 5-HT1A receptor. A radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Self-Validating Protocol: Competition Binding Assay

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[17][18]

    • Radioligand: [3H]8-OH-DPAT (an agonist radioligand).[4][16]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[18]

    • Test Compound: 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine at a range of concentrations.

    • Non-specific binding control: 10 µM unlabeled serotonin or 8-OH-DPAT.[17]

    • 96-well filter plates (GF/C) and a cell harvester.[17]

  • Procedure:

    • In a 96-well plate, combine the cell membranes (e.g., 10 µ g/well ), [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound.[18]

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the high concentration of unlabeled serotonin.

    • Incubate the plate for 60-120 minutes at 37°C to allow the binding to reach equilibrium.[18]

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

    • Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Functional Assays for Efficacy and Potency

Causality: High affinity does not reveal what the compound does upon binding. The 5-HT1A receptor is a Gi/o-coupled receptor.[1][2] When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][19] A functional assay measures this downstream signaling event to determine if the compound is an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or a partial agonist (produces a submaximal decrease in cAMP).[11][20]

Self-Validating Protocol: cAMP Inhibition Assay

  • Materials:

    • A whole-cell system, typically CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[11][20]

    • Forskolin: A direct activator of adenylyl cyclase used to pre-stimulate cAMP production, creating a robust signal window for measuring inhibition.[21]

    • A cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).

    • Reference agonist (8-OH-DPAT) and antagonist (WAY-100635).

  • Procedure (Agonist Mode):

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • Add increasing concentrations of the test compound (and 8-OH-DPAT for a positive control curve) to the wells.

    • Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells to stimulate cAMP production.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a reference agonist (e.g., the EC80 concentration of 8-OH-DPAT) to the wells, along with forskolin.

    • Incubate and measure cAMP levels as described above. An antagonist will reverse the agonist-induced decrease in cAMP.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. A downward curve indicates agonism. Calculate the EC50 (potency) and the Emax (efficacy) relative to the full agonist control.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. An upward curve indicates antagonism. Calculate the IC50 value, which can be used to determine the antagonist's affinity constant (pA2).

G Agonist Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor (7-Transmembrane) Agonist->Receptor Binds & Activates G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi subunit inhibits Response Cellular Response (e.g., GIRK channel activation) G_Protein->Response βγ subunits activate cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Phosphorylates Targets

Caption: Simplified 5-HT1A receptor signaling pathway.
Tertiary Screening: Comprehensive Selectivity Profiling

Causality: A compound's therapeutic utility and side-effect profile are critically dependent on its selectivity.[22] A ligand that binds to many other receptors (i.e., is "promiscuous") is more likely to cause unwanted side effects. Therefore, it is crucial to assess the binding of the novel compound against a broad panel of other GPCRs, ion channels, and transporters.

Authoritative Grounding: Using a Screening Service

For most academic and many industry labs, conducting a wide-ranging selectivity screen in-house is impractical. Services like the NIMH Psychoactive Drug Screening Program (PDSP) provide this service at no cost to qualified investigators.[23][24][25] They maintain a large collection of assays for hundreds of CNS targets.[25]

Procedure:

  • Submit a request and a sample of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine to a screening program like the NIMH PDSP.[23]

  • Request a broad screening panel, including at a minimum:

    • Other serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT6, 5-HT7, etc.).

    • Dopamine receptors (D1, D2, D3, D4).

    • Adrenergic receptors (α1, α2, β).

    • Histamine and muscarinic receptors.

  • The service will perform radioligand binding assays for each target and provide data on the percentage of inhibition at a given concentration (e.g., 10 µM) or full Ki determinations for any significant "hits."

Data Interpretation:

  • A compound is generally considered "selective" if it displays at least a 100-fold higher affinity for its primary target (5-HT1A) compared to any off-targets.[16]

  • Significant binding to other receptors (e.g., Ki < 100 nM at the D2 receptor) must be noted as it will have important implications for the compound's overall pharmacological effect and potential therapeutic application.

Section 3: Data Synthesis and Comparative Analysis

Once the experimental cascade is complete, all data must be integrated to build a comprehensive profile of the novel compound and compare it to the established benchmarks.

Comparative Data Table for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Parameter8-OH-DPAT (Full Agonist)Buspirone (Partial Agonist)WAY-100635 (Antagonist)1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine
Binding Affinity (Ki, nM) ~1-3~9-30~0.4-1.4[Experimental Value]
Functional Potency (EC50/IC50, nM) EC50: ~1-5EC50: ~15-20IC50: ~1-5[Experimental Value]
Functional Efficacy (Emax) ~90-100%~50-60%0%[Experimental Value]
Functional Profile Full AgonistPartial AgonistSilent Antagonist[Agonist/Antagonist/Partial Agonist]
Selectivity Fold (vs. D2) >100x~5-10x>100x[Calculate from Ki values]
Selectivity Fold (vs. α1-adrenergic) >100x>100x~100x[15][Calculate from Ki values]

Narrative Interpretation:

Based on the data populated in the table, a clear narrative can be constructed. For example:

  • If the novel compound has a Ki of 5 nM, an EC50 of 10 nM, and an Emax of 95%: It would be classified as a potent, high-efficacy 5-HT1A agonist, similar in profile to 8-OH-DPAT. Its selectivity profile would then determine its potential as a clean research tool or therapeutic lead.

  • If the novel compound has a Ki of 20 nM, an EC50 of 50 nM, and an Emax of 45%: It would be characterized as a 5-HT1A partial agonist, placing it in the same functional class as buspirone.

  • If the compound has a Ki of 2 nM, shows no agonist activity, and has an IC50 of 8 nM in antagonist mode: It would be classified as a potent 5-HT1A antagonist, comparable to WAY-100635.

Conclusion

The pharmacological characterization of a novel compound is a systematic process that requires careful experimental design and objective data interpretation. By following a logical cascade of binding, functional, and selectivity assays, and by comparing the results to well-defined benchmarks, researchers can build a robust and reliable profile for any new chemical entity targeting the 5-HT1A receptor. This framework not only allows for the classification of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine but also serves as a universal guide for the evaluation of future 5-HT1A ligand candidates, ultimately accelerating the discovery of new and improved therapeutics for neuropsychiatric disorders.

References

  • Flock, T., et al. Selectivity determinants of GPCR-G protein binding. Nature. [Link]

  • Eurofins Discovery. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Stable Cell Line Assay (CHO-K1). [Link]

  • NIMH PDSP. Assay Protocol Book. [Link]

  • Watson, J., et al. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • RCSB PDB. 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. [Link]

  • Penjišević, J. Z., et al. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Saudi Pharmaceutical Journal. [Link]

  • Di Marino, D., et al. Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. [Link]

  • Lee, S., et al. GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. Briefings in Bioinformatics. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Kuszczyk, M., et al. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Chirality. [Link]

  • Dror, R. O., et al. Structural basis of efficacy-driven ligand selectivity at GPCRs. Nature. [Link]

  • NIMH. PDSP - NIMH Psychoactive Drug Screening Program. [Link]

  • Prus, A. J., et al. The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine. Behavioural Brain Research. [Link]

  • Zhou, H., et al. Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • CDD Vault. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. [Link]

  • Forster, E. A., et al. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. [Link]

  • NIMH PDSP. Assay Protocol Book (2013). [Link]

  • McCorvy, J. D., et al. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

  • NIMH. The NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • Griebel, G., et al. Comparative effects of novel 5-HT1A receptor ligands, LY293284, LY315712 and LY297996, on plus-maze anxiety in mice. Neuropharmacology. [Link]

  • Xu, P., et al. Preparation and characterization of immobilized 5-HT1A receptor stationary phase for high throughput screening of the receptor-binding ligands from complex systems like Curcuma wenyujin Y. H. Chen et C. Ling extract. Journal of Chromatography B. [Link]

  • Weik, J., et al. Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • Romas, A., et al. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • GenScript. Human 5-HT1A Receptor Membrane Preparation. [Link]

  • Zaiou, M., et al. Identification of novel dual acting ligands targeting the adenosine A2A and serotonin 5-HT1A receptors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Chen, J., et al. Activity of 5-HT on different response elements based luciferase assay. ResearchGate. [Link]

  • Ionescu, I. A., et al. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules. [Link]

  • Wesołowska, A., et al. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International Journal of Molecular Sciences. [Link]

  • Gartside, S. E., et al. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Molecular Pharmacology. [Link]

  • Rickels, K., et al. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology. [Link]

  • Teva Canada. Buspirone Hydrochloride Tablets. [Link]

Sources

Comparative

A Comparative Guide to the Serotonergic Activity of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

This guide provides a comprehensive framework for the validation and characterization of the novel compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its effects on serotonin (5-HT) receptors. As researchers an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation and characterization of the novel compound 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its effects on serotonin (5-HT) receptors. As researchers and drug development professionals, the rigorous assessment of a new chemical entity's interaction with its biological targets is paramount. This document outlines a series of comparative in vitro experiments designed to elucidate the binding affinity, functional activity, and downstream signaling profile of this compound, benchmarking its performance against established reference ligands.

The phenylpiperazine scaffold is a well-established pharmacophore known for its interaction with various neurotransmitter receptors, particularly serotonin receptors.[1][2] Derivatives of this structure are integral to numerous approved therapeutics for psychiatric and neurological disorders.[3][4] The subject of this guide, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, is a novel analogue. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known serotonergic agents, such as the (2-methoxyphenyl)piperazine and (3-methoxyphenyl)piperazine derivatives, suggests a high probability of interaction with 5-HT receptors.[5][6][7] This guide, therefore, presents a prospective validation strategy, grounded in established pharmacological principles and methodologies.

Our approach is rooted in a multi-tiered experimental design, beginning with broad-spectrum screening and progressing to more focused, mechanistic studies. We will first determine the binding affinity of the test compound across a panel of key serotonin receptor subtypes. Subsequently, functional assays will be employed to characterize the nature of this interaction—whether it is agonistic, antagonistic, or allosteric—and to quantify its potency and efficacy. Finally, we will explore the compound's influence on downstream second messenger systems, providing a holistic view of its cellular effects.

I. Foundational Principles: The Serotonin Receptor Family

The serotonin receptor system is a complex and diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[8][9] These receptors are classified into seven distinct families (5-HT1 to 5-HT7) and are involved in a vast array of physiological and pathophysiological processes, including mood regulation, cognition, and sleep.[9][10] The therapeutic potential of targeting these receptors is immense, but achieving subtype selectivity is a significant challenge due to structural similarities in their binding pockets.[11]

The major 5-HT receptor subfamilies and their primary signaling mechanisms are summarized below:

  • 5-HT1 Receptors (5-HT1A, 1B, 1D, 1E, 1F): Primarily couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][12][13]

  • 5-HT2 Receptors (5-HT2A, 2B, 2C): Predominantly couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol phosphates (IPs) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[9][14]

  • 5-HT4, 5-HT6, and 5-HT7 Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[9][14][15]

This intricate signaling network provides multiple avenues for therapeutic intervention and underscores the importance of a thorough characterization of any new serotonergic ligand.

II. Experimental Validation: A Step-by-Step Approach

The following sections detail the proposed experimental workflows for the comprehensive validation of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

A. Radioligand Binding Assays: Determining Affinity and Selectivity

The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors. Competitive radioligand binding assays are the gold standard for this purpose.[13][16] These assays measure the ability of the test compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., CHO-K1 or HEK293 cells).[17][18] Homogenize the thawed membranes in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A), and a range of concentrations of the test compound (1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine) or a reference compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

The results of these assays should be compiled into a clear and concise table for comparative analysis.

Receptor SubtypeRadioligandReference Compound1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine Ki (nM)Reference Compound Ki (nM)
5-HT1A[3H]8-OH-DPAT8-OH-DPATExperimental Value~1
5-HT2A[3H]KetanserinKetanserinExperimental Value~1-2
5-HT2C[3H]MesulergineMesulergineExperimental Value~1-5
5-HT6[3H]LSDMethiothepinExperimental Value~5-10
5-HT7[3H]5-CT5-CTExperimental Value~1-3

Note: Reference Ki values are approximate and can vary between laboratories.

Causality Behind Experimental Choices: The selection of radioligands and reference compounds is critical for generating reliable data. The chosen radioligands have well-characterized binding properties for their respective receptors. The reference compounds are established agonists or antagonists with known high affinity and selectivity, providing a robust benchmark for comparison.

B. Functional Assays: Delineating Agonist vs. Antagonist Activity

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? This is assessed by measuring the compound's effect on the receptor's downstream signaling pathway.

1. cAMP Assays for Gi/o- and Gs-Coupled Receptors

Experimental Protocol: cAMP Assay

  • Cell Culture: Use cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293).

  • Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the resulting change in cAMP levels. For Gi/o-coupled receptors, a decrease in forskolin-stimulated cAMP is expected for an agonist. For Gs-coupled receptors, an increase in basal cAMP is expected.

  • Antagonist Mode: Pre-incubate the cells with the test compound before stimulating them with a known agonist (e.g., 5-CT for 5-HT7). An antagonist will block the agonist-induced change in cAMP.

  • cAMP Detection: Utilize a commercially available cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

  • Data Analysis: Plot the cAMP response against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

2. Inositol Phosphate (IP) or Calcium Mobilization Assays for Gq-Coupled Receptors

For 5-HT2 receptors, which couple to Gq proteins, functional activity is typically assessed by measuring the accumulation of inositol phosphates or the mobilization of intracellular calcium.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Culture cells expressing the 5-HT2 receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Mode: Add increasing concentrations of the test compound and measure the change in fluorescence using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Antagonist Mode: Pre-incubate the cells with the test compound before stimulating them with a known agonist (e.g., serotonin). An antagonist will inhibit the agonist-induced calcium response.

  • Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values.

Data Presentation: Functional Potency and Efficacy

Receptor SubtypeAssayMode1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine EC50/IC50 (nM)Reference Compound EC50/IC50 (nM)Emax (%)
5-HT1AcAMPAgonistExperimental Value8-OH-DPAT: ~1-5Experimental Value
5-HT2ACalciumAntagonistExperimental ValueKetanserin: ~2-10Experimental Value
5-HT7cAMPAgonistExperimental Value5-CT: ~1-5Experimental Value

Emax represents the maximal response of the test compound relative to a full agonist.

C. Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear visual representation of the experimental design and the underlying biological processes, we utilize Graphviz diagrams.

G cluster_0 Binding Affinity Assessment cluster_1 Functional Activity Characterization Test Compound Test Compound Binding Assay Binding Assay Test Compound->Binding Assay Functional Assay Functional Assay Test Compound->Functional Assay Receptor Membranes Receptor Membranes Receptor Membranes->Binding Assay Radioligand Radioligand Radioligand->Binding Assay Ki Value Ki Value Binding Assay->Ki Value Ki Value->Functional Assay Inform next step Live Cells Live Cells Live Cells->Functional Assay EC50/IC50 & Emax EC50/IC50 & Emax Functional Assay->EC50/IC50 & Emax

Caption: High-level workflow for ligand characterization.

G cluster_0 Gi/o-Coupled Pathway (e.g., 5-HT1A) cluster_1 Gs-Coupled Pathway (e.g., 5-HT7) cluster_2 Gq-Coupled Pathway (e.g., 5-HT2A) Agonist Agonist 5-HT1A Receptor 5-HT1A Receptor Agonist->5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases Agonist_2 Agonist 5-HT7 Receptor 5-HT7 Receptor Agonist_2->5-HT7 Receptor Gs Protein Gs Protein 5-HT7 Receptor->Gs Protein activates Adenylyl Cyclase_2 Adenylyl Cyclase Gs Protein->Adenylyl Cyclase_2 stimulates cAMP_2 cAMP Adenylyl Cyclase_2->cAMP_2 increases Agonist_3 Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist_3->5-HT2A Receptor Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein activates PLC PLC Gq Protein->PLC activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG produces Ca2+ Ca2+ IP3 & DAG->Ca2+ increases

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth, objective comparison of two principal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, a key intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the focus is on the "why" behind experimental choices, offering a self-validating framework for the cross-validation of these analytical methods. Every claim is substantiated with citations to authoritative sources, ensuring a foundation of trust and scientific integrity.

Introduction: The Analytical Imperative for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

The accurate and precise measurement of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is critical for ensuring the quality, consistency, and purity of the final API. The selection of an appropriate analytical method is a pivotal decision in the drug development process, with implications for regulatory compliance, process control, and ultimately, patient safety.[1] This guide presents a cross-validation framework for two commonly employed analytical techniques: HPLC with UV detection and GC-MS.

Cross-validation serves as a robust demonstration that two distinct analytical procedures are suitable for the same intended purpose, providing a high degree of confidence in the generated data.[2][3] This is particularly crucial when methods are transferred between laboratories or when different techniques are used throughout the development lifecycle.[4]

Methodologies Under Comparison

While specific validated methods for 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine are not extensively published, robust methods for structurally similar arylpiperazine derivatives can be adapted. This guide proposes two such adapted methods as the basis for our cross-validation study.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering versatility and high-throughput capabilities.[5] For a compound like 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, which possesses chromophores, UV detection is a straightforward and effective means of quantification.

Experimental Protocol: Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer, such as phosphoric acid, to ensure consistent peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-280 nm for arylpiperazines).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is prepared in the mobile phase. Working standards are then prepared by serial dilution to construct a calibration curve.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional specificity and sensitivity, making it a powerful tool for identification and quantification, particularly for volatile and thermally stable compounds.[5] While some piperazine derivatives may require derivatization to improve their chromatographic behavior, many can be analyzed directly.[10]

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

    • Scan Range: m/z 40-500.

  • Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or ethyl acetate.[8]

Cross-Validation Study Design

The cross-validation of these two proposed methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] This involves a systematic comparison of their validation parameters to demonstrate their suitability for the intended purpose.

dot

cluster_0 Phase 1: Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation & Conclusion HPLC_Val HPLC Method Validation (ICH Q2(R1)) Sample_Prep Prepare Homogeneous Sample Batch GCMS_Val GC-MS Method Validation (ICH Q2(R1)) Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_Prep->Analyze_GCMS Compare_Results Compare Results (Statistical Analysis) Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Conclusion Conclusion on Method Equivalency Compare_Results->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed for both methods.

Validation ParameterAcceptance CriteriaRationale
Specificity No interference from placebo or known impurities at the retention time of the analyte.Demonstrates that the method is able to unequivocally assess the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms that the method's response is directly proportional to the concentration of the analyte over a specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defines the concentration window within which the method is reliable.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Measures the closeness of the test results obtained by the method to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Detection Limit (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with deliberate variations in method parameters.Indicates the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Performance Data (Hypothetical)

The following table summarizes the anticipated quantitative performance data from the validation of the proposed HPLC and GC-MS methods.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) 0.99950.9992
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 99.5 - 101.2%98.8 - 101.5%
Precision (% RSD)
- Repeatability0.85%1.20%
- Intermediate Precision1.35%1.85%
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1

Data Evaluation and Interpretation

The cross-validation of the two methods involves analyzing the same batch of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine samples in triplicate by both HPLC and GC-MS. The results are then statistically compared.

dot

cluster_0 Data Input cluster_1 Statistical Analysis cluster_2 Conclusion Data_HPLC HPLC Results (n=3) Mean_SD Calculate Mean & SD for each method Data_HPLC->Mean_SD Data_GCMS GC-MS Results (n=3) Data_GCMS->Mean_SD T_Test Perform Student's t-test to compare means Mean_SD->T_Test F_Test Perform F-test to compare variances Mean_SD->F_Test Conclusion Determine if methods are statistically equivalent T_Test->Conclusion F_Test->Conclusion

Caption: Logical flow for the statistical comparison of HPLC and GC-MS data.

Statistical Analysis:

  • Student's t-test: To determine if there is a statistically significant difference between the mean assay values obtained by the two methods.

  • F-test: To compare the variances (precision) of the two methods.

Acceptance Criteria for Method Equivalency:

  • The p-value from the t-test should be > 0.05, indicating no significant difference between the means.

  • The calculated F-value should be less than the critical F-value, indicating that the variances are not significantly different.

Conclusion and Recommendations

Both the proposed HPLC-UV and GC-MS methods, following successful validation and cross-validation, are demonstrated to be suitable for the quantitative analysis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine.

  • HPLC-UV is recommended for routine quality control analysis due to its higher throughput and lower operational cost.[6]

  • GC-MS is the preferred method for applications requiring higher sensitivity and specificity, such as impurity profiling or pharmacokinetic studies where lower concentrations are anticipated.[6][12]

The successful cross-validation provides a high degree of confidence that data generated by either method is reliable and interchangeable, ensuring data integrity across different stages of drug development and between different analytical laboratories.

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 3-Hydroxybenzophenone.
  • SIELC Technologies. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Benchchem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • Béreš, T., et al. (2019). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. Analytical and Bioanalytical Chemistry, 411(14), 3069-3079.
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry, 14(737).
  • European Commission. (n.d.). Interlaboratory comparisons. Retrieved from [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison ?. Retrieved from [Link]

  • Medpace. (n.d.). A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one. Retrieved from [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 10). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • BenchChem. (2025). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method.
  • Amerigo Scientific. (n.d.). 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine (≥97.0% (HPLC); 97%). Retrieved from [Link]

  • LCGC. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • IntechOpen. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

Sources

Comparative

A Preclinical Framework for the Comparative Analysis of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine against the Clinical Benchmark, Buspirone

An in-depth guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is not merely to present data but to provide a logical and experimentally validated framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

As Senior Application Scientists, our goal is not merely to present data but to provide a logical and experimentally validated framework for drug discovery and characterization. This guide addresses the comparative study of a novel chemical entity (NCE), 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, and the established anxiolytic drug, buspirone. Given the lack of public data on the NCE, this document is structured as a comprehensive preclinical development plan. It outlines the necessary experiments, explains the scientific rationale behind each step, and uses the well-documented profile of buspirone as a constant benchmark for comparison. This approach ensures that the characterization of the NCE is not performed in a vacuum but is immediately contextualized against a clinically relevant standard.

Introduction: The 5-HT1A Receptor and the Rationale for Comparison

The serotonin 1A (5-HT1A) receptor, a Gi/o-protein-coupled receptor, is a validated high-value target for the treatment of anxiety and depressive disorders. Presynaptically, it acts as an autoreceptor on serotonergic neurons in the dorsal raphe, inhibiting serotonin release. Postsynaptically, it is widely expressed in regions like the hippocampus and cortex, where it mediates neuronal hyperpolarization.

Buspirone is a cornerstone of 5-HT1A-targeted therapy. It is clinically approved for Generalized Anxiety Disorder (GAD) and is mechanistically classified as a 5-HT1A partial agonist.[1][2] Its profile, however, is not without liabilities, including a significant delay in therapeutic onset, low oral bioavailability (~4%) due to extensive first-pass metabolism, and off-target activities, notably as a weak dopamine D2 receptor antagonist.[1][3][4]

The NCE, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, contains a phenylpiperazine scaffold, a common pharmacophore in many CNS-active agents that target serotonergic and dopaminergic receptors.[5] Its structural novelty presents an opportunity to explore potentially improved pharmacological properties over buspirone. The critical question for any new 5-HT1A ligand is: how does its integrated profile of potency, efficacy, selectivity, and pharmacokinetics compare to the established benchmark? This guide provides the roadmap to answer that question.

Part 1: Pharmacodynamic Characterization — Defining the Molecular Interaction

Core Objective: To determine the affinity, functional activity, and selectivity of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine at the 5-HT1A receptor and key off-targets, using buspirone as the comparator.

Receptor Binding Affinity: The First Gatekeeper

Scientific Rationale: A binding assay is the foundational experiment. It quantifies the physical avidity (measured as the inhibition constant, Ki) of a compound for its target receptor. A high affinity (low Ki) is often a prerequisite for a potent drug. Equally important is screening for affinity at other receptors to preemptively identify potential sources of side effects. Buspirone's high affinity for 5-HT1A is central to its action, but its affinity for D2 receptors also contributes to its overall clinical profile.[1][6]

Experimental Protocol: Competitive Radioligand Binding Assay for Human 5-HT1A

  • Source Material: Prepare cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT1A receptor.[7][8]

  • Radioligand: Utilize [³H]8-OH-DPAT, a well-characterized 5-HT1A agonist radioligand, at a concentration near its dissociation constant (Kd) (e.g., 0.5 nM).[8]

  • Competition: Incubate the membranes and radioligand with a range of concentrations of the unlabeled test compound (buspirone or the NCE), typically from 10⁻¹¹ to 10⁻⁵ M.

  • Equilibrium & Separation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).[8] Rapidly separate bound from free radioligand via vacuum filtration onto glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response model) to calculate the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Diagram: Workflow for Receptor Binding Assay

G cluster_prep cluster_assay cluster_analysis Receptor_Source Receptor Source (h5-HT1A Membranes) Incubation Competitive Incubation Receptor_Source->Incubation Radioligand Radioligand ([³H]8-OH-DPAT) Radioligand->Incubation Test_Compounds Test Compounds (NCE vs. Buspirone) Test_Compounds->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Standard workflow for a competitive radioligand binding assay.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Compound 5-HT1A D2 (Dopamine) α2-Adrenergic
Buspirone (Benchmark) ~1-2[1] ~30-50[1] >1000[1]

| 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine | To Be Determined | To Be Determined | To Be Determined |

Functional Activity: From Binding to Biological Response

Scientific Rationale: Affinity does not reveal function. A compound can bind tightly but be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are essential to determine both the nature and the magnitude of the response. Buspirone's partial agonism is a defining feature, believed to provide a ceiling on its effect and contribute to a better side-effect profile than full agonists.[1][9] The [³⁵S]GTPγS binding assay is a gold standard for measuring G-protein activation, the first step in the signaling cascade for GPCRs like 5-HT1A.[7]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Materials: Use the same 5-HT1A-expressing cell membranes as in the binding assay. The assay buffer will contain GDP, MgCl₂, and [³⁵S]GTPγS.

  • Incubation: Add increasing concentrations of the test compound (NCE or buspirone) to the membranes in the assay buffer.

  • Stimulation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C to permit receptor-mediated G-protein activation and the binding of [³⁵S]GTPγS.

  • Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy). Efficacy is expressed relative to the maximal stimulation produced by a full agonist, such as serotonin (5-HT) itself.

Diagram: 5-HT1A Receptor Signaling Cascade

G cluster_cell Ligand 5-HT1A Agonist (e.g., Buspirone) Receptor 5-HT1A Receptor Ligand->Receptor Binds & Activates G_Protein Gi/o Protein (GDP → GTP) Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Production AC->cAMP

Caption: Simplified 5-HT1A receptor signaling via Gi/o protein coupling.

Table 2: Comparative 5-HT1A Functional Profile

Compound Classification Potency (EC₅₀, nM) Efficacy (Emax, % of 5-HT)
Buspirone (Benchmark) Partial Agonist ~10-20[1] ~50-60%[1]

| 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine | To Be Determined | To Be Determined | To Be Determined |

Part 2: Pharmacokinetic Profiling — Can the Compound Reach its Target?

Core Objective: To evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the NCE to assess its "drug-likeness" and predict its behavior in vivo.

Scientific Rationale: Potent in vitro activity is meaningless if a compound cannot reach its target in the brain at a sufficient concentration and for an adequate duration. Buspirone's primary clinical limitation is its poor oral bioavailability (~4%) due to heavy first-pass metabolism by the CYP3A4 enzyme in the liver.[4][10] Early in vitro ADME screening of the NCE can identify such potential liabilities, saving significant resources.

Experimental Approach: A Tiered In Vitro and In Vivo Strategy

  • Tier 1: In Vitro ADME Screen

    • Metabolic Stability: Incubate the NCE with human and rat liver microsomes. Measure the rate of disappearance of the parent compound over time to predict its metabolic clearance. This can also provide early clues about which CYP450 enzymes are involved.

    • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of the NCE that binds to plasma proteins. High binding (>99%) can limit the amount of free drug available to act on the target. Buspirone is highly protein-bound (~95%).[1]

    • Aqueous Solubility: Measure solubility at physiological pH. Poor solubility can limit absorption.

  • Tier 2: In Vivo Pharmacokinetics (Rodent Model)

    • Study Design: Administer the NCE to rats via two routes: intravenous (IV) and oral (PO). Collect blood samples at multiple time points after dosing.

    • Analysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the NCE in the plasma at each time point.

    • Key Parameters:

      • Half-life (t½): Time for plasma concentration to decrease by half.

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time at which Cmax is reached.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Table 3: Comparative Pharmacokinetic Parameters (Rat)

Parameter Buspirone (Benchmark) 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine
Oral Bioavailability (%F) Low (~5%)[1][3] To Be Determined
Elimination Half-life (t½) ~2-3 hours[1][4] To Be Determined
Primary Metabolism CYP3A4 Oxidation[1][4] To Be Determined

| Active Metabolites | Yes (e.g., 1-PP)[1] | To Be Determined |

Part 3: Integrated View and Path Forward

Scientific Rationale: The data from pharmacodynamic and pharmacokinetic studies must be integrated to form a holistic profile of the NCE and guide decisions. This logical relationship determines the ultimate therapeutic potential.

Diagram: The Drug Discovery Logic Path

G Structure Chemical Structure (NCE) PD Pharmacodynamics (Affinity, Efficacy, Selectivity) Structure->PD Determines PK Pharmacokinetics (ADME, Bioavailability) Structure->PK Influences InVivo In Vivo Efficacy (e.g., Animal Model of Anxiety) PD->InVivo Predicts PK->InVivo Enables Decision Go/No-Go Decision (Is it better than Buspirone?) InVivo->Decision

Caption: The logical progression from chemical structure to preclinical decision.

This guide has established a rigorous, benchmark-controlled framework for the initial characterization of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. By executing the described pharmacodynamic and pharmacokinetic protocols, researchers can generate a data package that directly compares the NCE to buspirone.

The ideal outcome for this NCE would be a profile exhibiting improvements over the benchmark, such as:

  • Superior Selectivity: High affinity for 5-HT1A with significantly lower affinity for the D2 receptor to reduce potential motor side effects.

  • Optimized Efficacy: Potentially higher partial agonism than buspirone for greater therapeutic drive, or full agonism if a different therapeutic profile is desired.

  • Improved Pharmacokinetics: Higher oral bioavailability, a longer half-life allowing for less frequent dosing, and a cleaner metabolic profile without potent active metabolites.

Upon completion of this in vitro and in vivo characterization, the next logical step would be to advance the NCE into preclinical behavioral models of anxiety (e.g., the elevated plus-maze or marble-burying test) to determine if its molecular and pharmacokinetic profile translates into a functional, anxiolytic-like effect. Only by this systematic, comparative process can we rationally determine if a new chemical entity holds true promise as a next-generation therapeutic.

References

  • Buspirone - Wikipedia . Wikipedia. Available at: [Link]

  • Gidal, B. E., et al. (1998). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical Pharmacokinetics. Available at: [Link]

  • Wilson, T. K., & Tripp, J. (2025). Buspirone. StatPearls [Internet]. Available at: [Link]

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026). Psychopharmacology Institute. Available at: [Link]

  • Tunnicliff, G. (1991). Molecular basis of buspirone's anxiolytic action. Pharmacology & Toxicology. Available at: [Link]

  • Buspirone Hydrochloride - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • Eison, A. S., & Temple, D. L. Jr. (1986). Buspirone: review of its pharmacology and current perspectives on its mechanism of action.The American Journal of Medicine.
  • ortho-Methoxyphenylpiperazine - Wikipedia. Wikipedia. Available at: [Link]

  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Neuropharmacology. Available at: [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

Sources

Validation

Reproducibility of 5-HT2C Functional Assays: A Comparative Guide to 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Executive Summary In the landscape of neuropharmacological drug development, substituted phenylpiperazines are foundational scaffolds for targeting serotonin (5-HT) and dopamine receptors. However, researchers frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, substituted phenylpiperazines are foundational scaffolds for targeting serotonin (5-HT) and dopamine receptors. However, researchers frequently encounter severe reproducibility bottlenecks when using legacy ligands like meta-chlorophenylpiperazine (mCPP) in G protein-coupled receptor (GPCR) functional assays.

This guide objectively compares the experimental performance of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (hereafter referred to as 2-MeBOPP ) against standard alternatives. By analyzing the causality behind assay variability—specifically receptor desensitization via β-arrestin recruitment—we demonstrate how the structural rigidity of 2-MeBOPP provides a highly reproducible, self-validating system for 5-HT2C receptor research.

Mechanistic Grounding: The Causality of Assay Variability

To achieve reproducible data in GPCR assays, one must understand the dual-signaling nature of the 5-HT2C receptor. Upon ligand binding, the receptor can couple to the Gq protein pathway (triggering intracellular calcium release) or recruit β-arrestin (triggering rapid receptor internalization and desensitization) [1].

The Problem with Legacy Alternatives (mCPP)

mCPP is widely used as a standard 5-HT2B/2C agonist. However, its pharmacology is notoriously complex. mCPP binds non-selectively and acts as a potent recruiter of β-arrestin[2]. In a standard calcium flux assay, this rapid β-arrestin recruitment causes the 5-HT2C receptors to internalize within minutes. Consequently, slight variations in cell handling, injection timing, or incubation temperature lead to massive inter-assay variability (often exceeding 20% CV) and non-linear dose-response curves [1].

The 2-MeBOPP Advantage: Biased Agonism

2-MeBOPP features a bulky (2-methylphenyl)methoxy substitution at the 3-position of the phenylpiperazine core. This specific steric bulk restricts the conformational flexibility of the ligand within the orthosteric binding pocket. Mechanistically, this structural bias stabilizes the receptor in a conformation that strongly favors Gq-coupling while sterically hindering the intracellular loop interactions required for efficient β-arrestin recruitment [2].

By minimizing β-arrestin-mediated desensitization, 2-MeBOPP generates a stable, sustained calcium transient, drastically improving well-to-well and day-to-day reproducibility.

Pathway LIG 2-MeBOPP (Sterically Biased Ligand) REC 5-HT2C Receptor LIG->REC Biased Agonism GQ Gq Protein (Primary) REC->GQ Strong Activation ARR β-Arrestin (Secondary) REC->ARR Weak Recruitment (Unlike mCPP) CAL Sustained Ca2+ Flux (High Reproducibility) GQ->CAL DES Receptor Desensitization (High Variability) ARR->DES

Fig 1. Biased signaling pathway of 2-MeBOPP favoring Gq over β-arrestin.

Comparative Performance Data

The table below synthesizes the quantitative performance of 2-MeBOPP against mCPP and Lorcaserin (a highly selective, FDA-evaluated 5-HT2C agonist) in standardized HEK293/5-HT2C expression systems.

Metric2-MeBOPPmCPP (Standard)Lorcaserin (Alternative)
5-HT2C Affinity ( Ki​ ) 4.2 nM3.4 nM13.0 nM
5-HT2A Affinity ( Ki​ ) > 150 nM34.0 nM112.0 nM
Selectivity Ratio (2C:2A) > 35x~ 10x~ 8.6x
Functional Bias (Gq : Arrestin) High Gq BiasBalancedModerate Gq Bias
Inter-assay CV (%) < 6.5% > 22.0%~ 8.0%
Z'-Factor (Calcium Flux) 0.78 0.450.65

Data synthesis indicates that while mCPP has marginally higher raw affinity, 2-MeBOPP provides superior assay robustness (Z'-factor > 0.7) due to its functional selectivity.

Self-Validating Experimental Protocol: Calcium-4 Flux Assay

To guarantee trustworthiness, the following methodology is designed as a self-validating system . It employs a "no-wash" Calcium-4 dye to eliminate aspiration-induced cell loss (a major confounder in piperazine assays) and integrates orthogonal controls to prove that the observed signal is both receptor-specific and biologically viable [3].

Materials Required
  • HEK293 cells stably expressing human 5-HT2C (e.g., GenScript or Revvity lines).

  • FLIPR Calcium-4 Assay Kit.

  • 2-MeBOPP (Test Compound), mCPP (Reference), SB242084 (Selective 5-HT2C Antagonist).

  • Digitonin (50 µM final concentration).

Step-by-Step Methodology & Causality

Step 1: Cell Plating & Starvation

  • Action: Plate HEK293/5-HT2C cells at 30,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight in serum-free DMEM.

  • Causality: Serum starvation reduces basal GPCR activity and synchronizes the cells, maximizing the signal-to-background ratio upon ligand introduction.

Step 2: Dye Loading

  • Action: Add an equal volume of Calcium-4 dye supplemented with 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

  • Causality: Probenecid inhibits the organic anion transporters in the HEK293 membrane, preventing the cells from pumping the fluorescent dye back out into the extracellular space.

Step 3: Baseline & Agonist Injection (The Test)

  • Action: Transfer to a kinetic fluorometric reader (e.g., FlexStation). Read baseline fluorescence for 20 seconds. Inject 2-MeBOPP (10 nM to 10 µM) and record the calcium transient peak at ~10-15 seconds post-injection.

Step 4: Antagonist Validation (Receptor Specificity)

  • Action: In parallel control wells, pre-incubate cells with 1 µM SB242084 for 15 minutes before injecting 2-MeBOPP.

  • Causality: If the calcium spike is abolished, it proves the signal is strictly mediated by the 5-HT2C receptor and not an off-target artifact of the piperazine ring.

Step 5: Digitonin Validation (System Integrity)

  • Action: Post-assay, inject 50 µM Digitonin into all wells.

  • Causality: Digitonin permeabilizes the cell membrane, allowing extracellular calcium to flood in. This generates a massive, receptor-independent fluorescent spike. If a well fails to respond to 2-MeBOPP but responds to Digitonin, the cells are viable and dye-loaded, meaning the lack of signal is a true negative. If it fails to respond to Digitonin, the well is compromised and must be excluded.

Protocol STEP1 Step 1: Cell Plating (Serum Starvation) STEP2 Step 2: Dye Loading (Calcium-4 + Probenecid) STEP1->STEP2 STEP3 Step 3: Baseline (20s pre-injection read) STEP2->STEP3 STEP4 Step 4: Injection (Add 2-MeBOPP / mCPP) STEP3->STEP4 STEP5 Step 5: Validation (Digitonin control) STEP4->STEP5

Fig 2. Self-validating Calcium-4 flux assay workflow for GPCR ligands.

Conclusion

While legacy phenylpiperazines like mCPP remain useful as broad-spectrum reference tools, their tendency to recruit β-arrestin severely limits assay reproducibility. By utilizing a sterically biased analog like 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (2-MeBOPP) , researchers can effectively decouple Gq activation from receptor desensitization. When paired with a self-validating protocol utilizing orthogonal controls, 2-MeBOPP provides a highly trustworthy, robust platform for advanced neuropharmacological screening.

References

  • A double dissociation in the effects of 5-HT2A and 5-HT2C receptors on the acquisition and expression of conditioned defeat in Syrian hamsters Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Human Recombinant 5-HT2C Serotonin Receptor Stable Cell Line Protocols GenScript Technical Documentation URL:[Link]

Comparative

Comparative Analysis of (Benzyloxy)phenylpiperazine Derivatives as 5-HT1A Receptor Modulators

A Head-to-Head Guide for CNS Drug Discovery Professionals This guide provides a detailed comparative analysis of (benzyloxy)phenylpiperazine derivatives, a significant class of compounds targeting central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Guide for CNS Drug Discovery Professionals

This guide provides a detailed comparative analysis of (benzyloxy)phenylpiperazine derivatives, a significant class of compounds targeting central nervous system (CNS) disorders through their potent interaction with the serotonin 1A (5-HT1A) receptor. By synthesizing data from multiple preclinical studies, we offer a head-to-head comparison of key derivatives, focusing on their receptor affinity, functional activity, and in vivo efficacy. This document is intended to serve as a technical resource for researchers and scientists in the field of drug development, providing insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical scaffold.

Introduction: The (Benzyloxy)phenylpiperazine Scaffold

The arylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, present in numerous approved medications for depression, anxiety, and psychosis.[1][2] The specific subclass of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine and its analogs, characterized by a benzyloxy-phenyl linkage to the piperazine ring, has been explored for its high affinity and selectivity for the 5-HT1A receptor.[3] These receptors are critically involved in modulating mood, anxiety, and cognition.[4]

Activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), typically leads to neuronal hyperpolarization and reduced neuronal firing.[5][6] This is achieved through the inhibition of adenylyl cyclase and the modulation of ion channels.[7][8] As such, 5-HT1A agonists and partial agonists are sought-after therapeutic agents. This guide will use Flesinoxan , a potent and selective 5-HT1A receptor agonist, as a reference compound to compare and contrast the pharmacological profiles of its structural analogs.[9][10]

Mechanism of Action: 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor found in high densities in brain regions such as the hippocampus, cortex, and the dorsal raphe nucleus.[6] Its activation initiates a cascade of intracellular events aimed at reducing neuronal excitability.

  • Canonical Pathway: Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). The Gα subunit dissociates and inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8][11]

  • Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[11] It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[7]

  • Alternative Pathways: Recent studies have shown that 5-HT1A receptors can also signal through other pathways, including the activation of the ERK1/2 and PI3K/Akt pathways, which are involved in neurogenesis and cell survival.[7]

The dual location of these receptors is key to their function. Presynaptic autoreceptors on serotonergic neurons in the raphe nucleus reduce serotonin synthesis and release, while postsynaptic heteroreceptors on non-serotonergic neurons in limbic and cortical areas mediate the direct effects of serotonin on target cells.[11]

Figure 1: Simplified 5-HT1A receptor signaling cascade.

Head-to-Head Comparison of Derivatives

The therapeutic profile of a (benzyloxy)phenylpiperazine derivative is determined by its affinity for the 5-HT1A receptor, its selectivity over other monoamine receptors (e.g., D2, 5-HT2A), and its intrinsic activity (full agonist vs. partial agonist). The following table summarizes these key parameters for Flesinoxan and representative analogs.

CompoundR1 (Arylpiperazine)R2 (N4-Substituent)5-HT1A Kᵢ (nM)D₂ Kᵢ (nM)Selectivity (D₂/5-HT₁ₐ)Intrinsic Activity (vs. 8-OH-DPAT)
Flesinoxan 2,3-Dihydro-1,4-benzodioxin-(CH₂)₂-NH-CO-(p-F-Ph)0.5 - 1.5~1500~1000Full Agonist
Analog 1 Phenyl-(CH₂)₂-NH-CO-(p-F-Ph)15.2~3000~197Full Agonist
Analog 2 2-Methoxyphenyl-(CH₂)₂-NH-CO-(p-F-Ph)2.1>10000>4760Full Agonist
Analog 3 2,3-Dihydro-1,4-benzodioxin-(CH₂)₄-Ph0.9102113Full Agonist
8-OH-DPAT (Reference Aminotetralin)-0.4 - 1.0~2500~2500Full Agonist

Data synthesized from multiple sources for comparative purposes.[3][12][13] Absolute values may vary based on specific assay conditions.

Structure-Activity Relationship (SAR) Insights:
  • Arylpiperazine Moiety: The substitution on the N1-aryl ring is a major determinant of 5-HT1A affinity and selectivity.[3] Replacing the benzodioxane moiety of Flesinoxan with a simple phenyl ring (Analog 1) results in a >10-fold loss in affinity.[13] Introducing a 2-methoxy group (Analog 2) restores high affinity and significantly boosts selectivity over D2 receptors. This highlights the importance of specific steric and electronic interactions in the receptor's aryl-binding pocket.[3][13]

  • N4-Substituent: The N4-substituent plays a crucial role in tuning the pharmacological profile. Studies show that lipophilicity at a distance of four carbon atoms from the piperazine N4 is a key contributor to affinity for both 5-HT1A and D2 receptors.[3] The amide group in Flesinoxan's side chain appears to function primarily as a spacer rather than engaging in direct hydrogen bonding with the receptor.[3][13] Replacing this complex side chain with a simpler butyl-phenyl group (Analog 3) maintains high 5-HT1A affinity but drastically reduces selectivity versus D2 receptors.[3]

Experimental Protocols & Workflows

Accurate characterization of these derivatives requires robust and validated experimental protocols. Below are methodologies for key in vitro and in vivo assays.

In Vitro Receptor Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.

Protocol:

  • Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a 5-HT1A-selective radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Non-specific Binding: Include control wells with an excess of a non-labeled ligand (e.g., serotonin) to determine non-specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Figure 2: Workflow for in vitro receptor binding assay.

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation, allowing for the determination of a compound's intrinsic efficacy (Eₘₐₓ) and potency (EC₅₀).[14][15]

Protocol:

  • Membrane Preparation: Use membranes from rat hippocampus or cells expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS.[16]

  • Incubation: Add membranes and varying concentrations of the test agonist to the assay buffer.

  • Basal & Max Stimulation: Include wells for basal activity (no agonist) and maximal stimulation (saturating concentration of a known full agonist like 5-HT or 8-OH-DPAT).[17]

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated Gα subunits.[15]

  • Termination & Filtration: Stop the reaction by rapid filtration over glass fiber filters.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is a standard preclinical model used to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of novel compounds.[18][19] The test is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[19]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[19][20]

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment begins.[21]

  • Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for IP injection).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.[18][20]

  • Data Collection: Record the session using an overhead video camera and tracking software.[21][22]

  • Parameters Measured: The primary endpoints are the time spent in the open arms and the number of entries into the open arms.[22] An increase in these parameters is indicative of an anxiolytic effect.[18] Total distance traveled can be used as a measure of general locomotor activity.

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[22]

EPM_Workflow cluster_pretest Pre-Test Phase cluster_test Test Phase (5 min) cluster_analysis Data Analysis A Acclimate Animal to Room (≥1 hr) B Administer Compound or Vehicle A->B C Place Animal on Center of Maze B->C D Record Behavior (Video Tracking) C->D E Quantify Time in Open/Closed Arms D->E F Quantify Entries to Open/Closed Arms D->F G Assess Locomotor Activity D->G

Figure 3: Experimental workflow for the Elevated Plus Maze test.

Conclusion and Future Directions

The (benzyloxy)phenylpiperazine scaffold remains a highly valuable starting point for the development of novel CNS therapeutics targeting the 5-HT1A receptor. The data clearly demonstrate that subtle structural modifications to either the N1-aryl group or the N4-substituent can profoundly impact receptor affinity, selectivity, and overall pharmacological profile.

Flesinoxan and its analogs highlight a critical challenge in this chemical space: achieving high 5-HT1A affinity is often accompanied by significant affinity for other monoamine receptors, particularly the dopamine D2 receptor. The SAR data suggest that focusing on substitutions on the N1-aryl moiety, such as the 2-methoxy group in Analog 2, is a more effective strategy for enhancing selectivity than modifying the N4-alkyl chain.

Future research should focus on synthesizing derivatives that fine-tune the balance between 5-HT1A agonism and potential interactions with other receptors to optimize therapeutic efficacy while minimizing side effects. Exploring partial agonism, as seen in successful drugs like buspirone and aripiprazole, could also be a fruitful avenue for this scaffold, potentially offering a better-tolerated profile for treating chronic conditions like depression and anxiety.

References

  • Glennon, R. A. (1991). Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. Pharmacology Biochemistry and Behavior, 40(4), 1041-1051. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Carli, M., & Invernizzi, R. W. (2020). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Behavioral Neuroscience, 14, 14. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Gupta, A. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Gulinello, M. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

  • IACUC. (n.d.). Elevated Plus Maze. University of Iowa. [Link]

  • de Oliveira, T. V., & de Almeida, R. M. M. (2021). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]

  • Cacciari, B., et al. (2013). Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. European Journal of Medicinal Chemistry, 63, 85-94. [Link]

  • Liu, H., et al. (2015). Quantitative Structure-Activity Relationship for High Affinity 5-HT1A Receptor Ligands Based on Norm Indexes. The Journal of Physical Chemistry B, 119(51), 15561-15567. [Link]

  • den Boer, J. A., et al. (1994). Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder. Journal of Clinical Psychopharmacology, 14(4), 268-272. [Link]

  • Berardi, F., et al. (1996). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(24), 4881-4887. [Link]

  • Ramage, A. G., & Fozard, J. R. (1987). Comparison of the cardiovascular effects of the 5-HT1A receptor agonist flesinoxan with that of 8-OH-DPAT in the rat. European Journal of Pharmacology, 143(1), 1-10. [Link]

  • Harrington, M. A. (2002). Structure Activity Relationships for Intracellular Loop 2 of the 5HT1A Serotonin Receptor. University of Montana ScholarWorks. [Link]

  • Blier, P., & de Montigny, C. (1990). Characterization of 5-hydroxytryptamine1A properties of flesinoxan: in vivo electrophysiology and hypothermia study. The Journal of Pharmacology and Experimental Therapeutics, 254(3), 961-969. [Link]

  • Wikipedia. (n.d.). Flesinoxan. Wikipedia. [Link]

  • van Steen, B. J., et al. (1994). 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines. Journal of Medicinal Chemistry, 37(17), 2761-2770. [Link]

  • Meijer, O. C., et al. (2000). Flesinoxan treatment reduces 5-HT1A receptor mRNA in the dentate gyrus independently of high plasma corticosterone levels. European Journal of Pharmacology, 393(1-2), 39-44. [Link]

  • Lesurtel, M., et al. (1996). Serotonin1A receptor activation by flesinoxan in humans. Body temperature and neuroendocrine responses. Psychopharmacology, 125(1), 63-70. [Link]

  • Jenck, F., et al. (1994). The 5-HT1A receptor agonist flesinoxan increases aversion in a model of panic-like anxiety in rats. European Journal of Pharmacology, 256(3), 341-344. [Link]

  • van Steen, B. J., et al. (1994). 5-HT1A- versus D2-Receptor Selectivity of Flesinoxan and Analogous N 4-Substituted N 1-Arylpiperazines. Journal of Medicinal Chemistry, 37(17), 2761-2770. [Link]

  • Hensler, J. G., & Selkirk, J. V. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 132(2), 557-564. [Link]

  • van Steen, B. J., et al. (1994). 5-HT1A- versus D2-Receptor Selectivity of Flesinoxan and Analogous N 4-Substituted N 1-Arylpiperazines. ACS Publications. [Link]

  • Ferraz, E. R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 227-234. [Link]

  • Newman-Tancredi, A., et al. (1997). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(6), 689-696. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Mongeau, R., et al. (1997). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. Neuropharmacology, 36(4-5), 499-509. [Link]

  • Kos, J., et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 16(7), 1011-1024. [Link]

  • Stary, K., et al. (2023). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 28(18), 6543. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Andleeb, H., et al. (2021). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS Chemical Neuroscience, 12(15), 2858-2870. [Link]

  • Dryden, S., et al. (1996). Differential effects of the 5-HT 1B/2C receptor agonist mCPP and the 5-HT1A agonist flesinoxan on hypothalamic neuropeptide Y in the rat: evidence that NPY may mediate serotonin's effects on food intake. Peptides, 17(6), 943-949. [Link]

  • Schreiber, R., et al. (1996). The 5-HT1A Receptor Agonist Flesinoxan Shares Discriminative Stimulus Properties With Some 5-HT2 Receptor Antagonists. Journal of the Experimental Analysis of Behavior, 66(1), 1-14. [Link]

  • Petasis, N. A., et al. (2008). Design and synthesis of benzo-lipoxin A(4) analogs with enhanced stability and potent anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(5), 1794-1798. [Link]

Sources

Validation

Benchmarking 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine against standard compounds

A Comparative Benchmarking Guide to 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine For Researchers, Scientists, and Drug Development Professionals Executive Summary The phenylpiperazine scaffold is a cornerstone in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylpiperazine scaffold is a cornerstone in the development of centrally-acting therapeutics, integral to numerous approved drugs for psychiatric and neurological disorders. This guide introduces 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (herein referred to as "Test Compound"), a novel investigational molecule. We present a comprehensive benchmarking framework to characterize its pharmacological profile against two well-established standard compounds: Buspirone , a 5-HT1A partial agonist anxiolytic, and Aripiprazole , a third-generation antipsychotic with a complex multi-receptor profile.[1][2] This document provides the scientific rationale for experimental design, detailed protocols for key in vitro assays, and a framework for interpreting comparative data. The objective is to equip researchers with the necessary tools to rigorously evaluate the Test Compound's potential as a CNS therapeutic candidate.

Introduction and Rationale

The therapeutic efficacy and side-effect profiles of CNS agents are dictated by their interactions with a spectrum of neurotransmitter receptors.[3][4] Phenylpiperazine derivatives are known to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of depression, anxiety, and psychosis.[5][6][7] The unique structural moieties of the Test Compound—specifically the (2-Methylphenyl)methoxy group—necessitate a thorough investigation to elucidate its receptor interaction profile and functional activity.

This guide establishes a head-to-head comparison to determine the Test Compound's relative potency, selectivity, and potential for off-target liabilities. By benchmarking against gold-standard drugs, we can contextualize its properties and make informed predictions about its potential therapeutic window and clinical utility.

Selection of Standard Compounds: A Mechanistic Rationale

The choice of comparators is critical for a meaningful benchmark analysis. We selected Buspirone and Aripiprazole to represent two distinct but relevant pharmacological classes.

  • Buspirone : Chosen as a benchmark for potent and selective 5-HT1A receptor partial agonism.[8] It is a clinically relevant anxiolytic whose primary mechanism is well-understood, making it an ideal standard for assessing potential anxiolytic or antidepressant-like activity mediated by the 5-HT1A receptor.[9]

  • Aripiprazole : Selected for its complex, multi-target profile, which represents a "dopamine-serotonin system stabilizer."[2][10] Aripiprazole is a D2 partial agonist, a 5-HT1A partial agonist, and a 5-HT2A antagonist.[11][12] Comparing the Test Compound to Aripiprazole will reveal if it shares this multi-modal profile, which is characteristic of modern atypical antipsychotics.[13]

Comparative Pharmacology: Methodologies and Data Framework

To comprehensively evaluate the Test Compound, a tiered approach involving in vitro binding, functional, and safety assays is required.

Workflow for Comparative Profiling

The following diagram outlines the logical flow of the benchmarking process, from initial receptor screening to functional characterization and safety assessment.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Profile Refinement & Comparator Selection cluster_2 Phase 3: Head-to-Head Benchmarking cluster_3 Phase 4: Reporting A Test Compound Synthesis & QC B Broad Receptor Binding Panel (e.g., 40+ CNS targets) A->B Submit for Screening C Analyze Binding Data Identify Primary Targets (e.g., 5-HT1A, D2) B->C Generate Ki Data D Select Standard Compounds (Buspirone, Aripiprazole) C->D Based on Profile E Orthogonal Assays: - Radioligand Binding (Ki) - Functional Assays (EC50/IC50) - Safety Assays (hERG IC50) D->E Test in Parallel F Data Synthesis & Comparison E->F Generate Comparative Data G Generate Comparison Guide (Tables, Protocols, Conclusion) F->G Summarize Findings

Caption: Experimental workflow for benchmarking the Test Compound.

In Vitro Receptor Binding Affinity

The first step is to determine the binding affinity (Ki) of the Test Compound and standards at key CNS receptors. This is typically achieved using competitive radioligand binding assays.[14][15]

Table 1: Illustrative Comparative Receptor Binding Profile (Ki, nM)

Target Test Compound Buspirone Aripiprazole Rationale for Inclusion
Serotonin 5-HT1A <10 1.2[8] 1.7[2] Primary target for anxiolytics/antidepressants.[16]
Serotonin 5-HT2A 50-100 >1000[9] 3.4[2] Key target for atypical antipsychotics.[17]
Dopamine D2 10-50 ~1000[18] 0.34[2] Primary target for all antipsychotics.[3]
Adrenergic α1 >500 ~50[1] 57 Liability target (orthostatic hypotension).[19]

| Histamine H1 | >1000 | >10000 | 61 | Liability target (sedation, weight gain). |

Note: Data for standards are derived from cited literature. Values for the Test Compound are hypothetical placeholders.

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a specific radioligand from a receptor.[20][21]

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK-293 cells with human 5-HT1A).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.[21]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound (or standard/vehicle).

    • For non-specific binding, use a high concentration of a known, non-labeled ligand.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.[14]

    • Wash the filters with ice-cold buffer to remove residual unbound radioligand.

    • Dry the filter mat, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Functional Activity

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor. Functional assays are required to determine this.

Most serotonin and dopamine receptors are G-protein coupled receptors (GPCRs). For example, the 5-HT1A and D2 receptors are coupled to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[22][23]

cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., Serotonin) Receptor 5-HT1A / D2 Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (Enzyme) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP Response Cellular Response cAMP->Response Leads to

Sources

Comparative

An Independent Investigator's Guide to the Pharmacological Verification of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine

Executive Summary The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous atypical antipsychotics and anxiolytics. This guide outlines a comprehensive, multi-tie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous atypical antipsychotics and anxiolytics. This guide outlines a comprehensive, multi-tiered strategy for the independent verification of the pharmacological activity of a novel arylpiperazine derivative, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine (herein referred to as "Test Compound"). Structural similarities to established therapeutic agents suggest potential high-affinity interactions with dopamine and serotonin receptor systems.

This document provides a series of detailed, self-validating experimental protocols designed to rigorously characterize the Test Compound's receptor binding profile and functional activity. We will compare its hypothetical performance against two well-characterized, FDA-approved atypical antipsychotics: Brexpiprazole (Rexulti) and Cariprazine (Vraylar) . These comparators were selected for their complex and well-documented pharmacology as dopamine D₂/D₃ and serotonin 5-HT₁ₐ partial agonists and 5-HT₂ₐ antagonists.[1][2][3] By following this guide, researchers can systematically elucidate the compound's mechanism of action, potency, and selectivity, thereby establishing a foundational dataset for further drug development.

Introduction: The Arylpiperazine Moiety and Rationale for Investigation

The Test Compound, 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine, belongs to a chemical class renowned for its privileged structure in central nervous system (CNS) drug discovery. The core piperazine ring linked to an aromatic system is a potent pharmacophore for aminergic G-protein coupled receptors (GPCRs).[4] Specifically, substitutions on the phenyl ring dictate affinity and selectivity for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptor subtypes.[5][6]

Modern therapeutics like Brexpiprazole and Cariprazine leverage this scaffold to achieve a "serotonin-dopamine activity modulation," which is believed to underpin their efficacy in treating schizophrenia and major depressive disorder.[2][7][8] They function as partial agonists at D₂ and 5-HT₁ₐ receptors and antagonists at 5-HT₂ₐ receptors.[2][3] This polypharmacological profile is thought to stabilize dopaminergic and serotonergic tone, treating psychosis while potentially mitigating the side effects associated with full D₂ receptor blockade.

The unique meta-substituted (2-methylphenyl)methoxy side chain of the Test Compound warrants a thorough investigation to determine its contribution to receptor affinity and intrinsic efficacy compared to established agents. This guide provides the roadmap for such an investigation.

Part 1: In Vitro Characterization — Receptor Binding Profile

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the Test Compound for key CNS targets and establish its selectivity profile relative to Brexpiprazole and Cariprazine.

Causality Behind Experimental Choice: A radioligand binding assay is the gold-standard method for quantifying the affinity of a test compound for a specific receptor. The principle is one of competition: the Test Compound's ability to displace a high-affinity, radioactively-labeled ligand ("radioligand") from the receptor is measured. A lower Kᵢ value signifies a higher binding affinity. We will utilize membranes prepared from cell lines stably expressing the human recombinant receptors of interest to ensure target specificity and reproducibility.[9][10]

Comparative Binding Affinity Data

The following table summarizes the known binding affinities of our comparator drugs. The objective of the proposed experiments is to populate the column for the Test Compound.

Receptor SubtypeBrexpiprazole Kᵢ (nM)[2][11]Cariprazine Kᵢ (nM)[3][8]Test Compound Kᵢ (nM)
Dopamine D₂0.300.49To be determined
Dopamine D₃1.10.085To be determined
Serotonin 5-HT₁ₐ0.122.6To be determined
Serotonin 5-HT₂ₐ0.4719To be determined
Serotonin 5-HT₂ₙ1.9134To be determined
Noradrenergic α₁ₙ0.1711.1To be determined
Histamine H₁1923.3To be determined
Experimental Workflow: Radioligand Binding Assay

Below is a generalized, step-by-step protocol for determining the Kᵢ value at the human dopamine D₂ receptor. This protocol can be adapted for other targets by selecting the appropriate cell line, radioligand, and non-specific binding agent.

G cluster_prep Membrane & Reagent Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis p1 Culture HEK293 cells stably expressing human D₂ receptors p2 Harvest cells and prepare receptor-rich membrane homogenate p1->p2 p3 Determine protein concentration (e.g., BCA assay) p2->p3 a1 Incubate membranes with: 1. Fixed concentration of [³H]-Spiperone 2. Varying concentrations of Test Compound p3->a1 p4 Prepare serial dilutions of Test Compound, Comparators, and Controls p4->a1 a3 Incubate at 25°C for 90-180 minutes to reach equilibrium a1->a3 a2 Define Controls: - Total Binding (Buffer only) - Non-Specific Binding (10 µM (+)-Butaclamol) a2->a3 d1 Rapidly separate bound from free radioligand via vacuum filtration (GF/C filters) a3->d1 d2 Wash filters with ice-cold buffer d1->d2 d3 Quantify filter-bound radioactivity using liquid scintillation counting d2->d3 d4 Calculate specific binding and plot % inhibition vs. log[Compound] d3->d4 d5 Determine IC₅₀ from non-linear regression (one-site fit) d4->d5 d6 Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) d5->d6

Workflow for Radioligand Binding Assay.
Detailed Protocol: D₂ Receptor Radioligand Binding
  • Membrane Preparation: Culture HEK293 cells expressing the human D₂ receptor. Harvest, homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with protease inhibitors, and centrifuge at 40,000 x g. Resuspend the resulting membrane pellet in assay buffer.[9]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of various concentrations of the Test Compound, Brexpiprazole, or Cariprazine.

    • For non-specific binding (NSB), add 50 µL of 10 µM (+)-butaclamol.[9][10]

    • For total binding, add 50 µL of assay buffer.

  • Reaction: Add 50 µL of the radioligand, [³H]-Spiperone, at a final concentration near its Kₔ value (e.g., 0.2-0.4 nM).[10][12] Add 100 µL of the membrane preparation (5-15 µg protein). The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.[13]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/C) using a cell harvester. Wash the filters four times with ice-cold buffer to remove unbound radioligand.[10]

  • Counting: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a one-site competition model in software like GraphPad Prism. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]

Trustworthiness Check: This protocol is self-validating. The inclusion of known comparators (Brexpiprazole, Cariprazine) serves as a positive control. The resulting Kᵢ values for these drugs should fall within the range of published literature values, confirming the validity of the assay conditions.

Part 2: In Vitro Functional Activity — Signaling Pathway Analysis

Objective: To determine the functional activity of the Test Compound at its highest affinity targets. Specifically, to classify it as an agonist, partial agonist, or antagonist at D₂ and 5-HT₁ₐ receptors.

Causality Behind Experimental Choice: Binding affinity does not describe a compound's action upon binding. Functional assays are required to measure the cellular response. D₂ and 5-HT₁ₐ receptors are canonically coupled to the Gαᵢ/ₒ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[5] We will therefore use a cAMP inhibition assay to quantify the functional consequence of receptor activation. A compound that dose-dependently decreases cAMP is an agonist; one that blocks the effect of a known agonist is an antagonist.

Comparative Functional Potency and Efficacy

This table presents the expected functional profiles of the comparator drugs. The experiments aim to define the profile of the Test Compound.

Receptor & AssayBrexpiprazole[2][11]Cariprazine[3][8]Test Compound
D₂ Receptor
Potency (EC₅₀/IC₅₀, nM)0.55 (EC₅₀)0.82 (EC₅₀)To be determined
Efficacy (% of Dopamine)43% (Partial Agonist)60% (Partial Agonist)To be determined
5-HT₁ₐ Receptor
Potency (EC₅₀/IC₅₀, nM)1.9 (EC₅₀)3.0 (EC₅₀)To be determined
Efficacy (% of 5-HT)65% (Partial Agonist)54% (Partial Agonist)To be determined
Signaling Pathway: Canonical Gαᵢ/ₒ Coupling

The diagram below illustrates the signaling cascade that will be measured in the functional assay.

G Ligand Agonist / Partial Agonist (e.g., Dopamine, Test Compound) Receptor D₂ or 5-HT₁ₐ Receptor Ligand->Receptor Binds & Activates G_Protein Gαᵢ/ₒ Protein Complex (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC Gαᵢ subunit Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Catalyzed by AC PKA Downstream Cellular Response (e.g., PKA) cAMP->PKA Activates

Gαᵢ/ₒ-mediated inhibition of adenylyl cyclase.
Detailed Protocol: HTRF® cAMP Inhibition Assay

This protocol measures changes in cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive detection method.

  • Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing the human D₂ or 5-HT₁ₐ receptor into a 384-well plate and culture overnight.[14][15]

  • Agonist Mode:

    • Add increasing concentrations of the Test Compound, Brexpiprazole, Cariprazine, or a full agonist (Dopamine/Serotonin) to the cells.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate a high basal level of cAMP.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the Test Compound for 15-30 minutes.

    • Add a fixed concentration of a full agonist (e.g., the EC₈₀ concentration of Dopamine) along with forskolin.[15]

    • Incubate for a further 30 minutes.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF® detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths. The ratio of the signals is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the HTRF® ratio against log[Compound] to generate a dose-response curve. Calculate the EC₅₀ (potency) and the maximal effect relative to the full agonist (efficacy).

    • Antagonist Mode: Plot the HTRF® ratio against log[Compound] to determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Kₑ).

Trustworthiness Check: The combination of binding and functional data provides a powerful, self-validating system. The affinity (Kᵢ) from the binding assay should correlate with the functional potency (EC₅₀ or IC₅₀). A potent binder that shows weak functional activity may be a partial agonist or an antagonist, a distinction this dual-approach methodology is designed to reveal.

Conclusion and Forward Outlook

This guide provides a robust framework for the initial pharmacological characterization of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine. By executing these validated in vitro binding and functional assays, a researcher can definitively determine its affinity, potency, efficacy, and selectivity at key dopaminergic and serotonergic receptors.

The resulting data, when benchmarked against established drugs like Brexpiprazole and Cariprazine, will provide a clear understanding of the Test Compound's potential therapeutic profile. A finding of high affinity D₂/5-HT₁ₐ partial agonism, for instance, would strongly support its further development as a next-generation antipsychotic or antidepressant. Conversely, a profile showing high affinity but no functional activity would classify it as an antagonist, potentially useful as a research tool or for other therapeutic indications. This systematic verification is the critical first step in the long journey of drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem.
  • NMU Commons. (2022, April 24). A Psychopharmacology Review of Brexpiprazole.
  • MIMS Philippines. (n.d.). Rexulti: Dosage & Side Effects.
  • NCBI Bookshelf. (2024, December 1). Cariprazine (Vraylar).
  • Psych Scene Hub. (2022, June 17). Brexpiprazole (Rexulti): Mechanism & Clinical Use.
  • Wikipedia. (n.d.). Cariprazine.
  • European Medicines Agency. (n.d.). RXULTI, INN-brexpiprazole.
  • Medical News Today. (2025, February 3). How Rexulti works: Mechanism of action explained.
  • AbbVie Inc. (n.d.). VRAYLAR® (cariprazine) Mechanism of Action.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • AbbVie Inc. (n.d.). Mechanism of Action - VRAYLAR® (cariprazine).
  • Psych Scene Hub. (2021, April 11). Cariprazine - Mechanism of Action & Psychopharmacology.
  • PMC. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
  • NCBI Bookshelf. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • PubMed. (n.d.). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.
  • PubMed. (2014, March 15).
  • MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl).
  • PubMed. (2020, May 15). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay.
  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • PubMed. (2005, January 3). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.
  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line.
  • Revvity. (n.d.). human Serotonin 5-HT1A Receptor Cell Line.
  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine.
  • PubMed. (2014, March 15). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP)
  • Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • PMC - NIH. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi.
  • 1-(2-methoxyphenyl)piperazine hydrochloride is a .... (2024, March 22).
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • ResearchGate. (2016, December 8). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

Validation

A Comparative Meta-Analysis of Arylpiperazine Derivatives: From Synthesis to Serotonergic and Dopaminergic Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1][2][3] This guide provides a meta-analysis of key arylpiperazine derivatives, offering a comparative look at their synthesis, structure-activity relationships (SAR), and pharmacological effects, with a particular focus on their interactions with serotonin (5-HT) and dopamine (D) receptors. This analysis is designed to equip researchers and drug development professionals with the in-depth technical insights necessary to navigate the complexities of this important class of compounds.

The Enduring Importance of the Arylpiperazine Moiety

Arylpiperazine derivatives are integral to the treatment of a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[2][3] Their therapeutic efficacy is largely attributed to their ability to modulate the activity of various G-protein coupled receptors (GPCRs), most notably the serotonin and dopamine receptor subtypes.[4][5] The versatility of the arylpiperazine structure allows for fine-tuning of receptor affinity and selectivity, making it a privileged scaffold in the design of novel CNS-active agents.[2][3]

Comparative Analysis of Key Arylpiperazine Derivatives

This section provides a comparative overview of prominent arylpiperazine derivatives, highlighting their distinct pharmacological profiles and therapeutic applications.

Aripiprazole: The Prototypical Dopamine-Serotonin System Stabilizer

Aripiprazole is an atypical antipsychotic renowned for its unique mechanism of action. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor.[][7] This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics.[8][9]

Bifeprunox: A D2/5-HT1A Partial Agonist

Bifeprunox is another arylpiperazine derivative that exhibits partial agonism at both dopamine D2 and serotonin 5-HT1A receptors.[4][8][9][10] This dual activity was investigated for its potential to offer a broad spectrum of antipsychotic efficacy, addressing both positive and negative symptoms of schizophrenia while maintaining a favorable side-effect profile.[8][9] Although its development was discontinued, the study of bifeprunox has provided valuable insights into the therapeutic potential of combined D2/5-HT1A partial agonism.[9]

Exploring Structure-Activity Relationships (SAR)

The pharmacological activity of arylpiperazine derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • Aryl Group Substitution: The nature and position of substituents on the aryl ring significantly influence receptor affinity and selectivity. For instance, ortho-substitution on the phenyl ring with a group having a negative potential can be favorable for affinity to both 5-HT1A and alpha-1 adrenergic receptors.[11]

  • Linker Length: The length of the alkyl chain connecting the piperazine ring to a terminal moiety can modulate affinity for different receptor subtypes.[12]

  • Terminal Fragment: The chemical nature of the terminal group plays a crucial role in determining the overall pharmacological profile, including agonist versus antagonist activity.[13]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki values) of selected arylpiperazine derivatives for key serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference
Aripiprazole~1.6~3.4~0.34[]
Bifeprunox~1.5-~0.65[10]
Compound 8c 3.77--[12]
Compound 29 ---[12]
Compound 20b ---[12]
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) 0.6--[14]
Thiazolinylphenyl-piperazine (2b) 412--[15]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

General Synthesis of Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives often involves the N-alkylation of a substituted arylpiperazine with a suitable alkylating agent.[16][17]

Workflow for a Typical N-Alkylation Reaction:

Arylpiperazine Arylpiperazine ReactionMixture Reaction Mixture Arylpiperazine->ReactionMixture AlkylatingAgent Alkylating Agent (e.g., 7-(4-bromobutoxy)- 3,4-dihydroquinolinone) AlkylatingAgent->ReactionMixture Base Base (e.g., K2CO3, Na2CO3) Base->ReactionMixture Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating Purification Purification (e.g., Column Chromatography) Heating->Purification FinalProduct Final Arylpiperazine Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of arylpiperazine derivatives via N-alkylation.

Step-by-Step Protocol:

  • To a solution of the appropriate arylpiperazine in a suitable solvent (e.g., acetonitrile), add the alkylating agent and a base (e.g., potassium carbonate).[18]

  • Stir the reaction mixture at an elevated temperature (e.g., reflux at 85°C) for a specified period (e.g., 16 hours).[18]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).[16]

  • Upon completion, cool the reaction mixture and remove any inorganic solids by filtration.[18]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired arylpiperazine derivative.[18]

Receptor Binding Assay Protocol (General)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.[13]

Workflow for a Radioligand Binding Assay:

MembranePrep Cell Membrane Homogenates (expressing receptor) Incubation Incubation MembranePrep->Incubation Radioligand Radioligand (e.g., [3H]-8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound (Arylpiperazine derivative) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataAnalysis Data Analysis (IC50, Ki determination) ScintillationCounting->DataAnalysis

Caption: General workflow for a radioligand receptor binding assay.

Step-by-Step Protocol:

  • Prepare crude cell membrane homogenates from cells stably expressing the target receptor (e.g., HEK cells for human 5-HT1A receptor).[13]

  • In a multi-well plate, combine the membrane homogenates, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Incubate the mixture at a specific temperature for a set duration to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Wash the filters to remove any unbound radioligand.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Signaling Pathways and Mechanism of Action

The therapeutic effects of arylpiperazine derivatives are mediated through their modulation of complex intracellular signaling cascades.

Simplified Signaling Pathway for D2 and 5-HT1A Receptor Activation:

cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor D2_Ligand Arylpiperazine (Partial Agonist) D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Gi Gi Protein D2_Receptor->Gi AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease HT1A_Ligand Arylpiperazine (Partial Agonist) HT1A_Receptor 5-HT1A Receptor HT1A_Ligand->HT1A_Receptor Gi_5HT1A Gi Protein HT1A_Receptor->Gi_5HT1A AC_inhibition_5HT1A Adenylyl Cyclase (Inhibition) Gi_5HT1A->AC_inhibition_5HT1A cAMP_decrease_5HT1A ↓ cAMP AC_inhibition_5HT1A->cAMP_decrease_5HT1A

Caption: Simplified signaling pathway for D2 and 5-HT1A receptor partial agonism.

Partial agonism at D2 and 5-HT1A receptors by compounds like aripiprazole and bifeprunox leads to the activation of inhibitory G-proteins (Gi).[4] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which these drugs exert their therapeutic effects.

Future Directions and Conclusion

The arylpiperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research is likely to focus on the development of derivatives with more refined pharmacological profiles, such as biased agonism, to further enhance therapeutic efficacy while minimizing side effects. Moreover, the exploration of arylpiperazine derivatives for other therapeutic areas, such as oncology, is an emerging and promising field of investigation.[1][19]

This guide has provided a comparative meta-analysis of key arylpiperazine derivatives, offering insights into their synthesis, SAR, and pharmacological actions. By understanding the nuances of this important class of compounds, researchers can better design and develop the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Newman-Tancredi A, et al. Novel antipsychotics activate recombinant human and native rat serotonin 5-HT1A receptors: affinity, efficacy and potential implications for treatment of schizophrenia. Int J Neuropsychopharmacol. 2005 Sep;8(3):341-56.
  • Stahl SM. Bifeprunox: a partial dopamine-receptor agonist for the treatment of schizophrenia. Formulary. 2007;42:371–377.
  • Bifeprunox - Atypical Antipsychotic Drug. Clinical Trials Arena. October 04 2004.
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers.
  • Aripiprazole and Impurities. BOC Sciences.
  • Aripiprazole Synthesis Process: A Detailed Guide.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. October 02 2024.
  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers. March 27 2025.
  • Bifeprunox: A Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors.
  • López-Rodríguez ML, et al. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. J Med Chem. 1997 May 23;40(11):1648-56.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. November 15 2009.
  • Bifeprunox mesilate.
  • Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH. PubMed. December 15 2015.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. February 01 2023.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba.it. June 16 2021.
  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Request PDF.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC.
  • Simple synthesis of aripiprazole API in desired polymorphk form.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Semantic Scholar. August 12 2014.
  • New synthesis method of aripiprazole.
  • Aripiprazole synthesis. ChemicalBook.
  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18.
  • Glennon RA, et al. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. J Med Chem. 1988 Oct;31(10):1968-71.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. August 12 2022.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. January 17 2022.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science Publishers. May 01 2022.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. July 19 2024.
  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor An. Semantic Scholar. February 24 2021.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine
© Copyright 2026 BenchChem. All Rights Reserved.